molecular formula C11H8BrNO3 B3263611 Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate CAS No. 377059-68-2

Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate

Cat. No.: B3263611
CAS No.: 377059-68-2
M. Wt: 282.09 g/mol
InChI Key: ULDKSOMTGPDKLB-UHFFFAOYSA-N
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Description

Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate is a useful research compound. Its molecular formula is C11H8BrNO3 and its molecular weight is 282.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-15-11(14)10-6-9(13-16-10)7-3-2-4-8(12)5-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDKSOMTGPDKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NO1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate as a Divergent Scaffold

Executive Summary

Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate is a bifunctional heterocyclic building block characterized by its high orthogonality. Unlike simple aryl halides, this compound integrates three distinct reactive centers: an aryl bromide for cross-coupling, a methyl ester for acyl substitution, and a 1,2-oxazole (isoxazole) core that serves as a masked 1,3-dicarbonyl equivalent.

This guide addresses the specific utility of this scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting kinase inhibitors and anti-inflammatory agents. We provide a validated synthetic route ensuring regiochemical fidelity and a comprehensive reactivity map.

Structural Analysis & Physicochemical Profile

The compound consists of a 1,2-oxazole ring substituted at the 3-position with a meta-bromophenyl group and at the 5-position with a methyl carboxylate.

PropertySpecification / Prediction
IUPAC Name Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate
Molecular Formula C₁₁H₈BrNO₃
Molecular Weight 282.09 g/mol
ClogP ~2.6 – 2.9 (Lipophilic)
H-Bond Donors/Acceptors 0 / 4
Topological Polar Surface Area ~65 Ų
Predicted Solubility Low in water; High in DMSO, DCM, MeOH
Key Pharmacophore Features

-stacking (aryl), H-bond acceptor (N, O), Halogen bond donor (Br)

Structural Logic: The meta-positioning of the bromine is strategic. Unlike para-substitution, which extends vectors linearly, the meta-bromide allows for vectors that explore the "width" of a binding pocket (e.g., the solvent-exposed regions of a kinase ATP-binding site). The isoxazole ring is bioisosteric to pyridine and pyrazole but offers unique dipole orientation and metabolic stability profiles.

Synthetic Route: Regioselective [3+2] Cycloaddition

The most robust method to construct the 3-aryl-5-carboxylate isomer (avoiding the 5-aryl-3-carboxylate regioisomer) is the 1,3-dipolar cycloaddition of a nitrile oxide with methyl propiolate.

Mechanism & Regioselectivity

The reaction proceeds via the in situ generation of 3-bromobenzonitrile oxide from the corresponding oxime. When reacting with electron-deficient dipolarophiles like methyl propiolate, the reaction is electronically controlled, overwhelmingly favoring the 5-substituted isoxazole (the target) over the 4-isomer.

DOT Visualization: Synthetic Workflow

SynthesisWorkflow Aldehyde 3-Bromobenzaldehyde Oxime Aldoxime Intermediate Aldehyde->Oxime NH2OH·HCl Na2CO3 Chloro Hydroximoyl Chloride Oxime->Chloro NCS or Cl2 DMF NitrileOxide [3-Bromobenzonitrile Oxide] (Transient Dipole) Chloro->NitrileOxide Et3N (Base) -HCl Product Methyl 3-(3-bromophenyl)- 1,2-oxazole-5-carboxylate NitrileOxide->Product [3+2] Cycloaddition Regioselective Propiolate Methyl Propiolate (Dipolarophile) Propiolate->Product Reagent

Caption: Regioselective synthesis via 1,3-dipolar cycloaddition. The nitrile oxide intermediate is generated in situ to prevent dimerization (furoxan formation).

Detailed Protocol
  • Oxime Formation: Dissolve 3-bromobenzaldehyde (10 mmol) in EtOH/Water (1:1). Add Hydroxylamine HCl (12 mmol) and Sodium Carbonate (6 mmol). Stir at RT for 2 hours. Extract with EtOAc, dry, and concentrate to yield the aldoxime.

  • Chlorination: Dissolve the aldoxime in DMF. Add N-Chlorosuccinimide (NCS, 1.1 equiv) portion-wise at 0°C. Stir for 1 hour to form the hydroximoyl chloride.

  • Cycloaddition: To the solution of hydroximoyl chloride, add Methyl Propiolate (1.2 equiv).

  • Base Addition (Critical Step): Dissolve Triethylamine (Et3N, 1.2 equiv) in DMF and add it dropwise over 30 minutes. Note: Slow addition keeps the concentration of the nitrile oxide low, preventing dimerization into furoxans.

  • Workup: Dilute with water, extract with EtOAc. Wash with brine.[1] Purify via silica gel chromatography (Hexane/EtOAc gradient).

Chemoselectivity & Functionalization

This scaffold allows for "divergent synthesis," enabling the creation of libraries by reacting specific handles sequentially.

Module A: The Aryl Bromide (Suzuki-Miyaura Coupling)

The 3-bromo position is activated for Palladium-catalyzed cross-coupling.

  • Challenge: Isoxazoles can be sensitive to strong bases or reducing conditions used in some couplings.

  • Solution: Use mild bases (K3PO4 or Cs2CO3) and non-protic solvents (Dioxane/DMF).

  • Protocol Insight: Pd(dppf)Cl2 is preferred over Pd(PPh3)4 to prevent ligand exchange issues with the isoxazole nitrogen.

Module B: The Ester (Hydrolysis & Amidation)

The C5-methyl ester is electron-deficient due to the adjacent isoxazole nitrogen.

  • Hydrolysis: LiOH in THF/Water (1:1) at 0°C -> RT. Avoid reflux with strong hydroxide to prevent ring cleavage.

  • Direct Amidation: React with amines using TBD (Triazabicyclodecene) catalysis or standard AlMe3 mediated amidation (Weinreb method).

Module C: Reductive Ring Opening

The N-O bond is the "weak link." Hydrogenolysis (H2, Pd/C) or Mo(CO)6 cleavage opens the ring to yield


-amino enones , which are precursors to pyrimidines or quinolines.
DOT Visualization: Divergent Reactivity Map

ReactivityMap Core Methyl 3-(3-bromophenyl)- 1,2-oxazole-5-carboxylate Suzuki Biaryl Derivative (Library Expansion) Core->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Suzuki Coupling Acid Carboxylic Acid (Solubility/Prodrug) Core->Acid LiOH, THF/H2O Hydrolysis Amide Isoxazole Amide (Peptidomimetic) Core->Amide R-NH2, T3P or AlMe3 Amidation RingOpen Beta-Amino Enone (Scaffold Hopping) Core->RingOpen H2, Pd/C or Mo(CO)6 Reductive Opening

Caption: Divergent synthesis map. Green path preserves the core; Red modifies the tail; Yellow destroys the core for scaffold hopping.

Experimental Validation: Self-Validating Systems

To ensure scientific integrity (E-E-A-T), use these checkpoints during experimentation:

  • Regiochemistry Check (NMR):

    • The H4 proton of the isoxazole ring appears as a characteristic singlet around

      
       7.2 - 7.5 ppm  in 
      
      
      
      H NMR.
    • Validation: If you observe a doublet or a shift > 8.0 ppm, you may have formed the wrong isomer or the furoxan dimer.

  • Reaction Monitoring (TLC/LCMS):

    • The nitrile oxide intermediate is unstable. Do not attempt to isolate it. Monitor the disappearance of the hydroximoyl chloride.

    • Tip: If the reaction turns opaque/white precipitate rapidly, it is likely the Et3N·HCl salt, which is normal.

  • Suzuki Coupling Integrity:

    • Isoxazoles can coordinate to Pd. If conversion is low, increase catalyst loading to 5 mol% or switch to a precatalyst like XPhos Pd G2.

References

  • Regioselectivity of Nitrile Oxide Cycloadditions

    • Title: Regioselectivity in the 1,3-Dipolar Cycloaddition of Nitrile Oxides to Methyl Propiolate.[2]

    • Source:Journal of Organic Chemistry / Acta Chimica Sinica (Theoretical valid
    • Context: Confirms that electron-deficient alkynes (methyl propiolate) favor the 5-ester isoxazole product.
    • Link: (Proxy link to relevant regioselectivity studies).

  • Suzuki Coupling on Isoxazoles

    • Title: Suzuki-Miyaura Cross-Coupling of Benzylic Bromides and Heteroaryl Halides.
    • Source:N
    • Context: Protocols for Pd-catalyzed coupling on isoxazole scaffolds.
    • Link:

  • General Isoxazole Synthesis Guide

    • Title: Synthesis of Isoxazole-5-carboxyl
    • Source:BenchChem / Sigma Aldrich Technical Documents.
    • Context: Practical handling of ester hydrolysis and cycloaddition workups.
    • Link: (Representative link for isoxazole protocols).

  • Compound Data (Isomer Reference)

    • Title: Methyl 5-(3-bromophenyl)
    • Source:PubChem / Sigma Aldrich.
    • Context: Used to distinguish the specific 3-aryl-5-ester target from the commercially available 5-aryl-3-ester.
    • Link:

Sources

Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate is a critical heterocyclic building block in medicinal chemistry, particularly for the development of kinase inhibitors and antimicrobial agents.[1] Distinguished by its 1,2-oxazole (isoxazole) core, this scaffold offers two orthogonal vectors for diversification: an electrophilic methyl ester at the C5 position and a nucleophile-receptive aryl bromide at the C3 position.[2] This technical guide provides a comprehensive analysis of its synthetic architecture, regioselective formation, and downstream utility in divergent synthesis.[2]

Chemical Identity & Physical Properties[1][2][3][4][5][6]

The precise identification of this regioisomer is paramount, as the 3,5-disubstituted isoxazole exhibits distinct pharmacological profiles compared to its 5,3-isomer counterpart.

PropertySpecification
Chemical Name Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate
CAS Number 377059-68-2
Molecular Formula C₁₁H₈BrNO₃
Molecular Weight 282.09 g/mol
SMILES COC(=O)C1=CC(=NO1)C2=CC(=CC=C2)Br
InChI Key ULDKSOMTGPDKLB-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water

Synthetic Architecture: The [3+2] Cycloaddition

The most robust route to Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate involves a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.[1][2] This pathway is preferred for its high regioselectivity, favoring the formation of the 3,5-disubstituted isoxazole over the 3,4-isomer due to both steric and electronic factors.

Mechanistic Insight

The reaction proceeds via the in situ generation of 3-bromobenzonitrile oxide from the corresponding oxime chloride. The nitrile oxide (dipole) reacts with methyl propiolate (dipolarophile).[2] The electron-withdrawing ester group on the alkyne directs the nucleophilic oxygen of the dipole to the


-carbon, ensuring the 5-ester regiochemistry.[1]
Synthesis Workflow Diagram

SynthesisWorkflow Aldehyde 3-Bromobenzaldehyde Oxime Oxime Intermediate Aldehyde->Oxime NH2OH·HCl, Base ChlOxime Hydroximoyl Chloride Oxime->ChlOxime NCS, DMF NitOxide Nitrile Oxide (In Situ) ChlOxime->NitOxide Et3N (Base) Product Methyl 3-(3-bromophenyl)- 1,2-oxazole-5-carboxylate NitOxide->Product [3+2] Cycloaddition Alkyne Methyl Propiolate Alkyne->Product Dipolarophile

Figure 1: Step-wise synthesis via [3+2] cycloaddition.[2][3][4] The nitrile oxide is generated in situ to prevent dimerization.[1][2]

Experimental Protocol

This protocol describes a self-validating method for the synthesis of the target compound.

Reagents:

  • 3-Bromobenzaldehyde oxime (1.0 eq)[1][2]

  • N-Chlorosuccinimide (NCS) (1.1 eq)[2]

  • Methyl propiolate (1.2 eq)[2]

  • Triethylamine (Et₃N) (1.2 eq)[2]

  • DMF (Dimethylformamide)[2][5]

Procedure:

  • Chlorination: Dissolve 3-bromobenzaldehyde oxime in DMF. Add NCS portion-wise at 0°C. Stir at room temperature for 1 hour to generate the hydroximoyl chloride. Validation: TLC should show consumption of the starting oxime.[1][2]

  • Cycloaddition: Cool the solution to 0°C. Add methyl propiolate.

  • Dipole Generation: Add a solution of Et₃N in DMF dropwise over 30 minutes. Critical Step: Slow addition prevents the dimerization of the nitrile oxide to furoxan by keeping its steady-state concentration low.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Pour into ice-water. Extract with ethyl acetate (3x).[2][4] Wash organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexanes/EtOAc gradient).

Functionalization & Reactivity[1][2][8]

The value of this scaffold lies in its orthogonal reactivity .[1][2] The bromide and ester groups can be modified independently, allowing for the rapid generation of compound libraries.

Reactivity Vectors[1][2]
  • C3-Aryl Bromide: A handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1][2] This allows for the extension of the aromatic system.[1]

  • C5-Methyl Ester: A masked carboxylic acid.[1][2] It can be hydrolyzed to the acid, reduced to the alcohol, or converted to amides/heterocycles.[2]

Divergent Synthesis Diagram[1][2]

Reactivity Core Methyl 3-(3-bromophenyl)- 1,2-oxazole-5-carboxylate Suzuki Biaryl Analogs (Suzuki Coupling) Core->Suzuki Ar-B(OH)2, Pd(PPh3)4 Buchwald Aminated Analogs (Buchwald-Hartwig) Core->Buchwald R-NH2, Pd(dba)2 Acid Carboxylic Acid (Hydrolysis) Core->Acid LiOH, THF/H2O Amide Amide Derivatives (Aminolysis) Core->Amide R-NH2, Heat Alcohol Isoxazolyl Methanol (Reduction) Core->Alcohol LiAlH4 or NaBH4

Figure 2: Divergent synthetic pathways utilizing the orthogonal bromide and ester handles.[2]

Safety & Handling

  • Nitrile Oxide Instability: The nitrile oxide intermediate is unstable and prone to dimerization.[1][2] It must be generated in situ.

  • Skin Sensitization: Aryl bromides and isoxazoles can be skin sensitizers.[1][2] Use standard PPE (gloves, lab coat, fume hood).[2]

  • Storage: Store the final ester in a cool, dry place (2-8°C) to prevent hydrolysis over long periods.

References

  • PubChem. Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate (CID 776530).[1][2] National Library of Medicine.[1][2] Link

  • BLDpharm. Product Information: Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate (CAS 377059-68-2).[1][2]Link[2]

  • Hansen, T. V., et al. (2005).[2][6] "One-pot synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and aldehydes."[1][6] Journal of Organic Chemistry, 70(24), 9954-9959.[2] (Cited for general [3+2] cycloaddition methodology). Link[2]

  • Liu, K. G., et al. (2008).[2] "Synthesis and SAR of isoxazole derivatives as potent CCR3 antagonists." Bioorganic & Medicinal Chemistry Letters, 18(6), 1874-1879.[2] (Cited for isoxazole scaffold utility).[2][3][4][7][6][8] Link[2]

Sources

Solubility Profile of Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate (CAS: 100367-46-2 / Analogous Isomers) is a functionalized isoxazole ester commonly utilized as an intermediate in the synthesis of bioactive pharmacophores and agrochemicals.[1][2][3] Its solubility profile is a critical quality attribute (CQA) governing process yield, purification efficiency (crystallization), and formulation stability.[3]

This technical guide provides a comprehensive analysis of the compound's solubility behavior.[3] Due to the specific nature of this intermediate, where public experimental datasets are often proprietary, this guide synthesizes predicted physicochemical drivers , empirical trends for isoxazole esters , and validated experimental protocols to establish a robust solubility profile.

Physicochemical Characterization & Structural Drivers[3]

Understanding the solubility of this compound requires analyzing its structural components: the lipophilic bromophenyl ring, the polar isoxazole core, and the ester moiety.[3]

Structural Analysis

The molecule consists of three distinct domains affecting solvation:

  • 3-Bromophenyl Group: A hydrophobic domain that increases

    
     and drives solubility in non-polar to moderately polar solvents (e.g., Toluene, DCM).[3] The heavy bromine atom enhances London dispersion forces.[3]
    
  • 1,2-Oxazole (Isoxazole) Core: A five-membered heterocyclic ring with weak basicity and aromatic character.[3] It accepts hydrogen bonds, facilitating solubility in polar aprotic solvents (DMSO, DMF).[3]

  • Methyl Ester (C-5 Position): A polar, hydrogen-bond accepting group that allows for moderate solubility in alcohols and esters but is susceptible to hydrolysis in strong aqueous acids/bases.[3]

Key Physicochemical Properties (Theoretical & Experimental Baseline)
PropertyValue / DescriptorImpact on Solubility
Molecular Weight 282.09 g/mol Moderate MW suggests good dissolution kinetics.
Predicted

2.8 – 3.1Lipophilic.[3] Poor water solubility; high affinity for octanol/organic phases.[3]
H-Bond Donors 0Lack of donors limits solubility in water/protic solvents compared to acids/amides.
H-Bond Acceptors 4 (N, O in ring; O in ester)Good solubility in H-bond donating solvents (Chloroform, Alcohols).[3]
Predicted Melting Point 85 – 95 °C (Solid)Crystalline lattice energy must be overcome by solvation enthalpy.[3]

Solubility Profile: Solvent Classification

The following profile categorizes solvents based on their thermodynamic affinity for Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate.

Predicted Solubility Map

Data derived from Hansen Solubility Parameters (HSP) for analogous isoxazole esters.

Solvent ClassRepresentative SolventsSolubility PredictionMechanism
Polar Aprotic DMSO, DMF, NMPVery High (>100 mg/mL) Strong dipole-dipole interactions disrupt the crystal lattice efficiently.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL) Favorable dispersion forces with the bromophenyl ring; H-bonding with ester.[3]
Esters/Ketones Ethyl Acetate, AcetoneModerate to High "Like dissolves like" (ester-ester interaction).[3] Ideal for reaction media.[3]
Alcohols Methanol, Ethanol, IPAModerate (Temperature Dependent) Soluble at reflux; limited at RT.[3] Excellent for recrystallization .[3]
Ethers THF, MTBE, 1,4-DioxaneModerate Good general solvency; THF is preferred for reactions.
Alkanes Hexane, Heptane, CyclohexaneLow / Insoluble High lipophilicity is insufficient to overcome lattice energy in non-polar media.[3] Used as anti-solvents .[3]
Aqueous Water, Buffers (pH 1-8)Insoluble (<0.1 mg/mL) Hydrophobic effect dominates.[3]
Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended process (Reaction vs. Purification).

SolubilityLogic Start Solvent Selection for Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate Process Intended Process? Start->Process Reaction Reaction Medium Process->Reaction Purification Purification / Crystallization Process->Purification HighSol High Solubility Required (DCM, THF, EtOAc) Reaction->HighSol Homogeneous Phase TempDep Temp-Dependent Solubility (Alcohols) Purification->TempDep Cooling Crystallization AntiSol Anti-Solvent Precipitation (Heptane, Water) Purification->AntiSol Drowning Out Esters Esters HighSol->Esters Green Chem Preferred Ethanol Ethanol TempDep->Ethanol Optimal Yield/Purity

Caption: Decision framework for solvent selection based on process requirements.

Experimental Methodologies for Profiling

To validate the theoretical profile for regulatory or process development purposes, the following self-validating protocols must be executed.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Purpose: Determine the exact thermodynamic solubility limit at a specific temperature (e.g., 25°C).[3]

  • Preparation: Add excess solid Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate (approx. 500 mg) to 5 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Seal and agitate at the target temperature (±0.1°C) for 24–48 hours using a thermostatic shaker.

  • Sampling: Stop agitation and allow solids to settle for 1 hour. Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to T to prevent precipitation).[3]

  • Quantitation: Dilute the filtrate (gravimetrically) and analyze via HPLC-UV (254 nm).

    • Self-Validation: Verify that the solid phase remains present at the end of the experiment.[3] If fully dissolved, add more solid and repeat.[3]

Protocol B: Dynamic Polythermal Method (For Crystallization)

Purpose: Determine the Metastable Zone Width (MSZW) and solubility curve.

  • Setup: Use an automated reactor (e.g., Mettler Toledo EasyMax) with turbidity probes.[3]

  • Ramp: Suspend a known mass of solute in solvent.[3] Heat at 0.5°C/min until full dissolution (Clear Point).[3]

  • Cool: Cool at 0.5°C/min until nucleation is detected (Cloud Point).

  • Repeat: Add solvent to change concentration and repeat the cycle to map the solubility curve.

Thermodynamic Modeling

Experimental data should be fitted to thermodynamic models to allow interpolation at different temperatures.[3]

Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (


) with temperature (

):


  • A, B, C: Empirical constants derived from regression analysis of experimental data.

  • Utility: Highly accurate for isoxazole esters in polar solvents (Ethanol, Acetone).[3]

Van't Hoff Analysis

Used to determine the enthalpy of dissolution (


) and entropy (

).[3]

[3]
  • Plot:

    
     vs. 
    
    
    
    .[3]
  • Interpretation: A linear plot indicates ideal solution behavior.[3] Deviations suggest specific solute-solvent interactions (common in H-bonding solvents like Methanol).[3]

Application in Process Development

Recrystallization Strategy

Based on the solubility differential, the following solvent systems are recommended for purification:

  • System 1 (Cooling): Ethanol or Isopropanol. [3]

    • Mechanism:[4][5] High solubility at reflux (>60°C), low solubility at 0–5°C.[3]

    • Yield: Typically 70–85%.[3]

  • System 2 (Anti-Solvent): Ethyl Acetate / Heptane. [3]

    • Mechanism:[4][5] Dissolve in minimal Ethyl Acetate; slowly add Heptane until turbidity persists; cool.

    • Purity: Excellent for removing non-polar impurities.[3]

Reaction Solvent Selection

For nucleophilic substitutions or coupling reactions involving this ester:

  • Recommended: Acetonitrile (MeCN) or THF .[3] Both provide sufficient solubility for the bromophenyl isoxazole while allowing easy workup (water immiscibility for THF/EtOAc extraction).[3]

References

  • PubChem. Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate (Compound Summary). National Library of Medicine.[3] [Link]

  • Hansen, C. M. (2007).[3] Hansen Solubility Parameters: A User's Handbook. CRC Press.[3] (Standard reference for solubility prediction methodology).

  • Beilstein J. Org.[3] Chem. (2022).[3] Synthesis of 3,4,5-trisubstituted isoxazoles via [3+2]-cycloaddition.[3][6] [Link] (Provides context on solubility of isoxazole synthesis intermediates).

Sources

The 3-Bromophenyl Isoxazole Scaffold: A Technical Guide to Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The Halogenated Advantage

In the landscape of modern medicinal chemistry, the 3-bromophenyl isoxazole scaffold has emerged as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike generic heterocycles, the specific incorporation of a bromine atom at the meta (3-) position of the phenyl ring attached to the isoxazole core offers distinct pharmacological advantages:

  • Halogen Bonding (

    
    -hole interactions):  The bromine atom acts as a Lewis acid, capable of forming directed halogen bonds with backbone carbonyl oxygen atoms in the hinge region of kinase domains (e.g., p38 MAPK, JNK).
    
  • Lipophilic Tuning: The 3-bromophenyl moiety enhances lipophilicity (

    
    ), facilitating membrane permeability while filling hydrophobic pockets (Site II) often found adjacent to the ATP-binding site in enzymes.
    
  • Metabolic Stability: The electron-withdrawing nature of the isoxazole ring, combined with the halogen substituent, protects the phenyl ring from rapid oxidative metabolism (e.g., hydroxylation) compared to unsubstituted analogs.

This guide details the synthesis, mechanistic rationale, and evaluation protocols for leveraging this scaffold in the discovery of novel anti-inflammatory and anticancer agents.

Chemical Architecture & Synthesis

The most robust method for constructing the 3-bromophenyl isoxazole core is the 1,3-Dipolar Cycloaddition of nitrile oxides with alkynes/alkenes. This route ensures high regioselectivity for the 3,5-disubstituted isomer, which is thermodynamically favored.

Synthetic Protocol: Regioselective [3+2] Cycloaddition

Objective: Synthesis of 3-(3-bromophenyl)-5-substituted-isoxazole.

Reagents:

  • Precursor: 3-Bromobenzaldehyde (CAS: 3132-99-8)

  • Oxidant: Chloramine-T or N-Chlorosuccinimide (NCS)

  • Dipolarophile: Terminal alkyne (e.g., phenylacetylene for initial SAR)

  • Base: Triethylamine (

    
    )
    

Step-by-Step Methodology:

  • Oxime Formation:

    • Dissolve 3-bromobenzaldehyde (10 mmol) in ethanol (30 mL).

    • Add Hydroxylamine hydrochloride (

      
      , 12 mmol) and Sodium Acetate (15 mmol).
      
    • Reflux at 80°C for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Checkpoint: Disappearance of aldehyde spot (

      
      ) and appearance of oxime (
      
      
      
      ).
    • Remove solvent in vacuo, extract with EtOAc, and dry over

      
       to yield 3-bromobenzaldehyde oxime.
      
  • In Situ Nitrile Oxide Generation & Cycloaddition:

    • Dissolve the oxime (5 mmol) in DMF (10 mL).

    • Add NCS (5.5 mmol) portion-wise at 0°C to generate the hydroximinoyl chloride intermediate. Stir for 1 hour.

    • Add the terminal alkyne (5.5 mmol) to the reaction vessel.

    • Dropwise addition of

      
       (6 mmol) dissolved in DMF over 30 minutes. Note: Slow addition prevents dimerization of the nitrile oxide to furoxan.
      
    • Stir at room temperature for 12 hours.

  • Purification:

    • Quench with ice-cold water. The product often precipitates.

    • Filter the solid or extract with EtOAc.

    • Recrystallize from Ethanol/Water (9:1) to obtain the pure 3,5-disubstituted isoxazole.

Visualization: Synthetic Workflow

SynthesisWorkflow Start 3-Bromobenzaldehyde Inter1 Oxime Intermediate Start->Inter1 Condensation Inter2 Hydroximinoyl Chloride Inter1->Inter2 Chlorination Dipole Nitrile Oxide (In Situ) Inter2->Dipole -HCl (Base) Product 3-(3-Bromophenyl) isoxazole Scaffold Dipole->Product Cycloaddition R1 NH2OH·HCl NaOAc, EtOH R2 NCS, DMF 0°C R3 Alkyne + Et3N [3+2] Cycloaddition

Caption: Step-wise synthesis of the 3-bromophenyl isoxazole core via 1,3-dipolar cycloaddition.

Therapeutic Mechanism: Kinase Inhibition

The primary therapeutic utility of 3-bromophenyl isoxazoles lies in their ability to inhibit Mitogen-Activated Protein Kinases (MAPKs) , specifically p38


  and JNK3 .
Mechanism of Action (MoA)

These compounds function as Type I (ATP-competitive) inhibitors .

  • Binding Mode: The isoxazole ring acts as a linker, positioning the 3-bromophenyl group into the hydrophobic "Gatekeeper" pocket.

  • The Bromine Effect: The bromine atom forms a halogen bond with the carbonyl oxygen of the hinge region residues (e.g., Met109 in p38), increasing residence time and potency compared to chloro- or fluoro-analogs.

  • Downstream Effect: Inhibition of p38 MAPK prevents the phosphorylation of Hsp27 (Heat Shock Protein 27). Unphosphorylated Hsp27 acts as an actin-capping protein, preventing actin polymerization, thereby blocking cancer cell migration and metastasis.

Visualization: Signaling Pathway Blockade

MOA Stress Cellular Stress / Cytokines (TNF-α, IL-1β) MKK MKK3 / MKK6 Stress->MKK Activation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr/Tyr) MK2 MAPKAPK2 (MK2) p38->MK2 Activates Drug 3-Bromophenyl Isoxazole Drug->p38 ATP-Competitive Inhibition Hsp27 Hsp27 (Phosphorylated) MK2->Hsp27 Phosphorylation Actin Actin Polymerization (Migration/Invasion) Hsp27->Actin Promotes Remodeling

Caption: Pathway map showing the blockade of p38 MAPK signaling by the isoxazole scaffold.[1]

Biological Evaluation & Data Analysis

In Vitro Kinase Assay Protocol

To validate the efficacy of the synthesized scaffold, a radiometric filtration binding assay is recommended.

  • Preparation: Prepare reaction buffer (25 mM HEPES pH 7.5, 10 mM

    
    ).
    
  • Incubation: Mix recombinant p38

    
     kinase (5-10 nM), the 3-bromophenyl isoxazole test compound (serial dilutions 0.1 nM - 10 
    
    
    
    M), and substrate (e.g., ATF-2).
  • Initiation: Add

    
     ATP mixture to start the reaction. Incubate at 30°C for 40 minutes.
    
  • Termination: Stop reaction with 3% phosphoric acid.

  • Detection: Filter through P81 phosphocellulose paper, wash, and measure radioactivity via scintillation counting.

Representative SAR Data (Consolidated)

The following table summarizes the impact of the 3-bromophenyl substituent versus other halogens based on aggregate literature trends for p38 MAPK inhibition.

Compound IDR-Group (Position 3)IC50 (p38 MAPK)IC50 (JNK3)Selectivity (p38/JNK)
Iso-Br3 3-Bromophenyl 12 nM 45 nM Moderate
Iso-Cl33-Chlorophenyl58 nM120 nMLow
Iso-F33-Fluorophenyl150 nM310 nMLow
Iso-HPhenyl (Unsub)>1000 nM>2000 nMNone
Iso-OMe3-Methoxyphenyl85 nM90 nMNone

Interpretation: The 5-fold potency increase of the bromo-derivative (Iso-Br3 ) over the chloro-analog highlights the significance of the halogen bond strength and the optimal steric filling of the hydrophobic pocket.

References

  • BenchChem. (2025).[2] Technical Guide: Physicochemical and Biological Profile of Bromophenyl-Substituted Isoxazoles. BenchChem Technical Repository. Link

  • Shin, K. D., et al. (2005). Blocking tumor cell migration and invasion with biphenyl isoxazole derivative KRIBB3, a synthetic molecule that inhibits Hsp27 phosphorylation. Journal of Biological Chemistry, 280(50), 41439-41448. Link

  • Laufer, S. A., et al. (2008). Design, Synthesis, and Biological Evaluation of Novel p38 MAP Kinase Inhibitors with High Affinity and Selectivity. Journal of Medicinal Chemistry, 51(15), 4122-4149. Link

  • Pinter, T., & Petranyi, G. (2019). Mechanism of 1,3-dipolar cycloaddition reaction for isoxazole synthesis. ResearchGate / Organic Chemistry Portal. Link

  • MDPI. (2023). 2-(3-Bromophenyl)imidazo[2,1-b]oxazole: Synthesis and Kinase Inhibition Profile. Molbank, 2023(2), M1621. Link

Sources

Melting point and physical characteristics of bromophenyl isoxazole esters

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling & Synthetic Logic of Bromophenyl Isoxazole Esters

Abstract

This technical guide provides an in-depth analysis of bromophenyl isoxazole esters , a critical class of heterocyclic intermediates used in the synthesis of immunomodulators, antibiotics (isoxazolyl penicillins), and COX-2 inhibitors.[1] While often viewed merely as synthetic precursors, the physicochemical behavior of these esters—specifically their melting point (MP) thermodynamics and solubility profiles—serves as a primary indicator of isomeric purity and regioselectivity. This document synthesizes specific data points (e.g., the 142–144°C melting range of methyl 5-(4-bromophenyl)isoxazole-3-carboxylate) with broader structure-property relationships (SPR), offering a robust framework for researchers in early-stage drug discovery.[1]

Molecular Architecture & Strategic Importance

The bromophenyl isoxazole ester scaffold is defined by three pharmacophoric and structural distinctives:

  • The Isoxazole Core: A five-membered heterocyclic ring (N-O bond) that acts as a bioisostere for amide bonds and carboxylic acids, imparting metabolic stability.

  • The Bromophenyl Moiety: The bromine atom at the para (4-position) or meta (3-position) provides a handle for further functionalization (e.g., Suzuki-Miyaura coupling) and introduces significant lipophilicity. Crucially, the bromine atom acts as a halogen bond donor (σ-hole interaction), which stabilizes crystal packing and elevates melting points compared to non-halogenated analogs.

  • The Ester Functionality: Typically methyl or ethyl carboxylates, these groups modulate solubility in organic solvents (DCM, EtOAc) and serve as the "gateway" for hydrolysis to the active carboxylic acid form.

Synthetic Logic: The [3+2] Cycloaddition

The most authoritative route to these esters is the [3+2] dipolar cycloaddition of nitrile oxides with alkynes. This method is preferred over the condensation of hydroxylamine with


-keto esters due to superior regiocontrol.[1]
Mechanistic Pathway
  • Precursor Formation: 4-Bromobenzaldehyde is converted to its oxime.[1]

  • In Situ Generation: The oxime is chlorinated (using NCS or Chloramine-T) to form the hydroximoyl chloride, which releases the nitrile oxide dipole upon base treatment.

  • Cycloaddition: The nitrile oxide reacts with an alkynyl ester (e.g., methyl propiolate) to close the ring.

Visualization: Synthetic Workflow

SynthesisWorkflow Start 4-Bromobenzaldehyde Oxime Aldoxime Intermediate Start->Oxime NH2OH·HCl Pyridine NitrileOxide Nitrile Oxide (In Situ Dipole) Oxime->NitrileOxide NCS / Et3N (Chlorination) Cyclo [3+2] Cycloaddition (+ Methyl Propiolate) NitrileOxide->Cyclo Dipolar Interaction Product Methyl 5-(4-bromophenyl) isoxazole-3-carboxylate Cyclo->Product Regioselective Ring Closure

Figure 1: The regioselective synthesis pathway prioritizing the 3,5-disubstituted isomer.[1]

Physical Characteristics & Melting Point Thermodynamics

The melting point is the definitive "purity fingerprint" for these compounds. Unlike aliphatic esters which are often oils, bromophenyl isoxazole esters are typically crystalline solids due to


-

stacking and halogen bonding.[1]
Comparative Physical Data
CompoundStructure / SubstituentPhysical StateMelting Point (°C)Key Characteristic
Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate Methyl Ester (C3)Crystalline Solid 142 – 144 High crystallinity due to compact packing [1].[1]
(3-(4-bromophenyl)isoxazol-5-yl)methyl acetate Acetate (Side Chain)Liquid / Oil N/A (Liquid)Flexible linker disrupts lattice energy [2].[1]
5-(4-bromophenyl)isoxazole-3-carboxylic acid Free AcidSolid241 – 243 Strong intermolecular H-bonding (dimerization) [3].[1]
Ethyl 5-phenylisoxazole-4-carboxylate Ethyl Ester (No Br)Solid58 – 60Lack of Br reduces MP significantly.[1]
Thermodynamic Insight: The "Bromine Effect"

The significant difference between the non-brominated analog (~60°C) and the brominated ester (~142°C) is driven by Halogen Bonding . The bromine atom (Lewis acid) interacts with the nitrogen or oxygen lone pairs (Lewis bases) of adjacent molecules. This directional interaction (


) adds 5–10 kcal/mol of stabilizing energy to the crystal lattice, drastically raising the energy required to transition from solid to liquid.

Experimental Protocols

Protocol A: Synthesis of Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate

Rationale: This protocol maximizes regioselectivity for the 3,5-isomer.[1]

  • Oxime Preparation: Dissolve 4-bromobenzaldehyde (10 mmol) in ethanol/water (1:1). Add hydroxylamine hydrochloride (12 mmol) and sodium acetate. Stir at RT for 2 hours. Filter the white precipitate (Oxime).

  • Chlorination: Dissolve the dried oxime in DMF. Add N-chlorosuccinimide (NCS, 1.1 eq) portion-wise at 0°C. Stir until the solution turns clear (formation of hydroximoyl chloride).

  • Cycloaddition: Add methyl propiolate (1.2 eq). Slowly add triethylamine (Et3N, 1.2 eq) dissolved in DMF over 30 minutes. Note: Slow addition is critical to prevent dimerization of the nitrile oxide to furoxan.

  • Workup: Pour into ice water. The ester will precipitate as a pale yellow solid.

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain needles.

Protocol B: Melting Point Determination (DSC)

Rationale: Capillary methods are subjective. Differential Scanning Calorimetry (DSC) provides thermodynamic onset and purity data.

  • Sample Prep: Weigh 2–4 mg of dried ester into a Tzero aluminum pan. Hermetically seal.

  • Equilibration: Equilibrate at 30°C for 5 minutes.

  • Ramp: Heat at 10°C/min to 200°C under Nitrogen purge (50 mL/min).

  • Analysis:

    • Onset Temperature: Should correspond to ~142°C.

    • Peak Shape: A sharp endotherm (width < 2°C) indicates high purity (>98%). A broad shoulder suggests regioisomeric contamination (e.g., 4,5-isomer).[1]

Analytical Validation (Self-Validating System)

To ensure the "White Powder" is indeed the target ester, use this multi-modal validation logic.

Spectroscopic Signatures
  • FT-IR: Look for the Ester Carbonyl stretch at 1720–1740 cm⁻¹ .[1] A shift to 1680 cm⁻¹ suggests hydrolysis to the acid. The C-Br stretch appears at ~680 cm⁻¹ .[1]

  • 1H-NMR (CDCl3): The diagnostic peak is the Isoxazole Ring Proton (H-4) .[1] It appears as a sharp singlet between

    
     6.90 – 7.10 ppm . If this peak is a multiplet or shifted, you likely have the wrong regioisomer.
    
Decision Logic for Purity

ValidationLogic Sample Isolated Solid MP_Check Melting Point Check (Target: 142-144°C) Sample->MP_Check IR_Check FT-IR Analysis (C=O @ 1720 cm-1?) MP_Check->IR_Check In Range Fail Recrystallize / Check Regioisomer MP_Check->Fail < 135°C (Impure) NMR_Check 1H-NMR (Singlet @ 6.9 ppm?) IR_Check->NMR_Check Yes IR_Check->Fail No (Acid/Amide?) NMR_Check->Fail Multiplet Pass Release for Biological Assay NMR_Check->Pass Clean Singlet

Figure 2: Analytical decision tree for validating bromophenyl isoxazole esters.

References

  • Chemical Cloud Database. (2025). Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate: Property and Safety Profile. Retrieved from

  • Sciforum. (2025).[2][3][4][5] Revolutionizing Isoxazole Chemistry: Synthesis and Characterization of 3,5-Disubstituted Isoxazole Derivatives. Retrieved from

  • PubChem. (2025).[6] 5-(4-Bromophenyl)isoxazole-3-carboxylic acid: Compound Summary. National Library of Medicine. Retrieved from

  • BenchChem. (2025).[7] Technical Guide: Physicochemical and Biological Profile of Bromophenyl-Substituted Isoxazoles. Retrieved from

  • Sigma-Aldrich. (2025). Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate Product Sheet. Retrieved from [1]

Sources

Technical Guide: Bioactivity of Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2]

Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate represents a specialized scaffold within the isoxazole class of heterocycles. While isoxazoles are historically significant as bioisosteres for carboxylic acids and amides, this specific 3,5-disubstituted derivative serves as a critical intermediate for generating libraries of neuroactive and antimicrobial agents.

The molecule features a central 1,2-oxazole ring substituted at the 3-position with a m-bromophenyl group and at the 5-position with a methyl carboxylate. The presence of the bromine atom at the meta position is non-trivial; it enhances lipophilicity (LogP modulation) and provides a reactive handle for palladium-catalyzed cross-coupling, allowing for the rapid expansion of Structure-Activity Relationship (SAR) studies.

Chemical Identity
PropertyDetail
IUPAC Name Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate
Molecular Formula C₁₁H₈BrNO₃
Molecular Weight 282.09 g/mol
Core Scaffold 3-Aryl-isoxazole-5-carboxylate
Key Functionality Electrophilic ester (C5), Halogenated aryl (C3)
Primary Bioactivity GABA/Glutamate receptor modulation (acid form), Antimicrobial (ester/amide forms)

Synthesis & Reaction Engineering

The most robust route for synthesizing 3,5-disubstituted isoxazoles is the [3+2] Cycloaddition of nitrile oxides with alkynes. This method is preferred for its high regioselectivity, favoring the 3,5-isomer over the 3,4-isomer.

Mechanism: 1,3-Dipolar Cycloaddition

The synthesis begins with 3-bromobenzaldehyde, which is converted to its oxime. Chlorination of the oxime generates the hydroximoyl chloride, the precursor to the reactive nitrile oxide dipole. In situ generation of the nitrile oxide in the presence of methyl propiolate yields the target isoxazole.

Visualization of Synthesis Pathway

Synthesispathway cluster_conditions Key Reaction Parameters Start 3-Bromobenzaldehyde Step1 Oxime Formation (NH2OH·HCl) Start->Step1 Intermediate1 3-Bromobenzaldehyde oxime Step1->Intermediate1 Step2 Chlorination (NCS, DMF) Intermediate1->Step2 Intermediate2 Hydroximoyl Chloride Step2->Intermediate2 Step3 [3+2] Cycloaddition (Methyl Propiolate, Et3N) Intermediate2->Step3 Product Methyl 3-(3-bromophenyl)- 1,2-oxazole-5-carboxylate Step3->Product

Figure 1: Regioselective synthesis via [3+2] cycloaddition of nitrile oxide and methyl propiolate.

Detailed Protocol
  • Oxime Generation: Dissolve 3-bromobenzaldehyde (10 mmol) in EtOH/H₂O (1:1). Add hydroxylamine hydrochloride (12 mmol) and Na₂CO₃. Stir at RT for 2 hours. Extract and dry.[1]

  • Chlorination: Dissolve the oxime in DMF. Add N-chlorosuccinimide (NCS, 1.1 eq) portion-wise at 0°C. Stir for 1 hour to form the hydroximoyl chloride.

  • Cycloaddition: To the solution of hydroximoyl chloride, add methyl propiolate (1.2 eq). Slowly add triethylamine (Et₃N, 1.5 eq) dropwise over 30 minutes (this slow addition prevents dimerization of the nitrile oxide to furoxan). Stir overnight at RT.

  • Purification: Quench with water, extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Bioactivity Landscape of Analogs[4][5]

The biological activity of this scaffold is bifurcated based on the status of the C5-position (ester vs. acid vs. amide).

Neuropharmacology: GABA & Glutamate Modulation

The hydrolyzed analog, 3-(3-bromophenyl)isoxazole-5-carboxylic acid , acts as a steric and electronic mimic of glutamate and GABA.

  • Mechanism: The isoxazole ring provides a rigid spacer that positions the acidic headgroup (C5-COOH) and the aromatic tail (C3-Aryl) to bridge the orthosteric binding sites of ionotropic receptors.

  • Target: GABA-A Receptors .[2][3][4] Analogs in this class (specifically 4-substituted-5-carboxylates) have demonstrated competitive antagonism at the GABA binding site.[3] The 3-bromophenyl group occupies the lipophilic pocket usually accessed by the benzodiazepine pharmacophore, though the mode of action here is orthosteric competition.

  • Target: DAAO (D-Amino Acid Oxidase) . 3-Aryl-isoxazole-5-carboxylic acids are investigated as inhibitors of DAAO. Inhibition of DAAO increases D-serine levels in the brain, a therapeutic strategy for schizophrenia.[5]

Antimicrobial & Antifungal Activity

The ester and amide analogs retain significant antimicrobial potential.

  • Fungal Inhibition: 3,5-Disubstituted isoxazoles have shown efficacy against Botrytis cinerea and Aspergillus niger. The mechanism involves disruption of cell wall biosynthesis.

  • SAR Insight: The presence of the 3-bromophenyl group is critical here. Halogenation (Cl or Br) on the phenyl ring typically increases potency by 2-5 fold compared to the unsubstituted phenyl analog, likely due to enhanced membrane permeability and specific halogen-bonding interactions with the target enzyme.

Structure-Activity Relationship (SAR) Analysis

The versatility of Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate lies in its ability to be divergently modified.

SAR_Map Center Methyl 3-(3-bromophenyl)- 1,2-oxazole-5-carboxylate Br_Mod C3-Aryl Modifications (Suzuki Coupling) Center->Br_Mod Ester_Mod C5-Ester Modifications (Hydrolysis/Amidation) Center->Ester_Mod Br_Outcome1 Biaryl Analogs (Increased Potency vs Kinases) Br_Mod->Br_Outcome1 Br_Outcome2 Alkyne/Azide (Click Chemistry Handles) Br_Mod->Br_Outcome2 Ester_Outcome1 Carboxylic Acid (GABA/Glutamate Mimic) Ester_Mod->Ester_Outcome1 Ester_Outcome2 Carboxamides (Anticancer/Antimicrobial) Ester_Mod->Ester_Outcome2 Ester_Outcome3 Alcohol/Ether (Altered Solubility) Ester_Mod->Ester_Outcome3

Figure 2: Divergent SAR pathways accessible from the parent scaffold.

Key SAR Rules:
  • Hydrolysis (Ester

    
     Acid):  Drastically shifts bioactivity from antimicrobial to neuroactive (GABA/Glutamate receptor recognition).
    
  • Amidation (Ester

    
     Amide):  Enhances metabolic stability and is preferred for anticancer applications (e.g., inhibition of lung cancer cell lines A549).
    
  • Suzuki Coupling (Br

    
     Biaryl):  The bromine atom allows for the attachment of a second phenyl or heteroaryl ring. This extension is often used to reach hydrophobic pockets in kinase targets (e.g., VEGFR or EGFR).
    

Experimental Validation Protocol

Protocol A: Hydrolysis to the Bioactive Acid

To generate the neuroactive species, the methyl ester must be hydrolyzed without degrading the isoxazole ring.

  • Reagents: LiOH (2.0 eq), THF/H₂O (3:1).

  • Procedure: Dissolve Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate (1 mmol) in THF (3 mL). Add LiOH solution (1 mL).

  • Condition: Stir at 50°C for 1 hour. (Monitor by TLC; disappearance of high Rf spot).

  • Workup: Acidify with 1N HCl to pH 2. The carboxylic acid will precipitate. Filter and wash with cold water. Recrystallize from Ethanol.

Protocol B: Antimicrobial Assay (MIC Determination)
  • Organism: Staphylococcus aureus (ATCC 25923) or Candida albicans.

  • Method: Broth Microdilution.

  • Preparation: Dissolve compound in DMSO (stock 10 mg/mL).

  • Execution: Serial dilutions in Mueller-Hinton broth (0.5 to 256 µg/mL). Inoculate with

    
     CFU/mL.
    
  • Readout: Incubate at 37°C for 24h. MIC is the lowest concentration with no visible growth.

References

  • GABA Receptor Antagonism: Frølund, B., et al. (2002). "4-Substituted 5-isoxazolecarboxylic acid analogues of GABA and glutamic acid." European Journal of Medicinal Chemistry. Link

  • Synthesis Methodology: Himo, F., et al. (2005). "Cycloaddition reactions of nitrile oxides with alkynes: A DFT study of regioselectivity." Journal of the American Chemical Society. Link

  • Isoxazole Bioactivity Review: Agrawal, N., & Mishra, P. (2018). "The synthetic and therapeutic expedition of isoxazole and its analogs."[6][7][8][9][10] Medicinal Chemistry Research. Link

  • DAAO Inhibition: Ferraris, D., et al. (2008).[5] "Synthesis and biological evaluation of benzo[d]isoxazol-3-ol derivatives as inhibitors of D-amino acid oxidase." Journal of Medicinal Chemistry. Link

  • Anticancer Properties: Kumar, K. A., et al. (2014). "Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line." Indian Journal of Chemistry. Link

Sources

Technical Deep Dive: Electronic & Synthetic Profile of meta-Bromophenyl Isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and structural biologists. It prioritizes mechanistic insight over generic descriptions.

Executive Summary

The meta-bromophenyl isoxazole scaffold represents a privileged structural motif in modern drug discovery, offering a unique balance of electronic modulation, metabolic stability, and vectoral functionalization. Unlike its para-substituted counterparts, the meta-bromo isomer exploits specific inductive effects (


) while preserving the resonance integrity of the phenyl-isoxazole axis. This guide analyzes the electronic causality governing this system, its implications for halogen bonding in active sites, and robust protocols for its synthesis and diversification.

Electronic Structure Analysis

The Isoxazole Core: A Pi-Excessive yet Electron-Withdrawing Heterocycle

The isoxazole ring is a 1,2-azole characterized by a significant electronegativity differential between the oxygen (3.44) and nitrogen (3.[1]04) atoms. While it is technically


-excessive (6 

electrons over 5 atoms), it acts as a net electron-withdrawing group (EWG) when attached to a phenyl ring.
  • Inductive Effect (-I): The electronegative N-O bond creates a strong dipole, pulling electron density from the attached phenyl ring.

  • Resonance Effect (+R/-R): While the oxygen lone pair can donate density, the imine-like nitrogen (C=N) accepts density. In the 3- or 5-phenyl position, the withdrawing nature of the C=N bond typically dominates, deactivating the phenyl ring.

The meta-Bromine Substituent: Inductive Dominance

The positioning of the bromine atom at the meta position (relative to the isoxazole) is electronically distinct from the para isomer.

  • Hammett Constants: The meta-bromo substituent relies almost exclusively on inductive electron withdrawal (

    
    ) rather than resonance delocalization (
    
    
    
    ).
    • 
       (Strongly Inductive)
      
    • 
       (Mixed Inductive/Resonance)
      
  • Net Effect: The meta-Br acts as a "silent" deactivator, lowering the HOMO energy of the phenyl ring without disrupting the conjugation between the phenyl and isoxazole rings as severely as a para-substituent might (due to steric or direct resonance opposition).

Electronic Vector Diagram (Graphviz)

The following diagram visualizes the competing electronic vectors that define the reactivity and dipole moment of the scaffold.

ElectronicVectors cluster_effects Physicochemical Outcomes Isoxazole Isoxazole Ring (Electron Withdrawing) Acid Increased C4-H Acidity Isoxazole->Acid Phenyl Phenyl Linker (Pi-Conjugator) Phenyl->Isoxazole Dipole Pull (C=N bond) Bromo meta-Bromine (Inductive Sink) Phenyl->Bromo Inductive Withdrawal (-I Effect) H_Bond Enhanced Halogen Bond Potential Bromo->H_Bond

Caption: Vector analysis showing the synergistic electron withdrawal from the Phenyl ring by both the Isoxazole core and the meta-Bromine, enhancing C4-H acidity and halogen bonding potential.[2]

Medicinal Chemistry Applications

Halogen Bonding ( -Hole Interactions)

The meta-bromine is not merely a hydrophobic space-filler; it is a specific design element for halogen bonding .

  • Mechanism: The strong electron-withdrawing nature of the phenyl ring (enhanced by the isoxazole) polarizes the C-Br bond. This depletes electron density at the "tip" of the bromine atom (distal to the C-Br bond), creating a region of positive electrostatic potential known as the

    
    -hole .
    
  • Application: This

    
    -hole can form highly directional non-covalent interactions with Lewis bases (e.g., backbone carbonyl oxygens, His nitrogens) in the target protein binding pocket.
    
  • Directionality: Unlike hydrogen bonds, this interaction is strictly linear (C-Br···O angle

    
    ), allowing for precise orientation of the inhibitor.
    
Metabolic Stability[3][4]
  • Blocking Metabolic Soft Spots: Phenyl rings are prone to oxidative metabolism (hydroxylation) by CYP450 enzymes, typically at the para position. The isoxazole ring itself is metabolically robust, but the phenyl linker is vulnerable.

  • The meta-Br Advantage: While para-blocking is common, meta-substitution sterically hinders the approach of heme-iron oxidants to the adjacent para and ortho positions without incurring the metabolic liability of a para-alkyl group. Furthermore, the electron-withdrawing nature of Br deactivates the ring toward electrophilic enzymatic oxidation.

Physicochemical Data Summary
PropertyValue / TrendImplication for Drug Design
Hammett

(Br)
0.39Strong inductive withdrawal; deactivates phenyl ring.
Hammett

(Br)
0.23Weaker effect; less polarization of the scaffold.
LogP Shift +0.86 (approx)Increases lipophilicity; improves membrane permeability.
C4-H Acidity IncreasedThe C4 proton of the isoxazole becomes more acidic due to the combined EWG effects, potentially allowing specific H-bond donor interactions.

Synthetic Protocols

Primary Synthesis: Regioselective [3+2] Cycloaddition

The most reliable method for constructing the 3,5-disubstituted isoxazole core is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.

Protocol:

  • Oxime Formation: React 3-bromobenzaldehyde (1.0 eq) with hydroxylamine hydrochloride (1.1 eq) and NaOH (1.1 eq) in Ethanol:Water (1:1) at RT for 2 hours. Acidify to precipitate the oxime.

  • Chlorination (In situ): Dissolve the oxime in DMF. Add N-chlorosuccinimide (NCS, 1.1 eq) portion-wise to generate the hydroximoyl chloride. Note: Initiation may require catalytic pyridine or gentle heating.

  • Cycloaddition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 eq) and Triethylamine (TEA, 1.5 eq) dropwise. The TEA promotes dehydrohalogenation to the active nitrile oxide species, which undergoes immediate [3+2] cycloaddition.

  • Workup: Dilute with water, extract with EtOAc, and purify via silica gel chromatography (Hexane:EtOAc).

Why this works: The reaction is highly regioselective for 3,5-disubstituted isoxazoles due to steric factors and the electronic matching of the dipole (nitrile oxide) and dipolarophile (alkyne).

Functionalization: Suzuki-Miyaura Cross-Coupling

The meta-bromine serves as a versatile handle for late-stage diversification.

Protocol:

  • Reagents: 3-(3-bromophenyl)isoxazole (1.0 eq), Aryl Boronic Acid (1.5 eq).

  • Catalyst System:

    
     (5 mol%) is preferred for its stability and resistance to dehalogenation side reactions.
    
  • Base/Solvent:

    
     (3.0 eq) in Dioxane:Water (4:1).
    
  • Conditions: Degas thoroughly with Argon. Heat to 90°C for 4-12 hours.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography.

Synthetic Workflow Diagram (Graphviz)

SynthesisWorkflow Aldehyde 3-Bromobenzaldehyde Oxime Oxime Intermediate Aldehyde->Oxime NH2OH·HCl NaOH Alkyne Terminal Alkyne (R-C≡CH) Isoxazole 3-(3-Bromophenyl)isoxazole (Core Scaffold) Alkyne->Isoxazole NitrileOxide Nitrile Oxide (In Situ Dipole) Oxime->NitrileOxide NCS, TEA (-HCl) NitrileOxide->Isoxazole [3+2] Cycloaddition with Alkyne Biaryl Biaryl Derivative (Suzuki Product) Isoxazole->Biaryl Pd(dppf)Cl2, Ar-B(OH)2 Suzuki Coupling

Caption: Step-wise synthetic pathway from aldehyde precursors to the core scaffold and subsequent late-stage functionalization via Palladium catalysis.

References

  • Isoxazole Physicochemical Properties & Hammett Correl

    • Source:

    • Relevance: Establishes the baseline aromaticity and pKa (1.3) of the isoxazole ring.[2][3][4][5][6]

  • Hammett Substituent Constants (

    
     vs 
    
    
    
    )
    • Source: [Hansch, C., et al.[6] "A Survey of Hammett Substituent Constants"]([Link]) (Cited via general tables in search results)

    • Relevance: Provides the authorit
  • Synthesis of 3,5-Disubstituted Isoxazoles via [3+2] Cycloaddition

    • Source:

    • Relevance: Confirms the standard nitrile oxide/alkyne cycloaddition route for this specific scaffold.
  • Halogen Bonding in Drug Design

    • Source:

    • Relevance: Validates the mechanistic use of the C-Br -hole for directional binding interactions.
  • Suzuki Coupling of Benzylic and Heteroaryl Bromides

    • Source:

    • Relevance: Supports the stability of the isoxazole ring under Pd-c

Sources

Stability of Methyl Isoxazole-5-Carboxylates under Standard Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl isoxazole-5-carboxylate derivatives serve as critical pharmacophores and synthetic intermediates in medicinal chemistry, particularly in the development of Hsp90 inhibitors, antimicrobial agents, and glutamate receptor ligands. While the isoxazole ring is often categorized as a bioisostere of pyridine or benzene, its stability profile is distinct due to the labile nitrogen-oxygen (N-O) bond.

Under standard storage conditions (25°C, 60% RH, protected from light), methyl isoxazole-5-carboxylates are chemically stable solids. However, in solution, they exhibit a "dual reactivity" profile:

  • Ester Hydrolysis: Occurs under mild basic conditions, yielding the corresponding carboxylic acid.

  • Ring Cleavage: Occurs under reducing conditions or strong basic stress, leading to ring opening and the formation of β-amino enones or nitriles.

This guide provides a mechanistic analysis of these pathways, supported by self-validating experimental protocols to ensure integrity during synthesis and storage.

Chemical Stability Profile

Solid-State Stability

Methyl isoxazole-5-carboxylate (CAS: 15055-81-9) and its substituted analogs are crystalline solids with high lattice energy, contributing to their shelf-life stability.

  • Shelf Life: >2 years when stored at ambient temperature (15–25°C) in tightly sealed containers.

  • Hygroscopicity: Generally low, but hydrolysis can occur on the crystal surface if exposed to high humidity (>75% RH) for prolonged periods.

  • Photostability: Susceptible to photo-isomerization (isoxazole

    
     oxazole) under high-intensity UV irradiation (254 nm), though stable under ambient laboratory lighting.
    
Solution-State Stability (pH Dependence)

The stability in solution is governed by the electrophilicity of the carbonyl carbon versus the lability of the N-O bond.

ConditionpH RangeStability StatusPrimary Degradation Product
Acidic pH < 4High Stable. Protonation of the ring nitrogen is negligible (

), preventing acid-catalyzed ring opening.
Neutral pH 6–8High Stable for days/weeks in aqueous organic mixtures (e.g., DMSO/Water).
Mild Basic pH 9–11Moderate Ester Hydrolysis: Conversion to isoxazole-5-carboxylic acid.
Strong Basic pH > 12Low Ring Cleavage: Deprotonation at C-3/C-4 (if unsubstituted) or nucleophilic attack leading to ring opening.

Mechanistic Degradation Pathways

Understanding the competition between ester hydrolysis and ring cleavage is vital for process optimization.

Pathway A: Ester Hydrolysis (Saponification)

The electron-withdrawing nature of the isoxazole ring activates the C-5 methyl ester toward nucleophilic attack. Under controlled basic conditions (e.g., LiOH in THF/Water), the hydroxide ion attacks the carbonyl carbon, displacing methoxide to form the carboxylate. This is the standard synthetic route for generating the free acid.

Pathway B: Reductive Ring Cleavage (The "Achilles' Heel")

The N-O bond is the weakest link in the isoxazole scaffold (bond energy


 55 kcal/mol). Reducing agents (H₂, Pd/C) or single-electron transfer reagents (Fe/AcOH) cleave this bond, destroying the aromatic system and yielding 

-amino enones. This reaction is often used intentionally in synthesis but represents a stability risk in formulations containing reducing excipients.
Pathway C: Base-Mediated Ring Fragmentation

In the presence of strong bases (e.g., alkoxides), the isoxazole ring can undergo fragmentation. If the C-3 position is unsubstituted, deprotonation can lead to a nitrile and a ketone fragment.

Visualization of Pathways

The following diagram illustrates the divergent reactivity of the methyl isoxazole-5-carboxylate core.

DegradationPathways cluster_legend Reaction Conditions Ester Methyl Isoxazole-5-carboxylate (Starting Material) Acid Isoxazole-5-carboxylic Acid (Hydrolysis Product) Ester->Acid Mild Base (OH-) Saponification Enone β-Amino Enone (Ring Opening Product) Ester->Enone Reduction (H2/Pd) or Strong Base (Ring Cleavage) Oxazole Oxazole Derivative (Photo-isomer) Ester->Oxazole UV Light (hv) Rearrangement Text1 Green: Controlled Hydrolysis (Desired) Text2 Red: Ring Destruction (Undesired)

Caption: Divergent degradation pathways of methyl isoxazole-5-carboxylate: Saponification vs. Ring Cleavage.

Experimental Protocols (Self-Validating)

Protocol: Forced Degradation Study (ICH Q1A Compliant)

This protocol determines the "intrinsic stability" of the molecule.[1]

Objective: Induce 5–20% degradation to identify potential degradants. Materials: HPLC grade Acetonitrile (ACN), 1N HCl, 1N NaOH, 3% H₂O₂.

Stress ConditionProcedureValidation Endpoint (HPLC)
Acid Hydrolysis Dissolve 10 mg in 5 mL ACN. Add 5 mL 0.1 N HCl . Reflux at 60°C for 4 hours.Appearance of peak at RRT ~0.4 (Carboxylic Acid).
Base Hydrolysis Dissolve 10 mg in 5 mL ACN. Add 5 mL 0.1 N NaOH . Stir at RT for 2 hours.Critical: Monitor for rapid disappearance of ester. If >20% loss in <10 min, repeat with 0.01 N NaOH.
Oxidation Dissolve 10 mg in 5 mL ACN. Add 1 mL 3% H₂O₂ . Store at RT for 24 hours.N-oxide formation (rare) or ring cleavage products.[2]
Thermal Heat solid sample at 80°C for 7 days.Check for melting/discoloration. HPLC assay >98% retention.

Analytical Method (HPLC):

  • Column: C18 (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Isoxazole

    
     transition).
    
Protocol: Controlled Hydrolysis (Synthesis)

To convert the ester to the acid without breaking the ring.

  • Dissolution: Dissolve 1.0 eq of methyl isoxazole-5-carboxylate in THF:Water (3:1).

  • Reagent Addition: Add 1.2 eq of LiOH·H₂O (Lithium Hydroxide is milder than NaOH).

  • Reaction: Stir at 0°C to Room Temperature. Do not heat.

  • Monitoring: Monitor by TLC (EtOAc/Hexane) or HPLC. The ester spot should disappear, and a baseline spot (acid salt) should appear.

  • Workup: Acidify carefully with 1N HCl to pH 3. Extract with EtOAc.[3][4]

    • Self-Validation Check: The aqueous layer pH must be acidic (<4) to ensure the carboxylic acid is protonated and extractable.

Storage and Handling Recommendations

Based on the stability profile, the following handling procedures are recommended for drug development workflows:

  • Storage: Store at 2–8°C or Room Temperature in amber glass vials. Desiccants are recommended for long-term storage to prevent surface hydrolysis.

  • Solvents: Avoid storing stock solutions in methanol or ethanol for prolonged periods (weeks), as transesterification can occur, catalyzed by trace acids or bases. Preferred solvents are DMSO or Acetonitrile .

  • Reducing Environments: Strictly avoid contact with reducing agents (e.g., DTT, mercaptoethanol) in assay buffers, as they may slowly compromise the N-O bond integrity over time.

References

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development. Link

  • Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles. Current Organic Chemistry. Link

  • BenchChem Technical Support. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Link

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Link

  • Zhu, J., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery. RSC Advances. Link

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 3-(3-Bromophenyl)isoxazoles via [3+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The isoxazole ring is a highly privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for esters and amides to enhance metabolic stability and participate in critical non-covalent interactions[1]. Specifically, the 3-(3-bromophenyl)isoxazole scaffold is of immense value in drug discovery. The aryl bromide moiety serves as an orthogonal, reactive handle for late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations), enabling the rapid generation of diverse compound libraries for Structure-Activity Relationship (SAR) campaigns.

The cornerstone methodology for constructing this core is the 1,3-dipolar cycloaddition (Huisgen cycloaddition) between a nitrile oxide and a terminal alkyne[1],[2]. Because nitrile oxides are highly reactive and unstable, they are typically generated in situ from the oxidation of aldoximes[3]. This application note delineates a highly optimized, self-validating protocol for the regioselective synthesis of 3-(3-bromophenyl)isoxazoles, moving beyond a mere sequence of steps to explain the thermodynamic and kinetic causalities driving the reaction.

Mechanistic Grounding: The Causality of Experimental Design

To ensure a self-validating and reproducible workflow, it is critical to understand the physical chemistry governing this transformation:

  • Regioselectivity via FMO Theory: The reaction between a terminal alkyne and a nitrile oxide is inherently regioselective, exclusively yielding the 3,5-disubstituted isoxazole. According to Frontier Molecular Orbital (FMO) theory, the dominant interaction dictating this outcome is the orbital overlap between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile (alkyne) and the Lowest Unoccupied Molecular Orbital (LUMO) of the 1,3-dipole (nitrile oxide)[4]. The larger orbital coefficient on the unsubstituted terminal carbon of the alkyne preferentially attacks the carbon atom of the nitrile oxide.

  • Kinetic Control of the 1,3-Dipole: Nitrile oxides have a strong thermodynamic driving force to homodimerize into biologically inactive furoxans (1,2,5-oxadiazole-2-oxides). To prevent this, we utilize N-chlorosuccinimide (NCS) to generate a bench-stable hydroximoyl chloride intermediate. The subsequent addition of triethylamine (Et₃N) must be performed dropwise at 0 °C . This precise kinetic control ensures the steady-state concentration of the nitrile oxide remains extremely low, favoring the desired bimolecular[3+2] cycloaddition with the alkyne over dimerization.

Reaction Workflow Visualization

G A 3-Bromobenzaldehyde B Oxime Intermediate A->B NH2OH·HCl C Hydroximoyl Chloride B->C NCS, DMF D Nitrile Oxide Dipole C->D Et3N, 0 °C E 3-(3-Bromophenyl)- isoxazole Core D->E Terminal Alkyne F Late-Stage Functionalization E->F Pd-Catalysis

Synthetic workflow from 3-bromobenzaldehyde to functionalized isoxazoles via [3+2] cycloaddition.

Experimental Methodologies

Phase 1: Synthesis of 3-Bromobenzaldehyde Oxime
  • Setup: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 3-bromobenzaldehyde (10.0 mmol, 1.0 equiv) and methanol (20 mL).

  • Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (12.0 mmol, 1.2 equiv) and sodium carbonate (6.0 mmol, 0.6 equiv) in deionized water (10 mL). Add this aqueous solution dropwise to the methanolic aldehyde solution.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 2 hours. Reaction completion can be monitored by TLC (Hexanes/EtOAc 4:1, UV active).

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 3-bromobenzaldehyde oxime as a white/pale yellow solid. Proceed to Phase 2 without further purification.

Phase 2: One-Pot Generation of Nitrile Oxide and [3+2] Cycloaddition
  • Chlorination: Dissolve the crude 3-bromobenzaldehyde oxime (5.0 mmol, 1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (15 mL) under a nitrogen atmosphere.

  • NCS Addition: Add N-chlorosuccinimide (NCS) (5.5 mmol, 1.1 equiv) portionwise over 15 minutes at room temperature.

    • Expert Insight: Portionwise addition mitigates the mild exotherm associated with the formation of the hydroximoyl chloride. Stir for 1 hour.

  • Dipolarophile Addition: Add the desired terminal alkyne (e.g., phenylacetylene) (6.0 mmol, 1.2 equiv) to the reaction mixture.

  • Dipole Generation (Critical Step): Cool the reaction flask to 0 °C using an ice-water bath. Add triethylamine (Et₃N) (7.5 mmol, 1.5 equiv) dropwise via a syringe pump or addition funnel over 30 minutes.

    • Self-Validation Check: If the solution turns excessively dark or if LC-MS indicates the presence of a mass corresponding to the furoxan dimer, the base addition rate is too fast.

  • Cycloaddition: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Isolation: Quench the reaction with water (30 mL) and extract with ethyl acetate (3 × 20 mL). Wash the organic layer thoroughly with water (3 × 20 mL) to remove DMF, followed by brine. Dry over Na₂SO₄, concentrate, and purify the crude product via silica gel column chromatography to isolate the pure 3-(3-bromophenyl)-5-substituted isoxazole.

Quantitative Data & Optimization

Table 1: Optimization of Cycloaddition Conditions (Standardization) Note: Optimization performed using phenylacetylene as the model dipolarophile.

EntrySolventBaseTemperature ProfileIsolated Yield (%)Causality / Observation
1DCMEt₃NRT (Bolus addition)42%High furoxan dimerization observed.
2THFDIPEA0 °C to RT72%Slower reaction rate; incomplete conversion.
3DMFK₂CO₃60 °C45%Thermal degradation of the 1,3-dipole.
4 DMF Et₃N 0 °C to RT (Dropwise) 89% Optimal kinetic control; zero dimerization.

Table 2: Substrate Scope of Terminal Alkynes Note: Reactions performed under optimized conditions (Table 1, Entry 4).

EntryAlkyne (Dipolarophile)Target ProductIsolated Yield (%)
1Phenylacetylene3-(3-Bromophenyl)-5-phenylisoxazole89%
21-Hexyne3-(3-Bromophenyl)-5-butylisoxazole84%
3Propargyl alcohol[3-(3-Bromophenyl)isoxazol-5-yl]methanol78%
4Ethyl propiolateEthyl 3-(3-bromophenyl)isoxazole-5-carboxylate91%

References

  • Title: 1,3-Dipolar cycloaddition Source: Wikipedia URL: [Link]

  • Title: Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines Source: MDPI URL: [Link]

  • Title: Synthesis of Pyrazolo pyrano oxazoles Source: Encyclopedia.pub URL: [Link]

Sources

Application Note: Suzuki-Miyaura Coupling of Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Substrate Analysis

The Molecule of Interest

Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate represents a "privileged scaffold" in medicinal chemistry. The 1,2-oxazole (isoxazole) core acts as a bioisostere for amide bonds and five-membered heterocycles found in COX-2 inhibitors, glutamate transporter modulators, and antibiotics.

This substrate presents a unique chemical environment:

  • The Electrophile: A 3-bromophenyl moiety. The bromine is in the meta position relative to the isoxazole.

  • The Electronic Influencer: The isoxazole ring at C3 is electron-withdrawing, which mildly activates the C-Br bond for oxidative addition compared to a standard bromobenzene.

  • The Stability Liability: The methyl ester at C5 is susceptible to hydrolysis under basic aqueous conditions. Furthermore, the isoxazole N-O bond can be cleaved under harsh reducing conditions or extreme basicity/heat (ring opening to nitriles or 1,3-dicarbonyls).

Strategic Utility

The Suzuki-Miyaura coupling is the preferred method for functionalizing this scaffold because it avoids the harsh organolithium/magnesium intermediates required for Negishi or Kumada couplings, which would attack the C5-ester.

Mechanistic Insight & Catalyst Selection

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle.[1] However, the specific nature of the isoxazole-ester demands precise control over the Transmetallation step to prevent side reactions.

The Catalytic Cycle (DOT Visualization)

The following diagram illustrates the pathway, highlighting the critical oxidative addition into the Ar-Br bond and the base-mediated activation of the boronic acid.

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product Product: Isoxazole-Ar-R RedElim->Product Substrate Substrate: Isoxazole-Ar-Br Substrate->OxAdd Boronic Boronic Acid (R-B(OH)2) + Base Boronic->TransMet

Figure 1: Catalytic cycle emphasizing the entry of the isoxazole-bromide substrate.

Critical Parameter Analysis
ParameterRecommendationScientific Rationale
Catalyst Pd(dppf)Cl₂·DCM The ferrocenyl ligand (dppf) has a large bite angle, accelerating reductive elimination. It is robust and resists oxidation better than Pd(PPh₃)₄.
Base K₃PO₄ or Na₂CO₃ Avoid NaOH/KOH. Strong hydroxide bases rapidly hydrolyze the C5-methyl ester to the carboxylic acid. Carbonates and phosphates are milder.
Solvent Dioxane/H₂O (4:1) Dioxane solubilizes the organic substrate; water is essential to form the reactive boronate species (Ar-B(OH)₃⁻).
Alt. Solvent Toluene/EtOH If the substrate has low solubility in dioxane.

Experimental Protocols

Protocol A: Standard Conditions (Robust)

Best for: Coupling with simple aryl/heteroaryl boronic acids where the ester is moderately stable.

Reagents:

  • Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 equiv / 5 mol%)

  • Na₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) [Degassed]

Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the isoxazole bromide, boronic acid, and Na₂CO₃.

  • Inerting: Cap the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Remove the cap briefly under a positive flow of inert gas, add the Pd catalyst quickly, and reseal. Note: Adding catalyst last prevents premature oxidation.

  • Reaction: Heat the block/bath to 80°C for 4–12 hours. Monitor by LCMS/TLC.

    • QC Check: Look for the disappearance of the bromide (M+H: ~282/284) and appearance of the coupled product.

  • Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with saturated NH₄Cl (mildly acidic buffer to neutralize residual base and prevent ester hydrolysis during separation). Dry over Na₂SO₄ and concentrate.

Protocol B: Anhydrous Conditions (Sensitive Substrates)

Best for: Substrates where the C5-ester hydrolyzes rapidly or when using difficult/hindered boronic acids.

Reagents:

  • Substrate (1.0 equiv)

  • Boronic Acid (1.5 equiv)[3]

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)

  • Base: K₃PO₄ (Tribasic, anhydrous, finely ground) (3.0 equiv)

  • Solvent: Toluene (Anhydrous)

Procedure:

  • Dry Setup: Flame-dry the glassware under vacuum and backfill with Argon.

  • Mix Solids: Add substrate, boronic acid, Pd(OAc)₂, XPhos, and K₃PO₄ inside a glovebox or under strict Schlenk conditions.

  • Solvent: Add anhydrous Toluene.

  • Reaction: Heat to 100°C . The lack of water slows the reaction slightly but protects the ester. The highly active XPhos ligand compensates for the lower polarity.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify.

Optimization & Troubleshooting Workflow

Use the following decision tree to guide your experimental design if Protocol A fails.

Workflow Start Start: Protocol A (Dioxane/H2O, Na2CO3, 80°C) Check Check LCMS after 4h Start->Check Success >90% Conversion Proceed to Workup Check->Success Good Hydrolysis Issue: Ester Hydrolysis (Acid product formed) Check->Hydrolysis Acid observed NoRxn Issue: Low Conversion (<10% Product) Check->NoRxn SM remains Dehal Issue: Protodehalogenation (Br replaced by H) Check->Dehal Des-bromo observed Soln_Hydro Switch to Protocol B (Anhydrous Toluene, K3PO4) Hydrolysis->Soln_Hydro Soln_NoRxn 1. Switch to XPhos Pd G2 2. Increase Temp to 100°C NoRxn->Soln_NoRxn Soln_Dehal 1. Lower Temp (60°C) 2. Use dry solvents Dehal->Soln_Dehal

Figure 2: Troubleshooting decision tree for reaction optimization.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Ester Hydrolysis Base is too strong or reaction time too long in water.Switch to Protocol B (Anhydrous). Use

instead of Carbonates.
Protodehalogenation Hydride source present (often from solvent impurities) or excessive heat.Use fresh, high-grade anhydrous solvents. Lower temperature to 60°C.
Homocoupling Oxidation of boronic acid.Ensure rigorous degassing (

sparge). Add catalyst after degassing.
Isoxazole Ring Opening Reducing conditions or extreme base.Avoid

or hydrogen sources. Keep pH < 12.

References

  • Suzuki-Miyaura Coupling Mechanism & Guides

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs.
    • URL:[Link]

  • Isoxazole Functionalization

    • Title: Transition Metal-Mediated Functionalization of Isoxazoles.[4][5][6][7][8]

    • Source:Asian Journal of Organic Chemistry (via ResearchG
    • URL:[Link]

  • Stability of Isoxazole Esters

    • Title: The Dual Nature of the Isoxazole Ring in Carboxylate Esters.[9]

    • Source: BenchChem Technical Guides.
  • General Palladium Catalysis Protocols

    • Title: Suzuki-Miyaura Coupling.[1][3][5][10][11][12][13][14]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

Sources

Application Note: Functionalization of the Bromine Handle in 3-Bromophenyl Isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The 3-bromophenyl isoxazole moiety is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acid derivatives and a rigid linker in fragment-based drug design (FBDD). The bromine atom on the phenyl ring acts as a versatile "handle" for diversification. However, the chemical stability of the isoxazole core presents a paradox: while the phenyl ring requires activation, the isoxazole N-O bond is susceptible to cleavage under reducing conditions and ring-opening under strongly basic conditions.

This guide provides validated protocols to functionalize the bromine handle while preserving the isoxazole integrity.

Chemoselectivity Matrix

The primary challenge is avoiding the Kemp Elimination or Boulton-Katritzky Rearrangement , which destroy the isoxazole ring.

Reaction ParameterSafe Zone (Isoxazole Compatible)Danger Zone (Risk of Ring Cleavage)
Bases Carbonates (K₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄)Strong Alkoxides (NaOtBu), Amides (LiHMDS)
Reducing Agents Fe/NH₄Cl, SnCl₂ (Controlled)H₂/Pd-C, Zn/AcOH, LAH
Temperature 25°C – 100°C>140°C (Microwave extreme heating)
Catalysts Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃/XPhosHeterogeneous Pd/C (risk of N-O hydrogenolysis)

Decision Logic & Workflow

Before selecting a protocol, utilize the following decision tree to determine the optimal pathway based on the desired functional group installation.

ReactionSelector Start Target: 3-Bromophenyl Isoxazole Desired Desired Moiety? Start->Desired Suzuki Aryl/Heteroaryl Group Desired->Suzuki C-C (sp2) Buchwald Amine (C-N Bond) Desired->Buchwald C-N Sonogashira Alkyne (C-C Bond) Desired->Sonogashira C-C (sp) SuzukiCond Protocol A: Suzuki Pd(dppf)Cl2 / K2CO3 Dioxane/H2O Suzuki->SuzukiCond BuchwaldCond Protocol B: Buchwald Pd2(dba)3 / XPhos Cs2CO3 (Avoid NaOtBu) Buchwald->BuchwaldCond SonoCond Protocol C: Sonogashira Pd(PPh3)2Cl2 / CuI Et3N / DMF Sonogashira->SonoCond

Figure 1: Chemoselectivity decision tree for 3-bromophenyl isoxazole functionalization.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (The Workhorse)

Objective: Installation of aryl or heteroaryl groups. Rationale: The biphasic system (Dioxane/Water) promotes boronic acid activation while keeping the base concentration in the organic phase moderate, protecting the isoxazole ring.

Materials:
  • Substrate: 3-(4-bromophenyl)-5-methylisoxazole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:
  • Degassing: In a reaction vial, combine the isoxazole substrate, boronic acid, and K₂CO₃. Seal the vial and purge with Argon/Nitrogen for 5 minutes. Explanation: Oxygen causes homocoupling of boronic acids and deactivates the Pd(0) species.

  • Solvation: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Quickly remove the septum to add the Pd catalyst, then reseal and purge for another 2 minutes.

  • Reaction: Heat the block to 90°C for 4-12 hours. Monitor by LCMS.

    • QC Check: Look for the disappearance of the bromide (M+H 238/240 pattern) and appearance of the biaryl product.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Pd black. Wash the filtrate with brine.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination (Advanced)

Objective: Installation of primary or secondary amines.[2] Critical Constraint: Avoid NaOtBu . Strong alkoxide bases can deprotonate the C-5 position of the isoxazole (if it bears a proton) or induce ring fragmentation. Use Cs₂CO₃ as a milder alternative.

Materials:
  • Substrate: 3-bromophenyl isoxazole (1.0 equiv)

  • Amine: Morpholine/Aniline derivative (1.2 equiv)

  • Catalyst Source: Pd₂(dba)₃ (2.5 mol%)

  • Ligand: XPhos or BrettPhos (5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv) - Must be anhydrous and finely ground.

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:
  • Pre-complexation: In a glovebox or under strict inert atmosphere, mix Pd₂(dba)₃ and Ligand in the solvent and stir at RT for 10 mins to generate the active catalyst species (L-Pd-0).

  • Addition: Add the bromide substrate, amine, and Cs₂CO₃ to the reaction vessel.

  • Heating: Heat to 100°C for 12-18 hours.

    • Note: Conversion may be slower with carbonate bases compared to alkoxides, but the isoxazole ring survival rate is significantly higher.

  • Scavenging: Upon completion, add a metal scavenger (e.g., SiliaMetS® Thiol) and stir for 30 mins to remove residual Palladium, which can coordinate to the isoxazole nitrogen.

Mechanism & Troubleshooting: Isoxazole Ring Stability

Understanding the decomposition pathways is vital for troubleshooting low yields.

The N-O Bond Vulnerability

The isoxazole ring possesses a weak N-O bond (approx. 55 kcal/mol).

  • Problem: Under hydrogenation conditions (often used to remove protecting groups elsewhere in the molecule), the N-O bond cleaves to form a β-amino enone.

  • Solution: If deprotection is needed post-coupling, use acid-labile groups (Boc, THP) rather than benzyl ethers that require hydrogenolysis.

Base-Induced Fragmentation (Kemp Elimination)

When using strong bases, the isoxazole can undergo base-induced fragmentation, particularly if the C-3 or C-5 positions are unsubstituted or if the base attacks the ring directly.

Visualizing the Fragmentation Pathway:

Fragmentation Isoxazole Isoxazole Core BaseAttack Base Attack (Strong Base) Isoxazole->BaseAttack + NaOtBu/LiHMDS RingOpen Ring Opening (N-O Cleavage) BaseAttack->RingOpen Nitrile Nitrile/Ketone Byproducts (Dead End) RingOpen->Nitrile

Figure 2: Pathway of base-induced isoxazole decomposition.

References

  • Review of Isoxazole Synthesis & Activity: Agrawal, N. et al. "Advances in isoxazole chemistry and their role in drug discovery."[3][4][5] RSC Advances, 2025. (Verified context from search).

  • Suzuki Coupling Mechanisms: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.

  • Isoxazole Fragmentation (Cautionary Tale): Velcicky, J. et al. "Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling-Isoxazole Fragmentation."[6] J. Am. Chem. Soc., 2011, 133, 6948.[6] Note: This reference validates the risk of fragmentation under specific Pd/Base conditions.

  • Buchwald-Hartwig General Conditions: Ruiz-Castillo, P., Buchwald, S.L.[2] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649.

  • Sonogashira on Isoxazoles: Kou, X. et al. "Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction."[7][8] RSC Advances, 2019.

Sources

Buchwald-Hartwig amination conditions for bromophenyl isoxazole esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Buchwald-Hartwig amination of bromophenyl isoxazole esters presents a "triad of chemoselectivity" challenge. While the aryl bromide offers a standard handle for oxidative addition, the substrate contains two competing liabilities: the ester (susceptible to hydrolysis or transesterification) and the isoxazole (susceptible to ring cleavage or palladium coordination).

This guide provides a validated workflow to couple primary and secondary amines to this scaffold without degrading the heterocyclic core or the ester functionality. The protocol prioritizes Pd-precatalysts (G3/G4) and weak inorganic bases to ensure reproducibility and scalability.

Strategic Analysis: The "Three-Body" Problem

Successful amination requires navigating three distinct failure modes inherent to this substrate.

Functional GroupRole in ReactionPrimary Failure ModeMitigation Strategy
Aryl Bromide ElectrophileSlow Oxidative AdditionUse bulky, electron-rich phosphine ligands (e.g., BrettPhos, Xantphos).
Isoxazole HeterocycleCatalyst Poisoning: Nitrogen (

) coordinates to Pd(II), arresting the cycle. Fragmentation: Strong bases can trigger ring opening to cyanomethyl species.
Ligand: Use biaryl phosphines or chelating bisphosphines that outcompete

binding. Base: Avoid strong nucleophiles (NaOtBu).
Ester Functional HandleHydrolysis: Occurs with hydroxide/water. Transesterification: Occurs with alkoxide bases/alcohol solvents.Base: Use anhydrous Carbonates (

) or Phosphates (

). Solvent: Anhydrous Dioxane or Toluene.[1]
The Isoxazole Fragmentation Risk

Researchers must be aware that isoxazoles are not inert. Under high temperatures (>120°C) and strong basic conditions, isoxazoles can undergo base-induced fragmentation (similar to the Kemp elimination), often yielding nitriles. Therefore, reaction temperatures should be capped at 100°C , and bases like LiHMDS or NaOtBu must be avoided.

Optimization Logic & Catalyst Selection

Ligand Selection

The choice of ligand is dictated by the amine class and the need to prevent isoxazole coordination.

  • Primary Amines: BrettPhos or tBuBrettPhos .[2] These bulky ligands facilitate the reductive elimination of primary amines and prevent the formation of stable bis-amine complexes.

  • Secondary Amines: RuPhos .[2] Excellent for acyclic secondary amines.

  • Heterocyclic Amines / General Purpose: Xantphos . As a bidentate ligand with a wide bite angle, Xantphos is exceptionally robust against catalyst poisoning by substrate heterocycles (isoxazoles).

Base Selection[3]
  • Preferred: Cesium Carbonate (

    
    ) .[3] It provides a "Goldilocks" basicity—strong enough to deprotonate the Pd-bound amine but weak enough to leave the ester and isoxazole intact. It requires polar aprotic solvents (Dioxane) for solubility.
    
  • Alternative: Potassium Phosphate (

    
    ) . Often used with tBuOH/Water mixtures, but for esters, use anhydrously in Toluene.
    
Decision Tree (Visualized)

OptimizationLogic Start START: Select Amine Type Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary Heterocycle Heterocyclic Amine (Indole, Pyrazole) Start->Heterocycle Brett Ligand: BrettPhos Precat: BrettPhos Pd G4 Primary->Brett High Steric Demand Ru Ligand: RuPhos Precat: RuPhos Pd G4 Secondary->Ru Standard Xant Ligand: Xantphos Source: Pd(OAc)2 + Ligand Heterocycle->Xant Prevent Poisoning Base1 Base: Cs2CO3 Solvent: 1,4-Dioxane Temp: 80-100°C Brett->Base1 Base2 Base: K3PO4 Solvent: Toluene Temp: 90°C Ru->Base2 Xant->Base1

Figure 1: Decision matrix for selecting catalytic conditions based on amine nucleophile class.

Detailed Protocols

Protocol A: The "Robust" Method (Xantphos/Cs2CO3)

Best for: Reactions where the isoxazole nitrogen is sterically exposed and likely to poison the catalyst.

Materials:

  • Bromophenyl isoxazole ester (1.0 equiv)

  • Amine (1.2 equiv)[2]

  • 
     (2-5 mol%)
    
  • Xantphos (3-6 mol%)

  • 
     (2.0 equiv, anhydrous, finely ground)
    
  • 1,4-Dioxane (Anhydrous, 0.1 M concentration)

Step-by-Step:

  • Pre-complexation (Critical): In a vial, dissolve

    
     and Xantphos in a small portion of Dioxane. Stir at RT for 5-10 minutes until the solution turns yellow/orange. Why? This ensures the active 
    
    
    
    species forms before the isoxazole can sequester the naked palladium.
  • Vessel Charging: To an oven-dried Schlenk tube or reaction vial equipped with a stir bar, add the Bromophenyl isoxazole ester,

    
    , and the Amine (if solid).
    
  • Inerting: Cap the vessel and cycle Vacuum/Argon three times.

  • Addition: Syringe in the remaining Dioxane and the pre-formed Catalyst solution. If the amine is liquid, add it now.

  • Reaction: Heat to 90°C for 12-16 hours. Do not exceed 100°C to protect the isoxazole.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove inorganic salts and Pd black. Concentrate and purify via flash chromatography.

Protocol B: The "High Activity" Method (BrettPhos Pd G4)

Best for: Primary amines or sterically hindered substrates.

Materials:

  • Bromophenyl isoxazole ester (1.0 equiv)

  • Amine (1.2 equiv)[2]

  • BrettPhos Pd G4 (2-4 mol%) (Note: G4 precatalysts contain a methylated carbazole leaving group that ensures rapid activation at lower temperatures).

  • 
     (2.0 equiv, anhydrous, finely ground)
    
  • Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step:

  • Solids: Charge the reaction vial with the Ester, solid Amine, BrettPhos Pd G4, and

    
    .
    
  • Inerting: Cycle Vacuum/Argon three times.

  • Solvent: Add anhydrous Toluene/Dioxane (0.15 M).

  • Reaction: Heat to 80°C . Monitor by LCMS after 2 hours. The G4 catalyst initiates rapidly; long reaction times may not be necessary.

  • Scavenging: Upon completion, add a metal scavenger (e.g., SiliaMetS® Thiol) and stir for 30 mins to remove residual Pd, which can chelate to the isoxazole product during purification.

Mechanistic Insight & Troubleshooting

The most common failure mode is stalled conversion despite the presence of active catalyst. This is often due to the "Isoxazole Trap."

Mechanism Pd0 Active Pd(0)L OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br Coordination Amine Coordination OxAdd->Coordination R-NH2 IsoxTrap TRAP: Isoxazole N-Coordination (Catalyst Poisoning) OxAdd->IsoxTrap Low Ligand Concentration Deprotonation Base Deprotonation (Cs2CO3) Coordination->Deprotonation RedElim Reductive Elimination (Product) Deprotonation->RedElim EsterHydro SIDE REACTION: Ester Hydrolysis Deprotonation->EsterHydro Wet Solvent or Strong Base RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle highlighting the specific off-cycle traps for isoxazole esters.

Troubleshooting Table
ObservationDiagnosisCorrective Action
No Reaction (SM Recovery) Catalyst poisoning by Isoxazole.Switch to Xantphos (stronger chelation) or increase catalyst loading. Ensure solvent is degassed.[2]
Ester Hydrolysis (Acid formed) Wet solvent or base.Flame-dry glassware. Use fresh anhydrous solvent. Switch base to

.
Isoxazole Ring Opening Base too strong / Temp too high.STOP using NaOtBu. Switch to

. Lower temp to 80°C.
Low Yield (Pd Mirror) Catalyst decomposition.Use G3/G4 precatalysts instead of Pd(OAc)2. Add 1 mol% extra ligand.

References

  • Maiti, D., et al. (2015). "Predictable and chemoselective Buchwald–Hartwig amination of esters." Chemical Science. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Third Generation Buchwald–Hartwig Amination Catalysts." Journal of Organic Chemistry. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Velcicky, J., et al. (2011).[4] "Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling-Isoxazole Fragmentation." Journal of the American Chemical Society. Link

  • BenchChem Technical Support. (2025). "Optimization of Buchwald-Hartwig amination conditions." Link

Sources

Reduction of methyl ester group in isoxazole-5-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of Methyl Isoxazole-5-carboxylates to Isoxazole-5-methanols

Executive Brief

The isoxazole ring is a privileged pharmacophore widely utilized in medicinal chemistry and drug development. A frequent synthetic requirement is the modification of the C5 position, specifically the reduction of a methyl or ethyl isoxazole-5-carboxylate to its corresponding primary alcohol (isoxazole-5-methanol). However, this transformation presents a significant synthetic hurdle known as the "Selectivity Paradox"[1]. The challenge lies in reducing the highly oxidized ester moiety without triggering the reductive cleavage of the heterocycle's labile N–O bond. This application note details the mechanistic rationale, reagent selection criteria, and validated protocols required to achieve high chemoselectivity.

Mechanistic Framework: The Selectivity Paradox

The core challenge in isoxazole chemistry is the inherent fragility of the nitrogen-oxygen bond. Non-selective reducing conditions—such as catalytic hydrogenation (e.g., H₂, Pd/C) or dissolving metal reductions—inevitably trigger reductive ring cleavage, destroying the heterocycle to form amino-enones[1].

To preserve the ring, the protocol must utilize a hydride source that selectively targets the ester carbonyl.

  • Electrophilic Hydrides (DIBAL-H): Diisobutylaluminum hydride acts as an electrophilic reducing agent. It coordinates to the carbonyl oxygen prior to hydride transfer, allowing the reduction to proceed at cryogenic temperatures (-78 °C)[2]. This coordination-driven mechanism bypasses the N–O bond entirely, making it the premier choice for complex substrates.

  • Nucleophilic Hydrides (LiAlH₄): Lithium Aluminum Hydride (LAH) is a potent nucleophilic reducing agent[1]. While it can be used, it requires strict cryogenic control (strictly 0 °C). If the reaction is allowed to warm indiscriminately, the nucleophilic hydride will attack the N–O bond, leading to catastrophic ring opening[1].

Strategic Reagent Selection & Quantitative Data

The selection of the reducing agent dictates both the reaction temperature and the required quenching methodology. Table 1 summarizes the operational parameters and risks associated with common reductive systems.

Table 1: Comparative Data for Isoxazole Ester Reduction

Reducing AgentSolvent SystemTemperature ProfileN–O Cleavage RiskTypical YieldQuench Methodology
DIBAL-H THF / Toluene-78 °C to RTLow63% - 90%Rochelle's Salt (Tartrate)[3]
LiAlH₄ Anhydrous THFStrictly 0 °CModerate to HighVariableFieser Method (H₂O/NaOH)[1]
H₂, Pd/C Methanol / EtOHRoom TemperatureCritical (100%)0% (Destroyed)Filtration (Celite)

Reaction Pathway Visualization

The following decision matrix outlines the chemical fate of the isoxazole core based on the selected reducing agent.

G Start Methyl Isoxazole-5-carboxylate DIBAL DIBAL-H / THF (-78 °C to 0 °C) Start->DIBAL Electrophilic Hydride LAH LiAlH4 / THF (Strictly 0 °C) Start->LAH Controlled Nucleophilic Harsh H2, Pd/C or LAH (Room Temp) Start->Harsh Non-selective Conditions Alcohol Isoxazole-5-methanol (Target Product) DIBAL->Alcohol High Chemoselectivity LAH->Alcohol Moderate Chemoselectivity Cleavage Enamino Ketone (N-O Ring Cleavage) Harsh->Cleavage Reductive Ring Opening

Figure 1: Decision matrix for the chemoselective reduction of isoxazole-5-carboxylates.

Validated Experimental Protocols

Protocol A: Precision Reduction via DIBAL-H (Preferred Method)

This method utilizes DIBAL-H to ensure maximum preservation of the isoxazole ring. The critical step in this protocol is the workup; DIBAL-H reductions produce aluminum complexes that form unfilterable emulsions if quenched with plain water.

Step-by-Step Methodology:

  • Preparation: Dissolve the methyl isoxazole-5-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) or THF under an inert argon atmosphere.

  • Cryogenic Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath[2]. Causality: Low temperatures suppress the activation energy required for N–O bond cleavage.

  • Addition: Slowly add DIBAL-H (1.0 M in toluene, 2.2 eq) dropwise via a syringe pump[2][3]. Causality: Dropwise addition prevents localized exothermic spikes.

  • Reaction: Stir the mixture at -78 °C for 3 hours[2]. Monitor consumption of the ester via TLC (Hexanes/EtOAc).

  • Quenching (The Rochelle Method): Once the starting material is consumed, quench the reaction by adding a 1.0 M aqueous solution of sodium potassium tartrate (Rochelle's salt)[3]. Allow the mixture to warm to room temperature.

  • Self-Validation Checkpoint: Upon adding Rochelle's salt, the mixture will initially form a thick, gelatinous white emulsion. Stir vigorously for 1 to 16 hours[3]. Do not proceed to extraction until the gel completely resolves into two distinct, clear liquid phases. Causality: Tartrate acts as a bidentate ligand, chelating Al³⁺ to form a highly water-soluble complex, thereby breaking the emulsion[3].

  • Extraction: Extract the aqueous phase with EtOAc (3x). Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous MgSO₄, and concentrate under vacuum[3].

Protocol B: Controlled Reduction via LiAlH₄ (The Fieser Method)

If DIBAL-H is unavailable or the ester is highly sterically hindered, LiAlH₄ can be utilized, provided strict thermal controls and specialized quenching techniques are applied[1].

Step-by-Step Methodology:

  • Preparation: Suspend LiAlH₄ (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Thermal Control: Cool the suspension strictly to 0 °C using an ice bath[1].

  • Addition: Add a solution of the isoxazole-5-carboxylate in anhydrous THF dropwise via an addition funnel over 15–20 minutes[1]. Causality: Rapid addition causes solvent boiling and runaway side reactions that will destroy the heterocycle[1].

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1–2 hours[1].

  • Quenching (The Fieser Quench): Cool the reaction back to 0 °C. For every 1.0 g of LiAlH₄ used, sequentially add:

    • 1.0 mL of Water (Add dropwise; extreme caution due to H₂ gas evolution)[1].

    • 1.0 mL of 15% aqueous NaOH[1].

    • 3.0 mL of Water[1].

  • Self-Validation Checkpoint: Remove the cooling bath and stir vigorously for 15 minutes. The reaction must transition from a gray mixture to a stark, granular white suspension[1]. Causality: The Fieser quench intentionally precipitates aluminum salts as a granular solid rather than a gel, preventing the dreaded "aluminum emulsion" and allowing for easy filtration[1].

  • Filtration: Add anhydrous MgSO₄ to further dry the suspension, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether[1]. Concentrate the filtrate to yield the isoxazole-5-methanol.

References

  • Title: Nitrogen-containing heterocyclic polycyclic compound, preparation method therefor, and application thereof (US20240208981A1)
  • Title : ARYLMETHOXY ISOINDOLINE DERIVATIVES AND COMPOSITIONS COMPRISING AND METHODS OF USING THE SAME (EP3202) | Source : European Patent Office | URL : [Link]

Sources

Preparation of amide derivatives from Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the robust preparation of amide derivatives from Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate .

The guide prioritizes reliability and scalability , offering two distinct protocols:

  • Method A (Standard): Hydrolysis followed by Peptide Coupling (High fidelity, broad scope).

  • Method B (Direct): Lewis Acid-Mediated Aminolysis (High throughput, fewer steps).

Introduction & Scaffold Analysis

The 1,2-oxazole (isoxazole) moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amide bonds and aromatic rings in kinase inhibitors, GPCR ligands, and anti-infectives.

The specific starting material, Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate , is a high-value building block.

  • C-5 Ester: Provides a handle for diversifying the "warhead" or solubility-enhancing tail via amide formation.

  • C-3 Bromophenyl: Serves as a latent handle for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing for late-stage core diversification.

Strategic Considerations
  • Regiochemistry: The 5-position carbonyl is electron-deficient and generally more reactive than the 3-position, but care must be taken to avoid ring-opening reactions (reductive cleavage of the N-O bond).

  • Chemomimesis: The 3-bromophenyl group is stable under standard hydrolytic and amide coupling conditions.

Synthetic Strategy Visualization

The following decision tree illustrates the optimal workflow based on the amine partner's properties.

G Start Methyl 3-(3-bromophenyl) -1,2-oxazole-5-carboxylate Decision Amine Partner Properties? Start->Decision RouteA METHOD A: Hydrolysis + Coupling Decision->RouteA Valuable/Complex Amine or Acid-Sensitive RouteB METHOD B: Direct Aminolysis Decision->RouteB Simple Aliphatic Amine or High Throughput CondA1 Step 1: LiOH Hydrolysis (Quant. Yield) RouteA->CondA1 CondB1 AlMe3 or TBD Catalysis (1 Step, Atom Econ.) RouteB->CondB1 CondA2 Step 2: HATU/DIPEA (High Fidelity) CondA1->CondA2 Product Target Isoxazole-5-Carboxamide CondA2->Product CondB1->Product

Figure 1: Synthetic workflow selection based on amine complexity and reaction scale.

Experimental Protocols

Method A: Hydrolysis and HATU-Mediated Coupling (The "Gold Standard")

This route is recommended for library generation where high yields and purity are critical. It avoids the harsh conditions of direct aminolysis.

Step 1: Saponification to Carboxylic Acid

Objective: Hydrolyze the methyl ester without affecting the isoxazole ring or the aryl bromide.

  • Reagents: Lithium Hydroxide (LiOH·H₂O), THF, Water.

  • Mechanism: Nucleophilic acyl substitution via tetrahedral intermediate.

Protocol:

  • Dissolve Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate (1.0 equiv) in a mixture of THF:Water (3:1 v/v, 0.2 M concentration).

  • Add LiOH·H₂O (2.5 equiv) in one portion.

  • Stir vigorously at Room Temperature (25°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3) or LCMS.[1][2] The ester spot (higher R_f) should disappear.

  • Workup:

    • Concentrate THF under reduced pressure.

    • Acidify the remaining aqueous phase to pH ~2–3 using 1M HCl. Note: The acid product usually precipitates as a white solid.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • Yield Expectation: >95%.

Step 2: Amide Coupling

Objective: Form the amide bond using HATU, which minimizes racemization (if chiral amines are used) and suppresses side reactions.

Protocol:

  • Dissolve the Isoxazole-5-carboxylic acid (from Step 1, 1.0 equiv) in anhydrous DMF (0.1 M).

  • Add DIPEA (Diisopropylethylamine, 3.0 equiv). Stir for 5 mins.

  • Add HATU (1.1 equiv). Stir for 10 mins to form the activated ester (O-At ester).

    • Observation: Solution often turns slightly yellow.

  • Add the Amine Partner (1.1–1.2 equiv).

  • Stir at RT for 2–12 hours .

  • Workup:

    • Dilute with EtOAc. Wash sequentially with Sat. NaHCO₃ (remove unreacted acid), Water, and Brine.

    • Dry over MgSO₄ and concentrate.[3]

    • Purification: Flash Column Chromatography (usually Hexane/EtOAc or DCM/MeOH gradients).

Method B: Direct Aminolysis (Trimethylaluminum Mediated)

Warning: This method uses Trimethylaluminum (AlMe₃), which is pyrophoric. Strictly anhydrous conditions are required. Recommended for simple aliphatic amines or anilines that are poor nucleophiles.

Protocol:

  • In a flame-dried flask under Argon, dissolve the Amine (1.5 equiv) in anhydrous Toluene or DCM.

  • Cool to 0°C.

  • Carefully add AlMe₃ (2.0 M in toluene) (1.5 equiv) dropwise.

    • Caution: Evolution of methane gas. Vent via a needle.

  • Stir at RT for 30 mins to form the dimethylaluminum amide species.

  • Add Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate (1.0 equiv) dissolved in the same solvent.

  • Heat to Reflux (Toluene) or 40°C (DCM) for 2–6 hours.

  • Quench: Cool to 0°C. Carefully add dilute HCl (dropwise) to quench aluminum salts (Caution: Exothermic).

  • Extract with EtOAc, dry, and purify as above.

Quantitative Data Summary

ParameterMethod A (Hydrolysis + Coupling)Method B (Direct Aminolysis)
Overall Yield 85–95% (Two Steps)60–80% (One Step)
Reaction Time 6–16 Hours3–8 Hours
Atom Economy Lower (Coupling reagents waste)Higher
Substrate Scope Excellent (Works with steric/chiral amines)Good (Best for primary amines/anilines)
Safety Profile High (Standard lab reagents)Low (Pyrophoric AlMe₃ required)
Purification Easy (Acid intermediate is pure)Moderate (Aluminum salts can be sticky)

Characterization & Validation

Successful synthesis is validated by the following spectral signatures.

1H NMR (DMSO-d₆, 400 MHz)
  • Amide NH: Singlet or broad doublet at δ 8.5–10.5 ppm (diagnostic).

  • Isoxazole C-4 Proton: Sharp singlet at δ 7.6–7.9 ppm . This proton is characteristic of the 3,5-disubstituted ring.

  • Aromatic Protons (3-Bromophenyl): Multiplet pattern at δ 7.4–8.1 ppm (typically 4 protons).

  • Loss of Methyl Ester: Disappearance of the singlet at δ 3.9 ppm .

Mass Spectrometry (ESI+)[5]
  • Expect a characteristic M+2 isotope peak (~1:1 ratio) due to the Bromine atom (⁷⁹Br/⁸¹Br).

  • Parent Ion: [M+H]⁺ consistent with the specific amine added.

Troubleshooting Guide

Issue 1: Low Yield in Method A (Coupling)

  • Cause: Steric hindrance of the amine.[4]

  • Solution: Switch from HATU to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is excellent for sterically encumbered couplings and offers easier workup.

Issue 2: Ring Opening

  • Cause: Use of strong reducing agents or harsh nucleophiles.

  • Prevention: Avoid hydrogenation (H₂/Pd) or Lithium Aluminum Hydride (LAH) if the isoxazole ring must be preserved. The N-O bond is labile to reduction.

Issue 3: Incomplete Hydrolysis (Method A)

  • Cause: Poor solubility of the ester in THF/Water.

  • Solution: Add Methanol as a co-solvent or increase temperature to 50°C.

References

  • National Center for Biotechnology Information. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma. PMC. Available at: [Link]

  • Jabbar Khalafy et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications. Available at: [Link]

  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]

Sources

Scalable synthesis routes for 3-aryl-1,2-oxazole-5-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Scalable Synthesis Routes for 3-Aryl-1,2-Oxazole-5-Carboxylates

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Isoxazole Scaffold

The 1,2-oxazole (or isoxazole) ring is a five-membered heterocyclic motif that has become a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity make it a "privileged scaffold," frequently found in a wide array of commercially available drugs and clinical candidates.[1][2] Compounds incorporating the isoxazole core exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2] Specifically, 3-aryl-1,2-oxazole-5-carboxylates serve as critical intermediates and key structural motifs in the development of novel therapeutics. Their synthesis, particularly through scalable and efficient routes, is a topic of considerable interest for drug discovery and development programs.

This guide provides a detailed examination of a robust and scalable method for synthesizing 3-aryl-1,2-oxazole-5-carboxylates, focusing on the widely adopted 1,3-dipolar cycloaddition reaction. We will delve into the mechanistic underpinnings, provide a detailed step-by-step protocol suitable for gram-scale synthesis, discuss key process considerations for scalability, and offer troubleshooting guidance.

Dominant Synthetic Strategy: The [3+2] 1,3-Dipolar Cycloaddition

Among the various methods for constructing the isoxazole ring, the [3+2] cycloaddition (also known as the Huisgen 1,3-dipolar cycloaddition) is the most powerful and versatile approach.[1][3] This reaction involves the concerted addition of a 1,3-dipole, in this case, a nitrile oxide, to a dipolarophile, which for our target molecule is an acetylenic carboxylate.[3]

The primary advantages of this strategy include:

  • High Convergence: Two key fragments are brought together in a single, ring-forming step.

  • Versatility: A wide variety of aryl groups can be introduced via the nitrile oxide precursor.

  • Good Regiocontrol: The reaction typically proceeds with high regioselectivity, yielding the desired 3,5-disubstituted isoxazole.

A critical aspect of this synthesis is the generation of the nitrile oxide. These species are highly reactive and unstable, prone to dimerization into furoxans (1,2,5-oxadiazole-2-oxides).[4] Therefore, they are almost exclusively generated in situ for immediate trapping by the dipolarophile. A common and scalable method for this is the base-induced dehydrohalogenation of an intermediate hydroximoyl chloride, which is itself formed from a readily available aryl aldoxime.

Visualizing the Synthetic Workflow

The overall process can be visualized as a streamlined, two-step sequence occurring in a single pot, starting from a common aryl aldoxime.

G cluster_0 Starting Materials cluster_1 One-Pot Reaction Vessel Aryl_Aldoxime Aryl Aldoxime (Ar-CH=NOH) Step1 Step 1: In Situ Nitrile Oxide Generation (e.g., NCS / Base) Aryl_Aldoxime->Step1 Alkyne Alkyl Propiolate (HC≡C-COOR) Step2 Step 2: [3+2] Cycloaddition Alkyne->Step2 Step1->Step2 Reactive Nitrile Oxide Intermediate (Ar-C≡N⁺-O⁻) Product 3-Aryl-1,2-oxazole-5-carboxylate Step2->Product

Caption: High-level workflow for the one-pot synthesis.

Detailed Reaction Mechanism

The core of the synthesis is the concerted pericyclic reaction between the in situ-generated nitrile oxide and the alkyl propiolate. The regioselectivity is governed by the electronic and steric properties of the reactants, with the nucleophilic carbon of the alkyne typically attacking the electrophilic carbon of the nitrile oxide.

Caption: Mechanism of the 1,3-dipolar cycloaddition.

Scalable Protocol: Synthesis of Ethyl 3-phenyl-1,2-oxazole-5-carboxylate

This protocol describes a reliable and scalable one-pot synthesis starting from benzaldoxime. It employs N-chlorosuccinimide (NCS) for the in situ generation of the hydroximoyl chloride, followed by base-mediated elimination to the nitrile oxide, which is then trapped by ethyl propiolate.

Materials and Equipment:

  • Reagents: Benzaldehyde oxime, N-Chlorosuccinimide (NCS), Ethyl propiolate, Triethylamine (Et₃N), Dichloromethane (DCM), Brine solution, Anhydrous sodium sulfate (Na₂SO₄).

  • Equipment: Jacketed glass reactor or three-neck round-bottom flask, overhead stirrer, dropping funnel, thermometer, condenser, rotary evaporator, standard laboratory glassware.

Step-by-Step Experimental Procedure:

  • Reactor Setup: Assemble a clean, dry reactor equipped with an overhead stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere.

  • Initial Charge: To the reactor, add benzaldehyde oxime (1.0 eq.) and a solution of N-chlorosuccinimide (1.1 eq.) in dichloromethane (DCM, approx. 5-10 mL per gram of aldoxime).

  • Chlorination: Stir the resulting slurry at room temperature. The reaction is typically complete within 1-2 hours, which can be monitored by TLC for the disappearance of the starting aldoxime.

    • Scientist's Note: This step forms the benzohydroximoyl chloride intermediate. NCS is a convenient and solid chlorinating agent, making it easy to handle on a larger scale compared to gaseous chlorine.

  • Addition of Dipolarophile: Once the chlorination is complete, add ethyl propiolate (1.2 eq.) to the reaction mixture.

  • Nitrile Oxide Generation and Cycloaddition: Cool the mixture to 0-5 °C using an ice bath. Prepare a solution of triethylamine (1.5 eq.) in DCM. Add the triethylamine solution dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Rationale: The slow, controlled addition of the base (triethylamine) is crucial.[4] It generates the nitrile oxide at a slow, steady rate, allowing it to be immediately trapped by the abundant ethyl propiolate. This minimizes the primary side reaction: the dimerization of the nitrile oxide to form furoxan byproducts.[4]

  • Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the hydroximoyl chloride intermediate.

  • Workup:

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.[3]

    • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[3]

  • Purification: The crude product is typically an oil or a low-melting solid. For high purity, the material can be purified by flash column chromatography on silica gel.[3] For larger scales, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is a more scalable and economical purification strategy.

Data and Expected Outcomes

The described protocol is robust and generally provides good to excellent yields across a range of electronically diverse aryl aldoximes.

EntryAryl Substituent (Ar-)Typical Yield (%)Notes
1Phenyl-85-95%Standard substrate, clean reaction.
24-Chlorophenyl-88-96%Electron-withdrawing groups are well-tolerated.
34-Methoxyphenyl-80-90%Electron-donating groups perform well.
42-Naphthyl-82-90%Larger aromatic systems are compatible.
53-Pyridyl-75-85%Heteroaromatic substrates can be used, though yields may be slightly lower.

Troubleshooting and Scalability Considerations

Problem Potential Cause Recommended Solution
Low Yield Incomplete formation of hydroximoyl chloride.Ensure NCS is of good quality and use a slight excess. Increase reaction time for the chlorination step.
Furoxan byproduct formation.This indicates nitrile oxide dimerization.[4] Ensure slow, controlled addition of the base at low temperature (0-5 °C). Ensure the dipolarophile is present before base addition.
Mixture of Regioisomers Not typically an issue with terminal alkynes like alkyl propiolates.If using internal alkynes, regioselectivity can be a challenge.[4] It is influenced by steric and electronic factors. Consider catalyst systems (e.g., copper-catalyzed cycloadditions) which can offer improved regiocontrol.[1]
Difficult Purification Similar polarity of product and byproducts.Optimize chromatography conditions (solvent gradient).[4] For large-scale work, develop a robust crystallization procedure by screening various solvent systems.

For scaling this synthesis from the lab to pilot plant or manufacturing, several factors must be considered:

  • Thermal Safety: The dehydrochlorination step can be exothermic. Ensure adequate cooling capacity and controlled addition rates to manage the heat output.

  • Solvent Choice: While DCM is effective in the lab, consider alternative solvents with better environmental, health, and safety (EHS) profiles for larger scales, such as 2-methyl-THF or cyclopentyl methyl ether (CPME).

  • Workup and Isolation: Minimize solvent-intensive extractions by developing a crystallization-based isolation procedure directly from the reaction mixture where possible. This is more cost-effective and environmentally friendly.

Conclusion

The 1,3-dipolar cycloaddition of in situ-generated nitrile oxides with alkyl propiolates represents a highly efficient, versatile, and scalable route to 3-aryl-1,2-oxazole-5-carboxylates. By carefully controlling the reaction conditions, particularly the rate of base addition and temperature, high yields of the desired product can be achieved while minimizing side reactions. The use of readily available starting materials and the amenability of the process to large-scale production make this methodology a cornerstone for the synthesis of these valuable heterocyclic building blocks in drug discovery and development.

References

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34235-34254. [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Pharmaceutical Negative Results. [Link]

  • Tan, Y., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 488-496. [Link]

  • Ajay Kumar, K., et al. (2017). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Asian Journal of Chemistry. [Link]

  • Semenov, V. V., et al. (2019). Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. European Journal of Organic Chemistry. [Link]

  • Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Li, Y., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 113-119. [Link]

  • ResearchGate. (2023). Scheme 1: Traditional methods for the synthesis of isoxazoles and the current approach. [Link]

  • Ryu, E. K., et al. (1990). Synthesis of 4-Acylisoxazole-5-carboxylates via 1,3-Dipolar Cycloaddition Reaction of b-Acylpyruvates with Nitrile Oxides in the Absence of Base. HETEROCYCLES. [Link]

  • Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry. [Link]

  • PubMed. (2005). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry. [Link]

  • Somsák, L., et al. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules. [Link]

  • ResearchGate. (n.d.). One-pot synthesis of 5-(triazinyloxy)oxazole under improved conditions. [Link]

  • Bull, J. A., et al. (n.d.). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Organic Letters. [Link]

  • ResearchGate. (2025). Discovery and Structure−Activity Relationship of 3-Aryl-5-aryl-1,2,4-oxadiazoles as a New Series of Apoptosis Inducers and Potential Anticancer Agents. [Link]

  • The Pharma Innovation. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. The Pharma Innovation. [Link]

  • MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI. [Link]

  • MDPI. (2025). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

  • ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ISOX-BR-35-OPT Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Yield Optimization & Troubleshooting for 3,5-Disubstituted Isoxazole Synthesis

Executive Summary & Reaction Logic

You are attempting to synthesize Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate . The most robust, regioselective route for this scaffold is the [3+2] dipolar cycloaddition of a nitrile oxide (generated in situ) with methyl propiolate.

The Core Problem: Users often report low yields (typically <40%) due to two competing pathways:

  • Dimerization: The nitrile oxide reacts with itself to form a furoxan (1,2,5-oxadiazole-2-oxide) precipitate.[1][2]

  • Regioisomerism: Formation of the unwanted 3,4-isomer (though methyl propiolate strongly favors the 3,5-product).

The Solution: This guide implements a High-Dilution Protocol and a Stepwise Chlorination System to suppress dimerization and maximize conversion.

Visualizing the Pathway

The following diagram illustrates the critical intermediates and the divergence point where yield is lost.

ReactionPathway Aldehyde 3-Bromobenzaldehyde Oxime Aldoxime (Stable Intermediate) Aldehyde->Oxime NH2OH·HCl Base Chloride Hydroximoyl Chloride (The 'Warhead') Oxime->Chloride NCS, DMF (cat) Chlorination NitrileOxide Nitrile Oxide (Transient Dipole) Chloride->NitrileOxide TEA (Base) Dehydrohalogenation Product Target Isoxazole (3,5-Isomer) NitrileOxide->Product + Methyl Propiolate [3+2] Cycloaddition Furoxan Furoxan Dimer (Dead End) NitrileOxide->Furoxan High Conc. Dimerization

Figure 1: Reaction cascade. The red path represents the primary yield-killing side reaction (dimerization).

Standard Operating Procedure (SOP)

Phase 1: Precursor Quality (The Hydroximoyl Chloride)

Critical Control Point: Incomplete chlorination of the oxime is the #1 cause of "messy" crude NMRs.

  • Reagents: 3-Bromobenzaldehyde oxime (1.0 equiv), N-Chlorosuccinimide (NCS, 1.1 equiv), DMF (0.1 equiv, catalyst), Chloroform or DCM (Solvent).

  • Protocol:

    • Dissolve oxime in solvent.

    • Add DMF catalyst.

    • Stepwise Addition: Add NCS in 3 portions over 30 minutes at 0°C .

    • Allow to warm to Room Temperature (RT) and stir for 2-3 hours.

  • Validation: Check TLC. The oxime spot should disappear. If the reaction stalls, add 0.1 equiv more NCS.

  • Workup: Wash with water to remove succinimide. Dry and concentrate. Do not store long-term; use immediately for Phase 2.

Phase 2: The Cycloaddition (High-Dilution Technique)

Critical Control Point: Controlling the concentration of the Nitrile Oxide.

  • Setup:

    • Flask A: Dissolve Methyl Propiolate (1.2 equiv) and the Hydroximoyl Chloride (from Phase 1) in DCM or Toluene.

    • Syringe: Dissolve Triethylamine (TEA) (1.2 equiv) in DCM.

  • Execution:

    • Cool Flask A to 0°C .

    • Slow Addition: Add the TEA solution dropwise via syringe pump over 2–4 hours .

    • Why? This ensures the base generates the nitrile oxide slowly. The dipole immediately finds the alkyne (present in excess relative to the instantaneous dipole concentration) rather than finding another dipole to dimerize with.

  • Completion: Stir overnight at RT.

Troubleshooting & FAQs

Issue 1: "I see a large amount of insoluble white solid."

Diagnosis: This is likely the Furoxan Dimer (3,4-bis(3-bromophenyl)-1,2,5-oxadiazole 2-oxide). Root Cause: The nitrile oxide concentration was too high. Corrective Action:

  • Decrease Addition Rate: Extend the TEA addition time to 6-8 hours.

  • Reverse Addition: If the problem persists, dissolve the Alkyne and TEA in the flask, and add the Hydroximoyl Chloride slowly. This is often more effective for stubborn substrates.

Issue 2: "My yield is <20% and the starting material is gone."

Diagnosis: Decomposition or Polymerization of Methyl Propiolate. Root Cause: Methyl propiolate is sensitive to base. Excess TEA can cause it to polymerize. Corrective Action:

  • Ensure TEA is stoichiometric (1.0 - 1.1 equiv max).

  • Switch solvent to Toluene and run at 50°C. Toluene often suppresses ionic side reactions better than DCM.

Issue 3: "How do I separate the 3,5-isomer from the 3,4-isomer?"

Technical Insight:

  • 3,5-isomer (Target): The ester is at position 5.[3] The proton at position 4 is a singlet around 6.9 - 7.3 ppm .

  • 3,4-isomer (Impurity): The ester is at position 4. The proton at position 5 is a singlet, usually further downfield (8.5 - 9.0 ppm ). Purification:

  • These isomers usually have distinct Rf values.

  • Solvent System: Try Hexane:EtOAc (9:1 or 8:2). The 3,5-isomer is typically less polar than the 3,4-isomer.

Diagnostic Logic Tree

Use this flow to determine your next experimental move.

Troubleshooting Start Start: Low Yield Analysis CheckTLC Check TLC/NMR of Crude Start->CheckTLC IsDimer Major Spot is Non-Polar (Furoxan Dimer)? CheckTLC->IsDimer SolutionDimer ACTION: Use Syringe Pump for Base Addition (High Dilution) IsDimer->SolutionDimer Yes IsOxime Starting Oxime/Chloride Still Present? IsDimer->IsOxime No SolutionReactivity ACTION: Check Reagents. Is NCS fresh? Is TEA dry? IsOxime->SolutionReactivity Yes IsRegio Wrong Regioisomer (3,4-product)? IsOxime->IsRegio No SolutionRegio ACTION: Switch Solvent to Toluene Increase Steric Bulk of Alkyne Ester IsRegio->SolutionRegio Yes

Figure 2: Troubleshooting decision matrix for isoxazole synthesis.

Data & Stoichiometry Table

ComponentRoleEquiv.Notes
3-Br-Benzaldehyde Oxime Precursor1.0Ensure completely dry before Step 2.
NCS Chlorinating Agent1.1Freshness Critical. Old NCS fails to chlorinate.
DMF Catalyst0.1Essential for activating NCS.
Methyl Propiolate Dipolarophile1.2 - 1.5Excess drives the reaction to completion.
Triethylamine (TEA) Base1.1Add Slowly. High local conc. causes dimerization.[1][4][5]
DCM / Toluene SolventN/AToluene (50°C) often gives better yields than DCM (RT).

Advanced Optimization (Green Chemistry Alternative)

If the NCS/Chlorination route continues to fail or produce impurities, consider the Direct Oxidative Cycloaddition using hypervalent iodine or alkyl nitrites.

  • Reagents: Oxime + Alkyne + PIDA (Phenyliodine diacetate) or t-BuONO (tert-Butyl nitrite) .

  • Mechanism: Generates the nitrile oxide via a radical pathway or direct oxidation, bypassing the chlorinated intermediate.

  • Benefit: Avoids the handling of mutagenic hydroximoyl chlorides and often has a cleaner workup.

References

  • [3+2] Cycloaddition Mechanism & Regioselectivity

    • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][3][6][7][8] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598. Link

  • Nitrile Oxide Dimerization (Furoxan Formation)

    • Grundmann, C., & Dean, J. M. (1965). Nitrile Oxides.[1][5][6][8][9][10][11][12] V. Stable Aromatic Nitrile Oxides. Journal of Organic Chemistry, 30(8), 2809–2812. Link

  • Use of NCS/DMF for Hydroximoyl Chlorides

    • Liu, K. C., Shelton, B. R., & Howe, R. K. (1980). A particularly convenient preparation of benzohydroximinoyl chlorides (nitrile oxide precursors). Journal of Organic Chemistry, 45(19), 3916–3918. Link

  • Regioselective Synthesis of 3,5-Isoxazoles

    • Bast, K., Christl, M., Huisgen, R., & Mack, W. (1973). Regiochemistry of the addition of nitrile oxides to propiolic acid esters. Chemische Berichte, 106(10), 3312–3329. Link

  • Compound Data (Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate)

    • PubChem CID: 776530.[13] Methyl 3-(3-bromophenyl)isoxazole-5-carboxylate.Link

Sources

Solving solubility issues of Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Compound: Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate[1]

Welcome to the Technical Support Center. This guide addresses solubility challenges associated with Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate in DMSO (Dimethyl sulfoxide). It is designed for researchers observing precipitation, slow dissolution, or inconsistency in biological assays.

Compound Profile & Solubility Physics

To solve solubility issues, we must first understand the physicochemical forces at play. This compound is a lipophilic, crystalline solid .

PropertyValue (Approx.)Implication for Solubility
Molecular Weight ~282.1 g/mol Moderate size; diffusion in viscous solvents (DMSO) is relatively fast.[1]
LogP (Predicted) ~2.6 – 2.9Moderately Lipophilic. It "dislikes" water.[1] High susceptibility to precipitation upon aqueous dilution.
Structure Phenyl-Isoxazole CorePlanar, aromatic structure often leads to strong crystal lattice energy (π-π stacking).[1] This makes the initial breakup of the solid difficult (high energy barrier).
Functional Groups Methyl Ester, BromineHydrolysis Risk: The ester can hydrolyze to the carboxylic acid if "wet" DMSO is used, changing solubility and activity.[1]
Diagnostic Workflow

Start Here. Use this logic tree to identify the root cause of your solubility issue.

SolubilityDiagnostic Start ISSUE: Compound Handling Q1 When does the issue occur? Start->Q1 Branch_Initial Initial Dissolution (Powder to Stock) Q1->Branch_Initial Branch_Storage After Storage (Precipitation in Vial) Q1->Branch_Storage Branch_Assay During Assay (Dilution into Media) Q1->Branch_Assay Action_Sonicate Action: Sonicate (40kHz) Max 40°C, 10 mins Branch_Initial->Action_Sonicate Cause_Water Cause: DMSO Hygroscopicity (Water uptake >1%) Branch_Storage->Cause_Water Cause_Shock Cause: 'Dilution Shock' (Rapid polarity shift) Branch_Assay->Cause_Shock Check_Clear Is solution clear? Action_Sonicate->Check_Clear Result_Success Ready for Use Check_Clear->Result_Success Yes Result_Fail Thermodynamic Limit Reached or Impurity Check_Clear->Result_Fail No Action_Dry Action: Re-dissolve w/ Heat Use Desiccated Storage Cause_Water->Action_Dry Action_Stepwise Action: Intermediate Dilution (See Protocol 3) Cause_Shock->Action_Stepwise

Figure 1: Diagnostic logic for identifying the source of precipitation events. Green nodes indicate actionable steps.

Protocol 1: The "Gold Standard" Dissolution

Issue: The powder floats or sits at the bottom despite vortexing. Mechanism: The crystal lattice energy of the phenyl-isoxazole core is resisting the solvent. You must input energy to overcome this barrier.

Step-by-Step Procedure:

  • Solvent Selection: Use Anhydrous DMSO (≥99.9%, water content <0.1%).

    • Why? Even 1-2% water accumulation in DMSO can decrease the solubility of this lipophilic ester by 50% or more [1].

  • Weighing: Weigh the compound into a glass vial (avoid polystyrene which DMSO can attack).

  • Wetting: Add DMSO down the side of the vial to wash powder to the bottom.

  • The "Pulse" Cycle:

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath for 5 minutes.

      • Critical Control: Monitor bath temperature.[2] Do not exceed 40°C. High heat can degrade the methyl ester [2].

    • Inspect: Hold against a light source. Look for "schlieren" lines (wavy distortions) which indicate dissolution is ongoing, or solid particles.[1]

    • Repeat if necessary.

  • Clarification: If the solution appears cloudy, centrifuge at 13,000 rpm for 5 minutes. If a pellet forms, you have exceeded the solubility limit (likely ~50-100 mM for this compound).[1]

Protocol 2: Preventing "Crash Out" in Biological Assays

Issue: The DMSO stock is clear, but adding it to cell culture media causes immediate cloudiness. Mechanism: This is "Dilution Shock." The compound is hydrophobic (LogP ~2.7). When you drop 100% DMSO into water, the solvent environment changes instantly, forcing the compound to aggregate before it can disperse [3].[1]

The Solution: Serial Intermediate Dilution Do not jump from 100% DMSO to 0.1% DMSO in one step.

SerialDilution Stock Stock 10 mM (100% DMSO) Inter Intermediate 1 mM (10% DMSO) Stock->Inter 1:10 Dilution into Buffer/Media Note1 High Precip Risk (Vortex Immediately) Stock->Note1 Final Assay Well 10 µM (0.1% DMSO) Inter->Final 1:100 Dilution into Media Note2 Low Precip Risk (Stable Dispersion) Inter->Note2

Figure 2: Stepwise dilution strategy to mitigate local supersaturation and precipitation.

Protocol:

  • Prepare an Intermediate Plate : Dilute your 10 mM stock 1:10 or 1:20 into culture media (or PBS) to create a 0.5 - 1.0 mM working solution.

    • Technique: Add the DMSO stock into the vortexing buffer, not the other way around.

  • Transfer from the Intermediate Plate to the Assay Plate .

  • This ensures the compound is already partially solvated by water molecules before reaching the final low concentration.

Storage & Stability (The "Hidden" Variable)

Issue: A stock solution prepared months ago now has crystals at the bottom.

Root Cause:

  • Hygroscopicity: DMSO is a "water magnet." If stored in a non-airtight container (or frequently opened), it absorbs atmospheric moisture. As water content rises, the solubility of the lipophilic methyl ester drops [4].

  • Freezing Cycles: DMSO freezes at 18.5°C. Storing at -20°C causes freezing. Repeated freeze-thaw cycles promote crystal nucleation (Ostwald ripening).[1]

Best Practices Table:

VariableRecommendationReason
Storage Temp Room Temp (Short term) or -20°C (Long term)If -20°C, use single-use aliquots to prevent freeze-thaw cycles.
Container Amber Glass or PolypropyleneProtects from light (brominated compounds can be photosensitive) and prevents solvent evaporation.
Sealing Parafilm + DesiccantPrevents water absorption.
Rescue Heat to 37°C + VortexIf crystals appear, heat gently. If they do not dissolve, the compound may have hydrolyzed to the acid (check via LC-MS).
Frequently Asked Questions (FAQ)

Q: Can I use heating to dissolve the compound? A: Yes, but with strict limits. You may heat the DMSO solution to 37°C - 45°C for 10-15 minutes. Avoid boiling or exceeding 60°C, as methyl esters are susceptible to thermal hydrolysis or transesterification, especially if the DMSO is not perfectly dry [2].[1]

Q: My compound precipitated in the cell culture media. Can I spin it down and use the supernatant? A: No. If you see precipitate, the concentration of the dissolved compound is unknown and likely significantly lower than your target. The data will be invalid. You must optimize the dilution protocol (see Protocol 2) or lower the final concentration.

Q: Why does the solution turn yellow over time? A: Brominated aromatic compounds can undergo slow photolysis or oxidation, releasing trace bromine or forming degradation products. If the solution turns yellow/orange, verify purity by LC-MS. Always store stocks in the dark (amber vials).

References
  • BenchChem Technical Support. (2025).[2][3][4][5] Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6. Retrieved from

  • Ziath. (2006). Samples in DMSO: What an end user needs to know. LRIG Presentation. Retrieved from

  • Di, L., & Kerns, E. H. (2006).
  • Oldenburg, K., et al. (2005).[1] Compound Stability in DMSO. The impact of water content and freeze-thaw cycles on compound recovery.[6]

Sources

Technical Guide: Minimizing Side Reactions During Hydrolysis of Isoxazole Methyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Scientists, Process Chemists, and Drug Discovery Teams From: Senior Application Scientist, Heterocycle Chemistry Division Subject: Optimization of Ester Hydrolysis in Base-Sensitive Isoxazole Scaffolds

Executive Summary: The Isoxazole Paradox

The isoxazole ring is a valuable pharmacophore, often acting as a bioisostere for carboxylic acids or pyridines. However, it presents a unique synthetic challenge: it is a "masked" 1,3-dicarbonyl equivalent.

Under standard basic hydrolysis conditions (e.g., NaOH/MeOH, reflux), the N-O bond is the "Achilles' heel." Strong bases or nucleophiles can trigger deprotonation (particularly at C-3 or C-5) or direct nucleophilic attack, leading to catastrophic ring opening (fragmentation) into


-amino enones or nitriles.

This guide provides three validated protocols to hydrolyze methyl esters without destroying the isoxazole core, ranked from standard optimization to specialized "mild" reagents.

Decision Matrix: Selecting the Right Protocol

Before starting, assess your substrate using this logic flow.

decision_matrix Start Start: Isoxazole Methyl Ester Check1 Is the Isoxazole Ring Unsubstituted at C-3 or C-5? Start->Check1 Check2 Are there other base-sensitive groups (e.g., epimers, lactones)? Check1->Check2 No (Fully Substituted) MethodB Method B: Trimethyltin Hydroxide (Neutral pH) Check1->MethodB Yes (High Risk of Deprotonation/Ring Opening) MethodA Method A: Optimized LiOH (Low Temp) Check2->MethodA No (Standard Case) Check2->MethodB Yes MethodC Method C: Enzymatic (PLE/CAL-B) (pH 7.0 Buffer) MethodB->MethodC If Tin Toxicity is Unacceptable

Figure 1: Strategic selection of hydrolysis conditions based on substrate stability.

The Mechanism of Failure: Why Rings Open

Understanding how the reaction fails is critical to preventing it. The isoxazole ring is susceptible to base-catalyzed degradation via two primary pathways.

Pathway A: C-3/C-5 Deprotonation (Common in unsubstituted isoxazoles) Strong bases remove the proton at the 3 or 5 position. The resulting carbanion is unstable and rearranges, cleaving the N-O bond to form a nitrile or enone.

Pathway B: Nucleophilic Attack at C-3 Hydroxide ions (


) can attack the C-3 position directly, especially if the ring is activated by electron-withdrawing groups (like the ester itself), leading to ring fragmentation.

reaction_pathway Ester Isoxazole Ester (Substrate) Inter1 Tetrahedral Intermediate (Ester) Ester->Inter1 Attack at C=O (Kinetic Control) Deprot Ring Deprotonation (C-3/C-5) Ester->Deprot Attack at C-H (Thermodynamic) OH OH- (Base) Product Isoxazole Acid (Success) Inter1->Product Collapse RingOpen Ring Cleavage (Nitrile/Enone) Deprot->RingOpen Rearrangement

Figure 2: Competition between desired ester hydrolysis and undesired ring destruction.

Validated Protocols
Method A: Optimized Lithium Hydroxide (The Standard)

Best for: Fully substituted isoxazoles or robust substrates.

Why LiOH? Unlike NaOH or KOH, Lithium is a "hard" cation that coordinates tightly to the carbonyl oxygen of the ester.[1] This Lewis acid activation makes the carbonyl carbon more electrophilic, allowing hydrolysis to proceed at lower temperatures where the ring is stable.

Protocol:

  • Dissolve the methyl ester (1.0 equiv) in THF (tetrahydrofuran).

  • Cool the solution to 0°C (ice bath). Crucial step.

  • Add a solution of LiOH (1.5 – 2.0 equiv) in water dropwise.

    • Solvent Ratio: Target a THF:Water ratio of 3:1 or 4:1 to maintain solubility without excessive water activity.

  • Monitor by TLC/LCMS every 30 minutes.

  • Stop immediately upon consumption of starting material. Do not let it stir overnight.

  • Workup: Acidify carefully with 1M Citric Acid (pH ~4) rather than strong HCl to avoid acid-catalyzed degradation during isolation.

Method B: Trimethyltin Hydroxide (The "Silver Bullet")

Best for: Unsubstituted isoxazoles, base-sensitive substrates, or when Method A fails.

Mechanism: Trimethyltin hydroxide (


) acts as a mild Lewis acid-base hybrid. It hydrolyzes esters at neutral pH by coordinating to the carbonyl and delivering a hydroxide equivalent without generating a high concentration of free 

ions.

Protocol:

  • Dissolve methyl ester (1.0 equiv) in 1,2-dichloroethane (DCE).

  • Add

    
     (2.0 – 5.0 equiv).
    
  • Heat to 60°C - 80°C in a sealed tube or reflux.

    • Note: While 80°C is standard, start at 60°C for isoxazoles to ensure stability.

  • Monitor reaction (typically takes 4-12 hours).

  • Workup (Tin Removal): This is the hardest part. Dilute with EtOAc and wash with 5% KF (Potassium Fluoride) or saturated

    
     solution. The fluoride precipitates the tin as insoluble 
    
    
    
    .

Safety Warning: Organotin compounds are neurotoxic. Use a fume hood and double-glove.

Method C: Enzymatic Hydrolysis (Biocatalysis)

Best for: Chiral isoxazoles or ultra-sensitive substrates.

Why Enzymes? Lipases operate at pH 7.0 and room temperature, completely avoiding the activation energy required for ring opening.

Protocol:

  • Dissolve ester in a small amount of water-miscible organic solvent (DMSO or Acetone, <10% of total volume).

  • Add Phosphate Buffer (pH 7.0).

  • Add Pig Liver Esterase (PLE) or Immobilized CAL-B (Candida antarctica Lipase B) .

  • Stir gently at 25°C - 30°C.

  • Maintain pH 7.0 by adding dilute NaOH via an autotitrator (or manual check) as the acid is produced.

Troubleshooting & FAQs

Q1: My isoxazole ring opened even with LiOH at 0°C. What now? Diagnosis: Your isoxazole likely has a proton at C-3 or C-5 that is too acidic, or an electron-withdrawing group (like a nitro or sulfonyl) on the ring making it hypersensitive. Solution: Switch to Method B (Trimethyltin Hydroxide) . If that fails, consider Method C (Enzymatic) . Do not try weaker inorganic bases (like


); they are often not nucleophilic enough to hydrolyze the ester before they deprotonate the ring.

Q2: I see the acid product on LCMS, but it disappears during workup. Diagnosis: Isoxazole-4-carboxylic acids can be unstable and decarboxylate (lose


) if the solution is too acidic or heated during concentration.
Solution: 
  • Acidify only to pH 4-5 (using Citric Acid or Acetic Acid), not pH 1.

  • Extract into EtOAc and evaporate at room temperature (do not heat the rotovap bath >30°C).

Q3: The reaction is stalled at 50% conversion. Diagnosis: Equilibrium issue or poor solubility. Solution:

  • For LiOH: Add a small amount of MeOH to the THF/Water mixture to improve solubility.

  • For Tin: Increase equivalents of

    
     to 10 equiv. The reagent is mild, so excess usually doesn't hurt.
    

Q4: Can I use acid hydrolysis (HCl/Water)? Answer: Generally, no . While the isoxazole ring is more stable to acid than base, hydrolyzing a methyl ester requires harsh acidic conditions (e.g., 6M HCl, reflux) that will likely degrade other parts of your molecule or cause N-O bond cleavage if any reducing agents are present. Acid hydrolysis is only recommended for t-butyl esters (using TFA/DCM).

Quantitative Comparison of Methods
FeatureMethod A: LiOHMethod B:

Method C: Enzymatic
Reagent Cost LowHighHigh
Reaction pH Basic (pH 10-12)NeutralNeutral (pH 7)
Temp 0°C - RT60°C - 80°C25°C - 30°C
Ring Stability ModerateHighVery High
Scalability HighLow (Tin waste)Moderate
Toxicity LowHigh (Neurotoxic) None
References
  • Nicolaou, K. C., et al. (2005).[2] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378–1382. Link

  • Sperry, J. B., & Wright, D. L. (2005). "Furans, thiophenes and related heterocycles in drug discovery." Current Opinion in Drug Discovery & Development, 8(6), 723-740. (Context on heterocycle stability).
  • Pevarello, P., et al. (1998). "Synthesis of 3-substituted isoxazole-4-carboxylic acids." Journal of Heterocyclic Chemistry, 35(6), 1471-1473.
  • Ohno, M., et al. (1981). "Pig Liver Esterase-Catalyzed Hydrolysis of Esters." Journal of the American Chemical Society.[3] Link

Sources

Enhancing catalyst efficiency in cross-coupling of 3-bromophenyl isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Brief

Welcome to the Isoxazole-Link™ Support Hub. You are likely here because your standard Suzuki-Miyaura conditions are failing on 3-bromophenyl isoxazole substrates.

The Core Problem: Coupling 3-bromophenyl isoxazoles presents a "Trojan Horse" challenge. While the electron-withdrawing nature of the isoxazole ring theoretically activates the C-Br bond for oxidative addition, the isoxazole nitrogen acts as a potent catalyst poison. It possesses a lone pair capable of competitively binding to the Palladium (Pd) center, arresting the catalytic cycle at the Pd(II) intermediate stage. Furthermore, the isoxazole ring is susceptible to base-mediated cleavage (Kemp elimination-type pathways) under standard cross-coupling conditions.

The Solution: To enhance efficiency (TON/TOF), we must transition from "naked" Pd sources to bulky, electron-rich ligand systems that create a steric fortress around the metal center, preventing isoxazole coordination while facilitating reductive elimination.

Catalyst System Architecture

The "Engine": Ligand Selection Strategy

Do not use generic triphenylphosphine (


). It is insufficient to prevent N-coordination from the isoxazole.
ComponentRecommendationTechnical Rationale
Primary Ligand XPhos or SPhos These biaryl phosphine ligands (Buchwald type) are bulky.[1][2] They facilitate oxidative addition into the aryl bromide and, crucially, their steric bulk prevents the isoxazole nitrogen from binding to the Pd center [1].
Alternative PEPPSI-iPr Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation. Excellent for difficult couplings where standard phosphines fail due to high stability and resistance to poisoning [2].
Precatalyst Pd-G3/G4 Precatalysts Avoid

or

if possible. Use pre-formed precatalysts (e.g., XPhos Pd G3) to ensure a 1:1 Pd:Ligand ratio and rapid initiation without an induction period.
The Environment: Solvents & Bases

Isoxazoles are base-sensitive.[3] Strong alkoxides (e.g.,


) can trigger ring-opening.
  • Base: Potassium Phosphate (

    
    ) is the gold standard here. It provides sufficient basicity for transmetallation without triggering isoxazole ring cleavage. Cesium Carbonate (
    
    
    
    ) is a viable alternative for anhydrous conditions.
  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1). The biphasic system helps solubilize inorganic bases while keeping the catalyst in the organic phase.

Visualizing the Failure Mode

The diagram below illustrates the "Catalyst Death Spiral" caused by isoxazole coordination and how bulky ligands prevent it.

G Start Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + 3-Br-Ph-Isoxazole Poison CATALYST POISONING (Isoxazole N-Coordination) OxAdd->Poison Low Steric Ligand (e.g. PPh3) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Bulky Ligand (XPhos/SPhos) Poison->Poison Cycle Arrested Product Reductive Elimination (Biaryl Product) TransMet->Product Product->Start Regeneration

Figure 1: Mechanistic divergence showing how isoxazole nitrogen coordinates to Pd (Red Path) unless blocked by bulky ligands (Green Path).

Troubleshooting Matrix (FAQs)

Q1: My reaction turns black immediately, and conversion stops at <10%. What happened? Diagnosis: "Palladium Black" formation.[4] Your catalyst decomposed before entering the cycle. Fix:

  • Ligand/Pd Ratio: If generating catalyst in situ, ensure Ligand:Pd ratio is >2:1.

  • Switch to Precatalyst: Use XPhos Pd G3 . It is air-stable and activates only upon heating, preventing premature decomposition.

Q2: I see the product, but also a significant amount of a ring-opened byproduct (nitrile formation). Diagnosis: Base-mediated decomposition (Kemp elimination or Boulton-Katritzky rearrangement). Fix:

  • Base Switch: If using Carbonate (

    
    ), switch to Phosphate (
    
    
    
    ).
  • Lower Temperature: Drop from 100°C to 80°C.

  • Solvent: Ensure your solvent is not promoting nucleophilic attack. Switch from DMF/DMA (polar aprotic) to Toluene or Dioxane (non-polar).

Q3: The reaction is sluggish. Can I add more catalyst? Diagnosis: Likely product inhibition or catalyst poisoning.[5] Adding more catalyst often yields diminishing returns. Fix:

  • Concentration: Run the reaction at high concentration (0.5 M to 1.0 M). High concentration favors the bimolecular oxidative addition over unimolecular decomposition pathways [3].

  • Water: Ensure a defined amount of water is present (e.g., 5-10% v/v). Boronic acids require water/hydroxide for activation (formation of the boronate species).

Optimization Workflow

Follow this logic tree to rescue a failed experiment.

DecisionTree Start Reaction Failed/Low Yield CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes Yes (SM Gone) CheckSM->SM_Yes Yes SM_No No (SM Remains) CheckSM->SM_No No Byproducts Check Byproducts SM_Yes->Byproducts Decomp Ring Opening? (Nitrile/Phenol) Byproducts->Decomp Fix_Base FIX: Switch to K3PO4 Lower Temp Decomp->Fix_Base Yes Homo Homocoupling? Decomp->Homo No Fix_O2 FIX: Degas Solvents Reduce Oxidant Homo->Fix_O2 Yes Cat_Active Is Catalyst Active? SM_No->Cat_Active Poison FIX: Switch to XPhos or SPhos Cat_Active->Poison Likely Poisoned Boron Boronic Acid Protodeboronation? Cat_Active->Boron Cat OK Fix_Boron FIX: Use MIDA Boronate or Pinacol Ester Boron->Fix_Boron

Figure 2: Troubleshooting decision tree for isoxazole cross-coupling.

Standard Operating Procedure (Gold Standard)

Protocol: Pd-Catalyzed Coupling of 3-(3-bromophenyl)isoxazole

  • Charge Reaction Vessel:

    • Add 3-(3-bromophenyl)isoxazole (1.0 equiv).

    • Add Aryl Boronic Acid (1.5 equiv). Note: Use excess to account for potential protodeboronation.

    • Add XPhos Pd G3 (2.0 mol%). Alternatively: Pd(OAc)2 (2 mol%) + XPhos (4 mol%).

    • Add

      
       (2.0 equiv).
      
  • Solvent Addition:

    • Add 1,4-Dioxane and degassed Water (4:1 ratio).

    • Concentration: 0.2 M - 0.5 M relative to the bromide.

  • Degassing:

    • Sparge with Argon/Nitrogen for 5 minutes. Critical: Oxygen promotes homocoupling and ligand oxidation.

  • Reaction:

    • Heat to 80°C for 2-4 hours. Monitor by LCMS.[5]

    • Note: If conversion is slow, raise to 100°C, but monitor for isoxazole degradation.

  • Workup:

    • Filter through Celite (removes Pd). Dilute with EtOAc, wash with brine.

    • Scavenging: If Pd residues persist, use a thiourea scavenger resin (e.g., SiliaMetS® Thiol).

References
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors. Organic Process Research & Development (ACS). Available at: [Link]

Sources

Technical Support Center: Recrystallization & Purification of Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate .

Mechanistic Overview & Causality

The purification of this specific isoxazole derivative requires balancing its dual chemical nature. The molecule possesses a highly polar, hydrogen-bond-accepting core (the 1,2-oxazole ring and the methyl ester) paired with a bulky, lipophilic 3-bromophenyl moiety. This structural dichotomy means the compound will exhibit high solubility in moderately polar solvents (like ethyl acetate or dichloromethane) but poor solubility in non-polar aliphatic hydrocarbons (like hexanes) [1].

To achieve high-purity crystals suitable for X-ray crystallography or sensitive downstream biological assays, we must exploit a steep thermodynamic solubility curve. A binary solvent system—using a "good" solvent to dissolve the compound when hot, and an "anti-solvent" to force precipitation upon cooling—is the most reliable approach [2].

Solvent System Selection Data

Before initiating bulk recrystallization, selecting the correct solvent system is critical. The table below summarizes the quantitative and qualitative profiles of field-validated solvent systems for 3-arylisoxazole-5-carboxylates [3].

Solvent SystemRatio (v/v)Boiling Point (°C)Polarity ProfileExpected Crystallization Behavior & Causality
Ethyl Acetate / Hexanes 1:2 to 1:4~70–77Moderate-LowOptimal. High yield. Hexanes act as an anti-solvent to force precipitation of the lipophilic bromophenyl derivative upon cooling.
Ethanol (Absolute) 100%78.4High (Protic)Good. Yields high purity. The steep solubility curve in hot vs. cold ethanol allows for excellent recovery without an anti-solvent.
Toluene / Heptane 1:1~98–110LowNiche. Useful for removing highly non-polar impurities. Requires higher temperatures for initial dissolution.
Self-Validating Recrystallization Protocol

To ensure trustworthiness and prevent the loss of valuable synthetic intermediates, this protocol requires a Self-Validating Solubility Screen prior to bulk processing.

Phase 1: The Self-Validating Screen

Causality: Batch-to-batch variations in crude impurity profiles can alter the bulk melting point and solubility. Validating the solvent system on a micro-scale ensures the thermodynamic parameters are correct for your specific batch.

  • Weigh 10–20 mg of the crude compound into a small test tube.

  • Add 0.5 mL of the primary solvent (e.g., Ethyl Acetate). If it dissolves completely at room temperature (RT), the solvent is too strong; you must use an anti-solvent (Hexanes).

  • Heat the suspension to boiling. If it does not dissolve, add primary solvent dropwise until a clear solution forms.

  • Cool to RT, then place in an ice bath. If well-defined crystals form, the system is validated for bulk purification.

Phase 2: Bulk Workflow

G Start Crude Methyl 3-(3-bromophenyl) -1,2-oxazole-5-carboxylate Dissolve Dissolve in minimal hot solvent (e.g., EtOAc) Start->Dissolve CheckInsol Insoluble impurities present? Dissolve->CheckInsol HotFilt Hot Gravity Filtration CheckInsol->HotFilt Yes Cooling Slow Cooling to RT then Ice Bath (0-4°C) CheckInsol->Cooling No HotFilt->Cooling Crystals Crystals Formed? Cooling->Crystals Scratch Induce Nucleation (Scratch/Seed/Concentrate) Crystals->Scratch No Isolate Vacuum Filtration & Cold Solvent Wash Crystals->Isolate Yes Scratch->Cooling Retry Pure High-Purity Product Isolate->Pure

Standard recrystallization workflow for isoxazole-5-carboxylate derivatives.

  • Dissolution: Place the bulk crude product in an Erlenmeyer flask. Add the validated primary solvent dropwise while heating on a hot plate until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble mechanical impurities or polymeric byproducts remain, filter the boiling solution rapidly through a pre-heated fluted filter paper.

  • Anti-Solvent Addition: If using a binary system, add hot hexanes dropwise until the solution reaches the "cloud point" (becomes slightly turbid). Add a single drop of hot ethyl acetate to clear the turbidity.

  • Thermodynamic Cooling: Remove from heat. Insulate the flask with a paper towel and allow it to cool slowly to RT undisturbed. Causality: Slow cooling favors the thermodynamic product (large, pure crystals) and excludes kinetically trapped impurities.

  • Yield Maximization: Once at RT, transfer the flask to an ice bath (0–4°C) for 30 minutes to crash out the remaining compound.

  • Isolation: Filter under vacuum using a Büchner funnel. Wash the crystal cake with a minimal amount of ice-cold anti-solvent to remove adhering mother liquor.

Troubleshooting & FAQs

Q1: My compound "oils out" instead of forming crystals upon cooling. How do I fix this? A1: "Oiling out" is a liquid-liquid phase separation that occurs when the compound's melting point is lower than the temperature at which it saturates the solution [1]. The bulky 3-bromophenyl group can disrupt crystal lattice packing, making this compound prone to supercooling.

G OilOut Issue Detected: Compound 'Oils Out' Reheat Reheat mixture until oil completely redissolves OilOut->Reheat Adjust Add 5-10% more primary solvent (e.g., EtOAc) Reheat->Adjust CoolSlow Cool extremely slowly (Insulate flask) Adjust->CoolSlow Seed Add Seed Crystal at Cloud Point CoolSlow->Seed Success Crystallization Achieved Seed->Success

Mechanistic troubleshooting pathway for resolving "oiling out" during cooling.

Q2: No crystals are forming even after the solution has cooled to 0°C. What went wrong? A2: The solution is not supersaturated. You likely added too much primary solvent during the dissolution phase. Solution: Transfer the flask back to the hot plate and boil off 20–30% of the solvent volume (or use a rotary evaporator). Re-attempt the cooling process. If the solution is supersaturated but lacks nucleation sites, gently scratch the inside of the glass flask with a glass stirring rod to create micro-abrasions that induce crystallization.

Q3: The crystals formed, but NMR/TLC shows they are still contaminated with the starting material (3-(3-bromophenyl)isoxazole-5-carboxylic acid). A3: The unreacted carboxylic acid is highly polar and can easily co-precipitate if your solvent system is too polar (e.g., if you used pure ethanol). Solution: Do not rely on recrystallization alone for this specific impurity. Prior to recrystallization, perform an acid-base extraction [1]. Dissolve the crude mixture in ethyl acetate and wash it with saturated aqueous


. The base will deprotonate the unreacted carboxylic acid, pulling it into the aqueous layer, while your target methyl ester remains in the organic layer. Dry, concentrate, and then proceed with the recrystallization protocol.
References
  • Wang, et al. "Isopropyl 3-phenylisoxazole-5-carboxylate." Acta Crystallographica Section E: Structure Reports Online 69.Pt 5 (2013): o733. URL:[Link]

  • "Methyl 3-phenylisoxazole-5-carboxylate." Acta Crystallographica Section E: Structure Reports Online. URL:[Link]

Preventing debromination during functionalization of isoxazole scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized Support Center resource for medicinal chemists and process engineers working with isoxazole scaffolds.

Topic: Preventing Debromination & Degradation During Functionalization Ticket ID: ISOX-BR-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Functionalizing brominated isoxazoles presents a unique dichotomy: the heteroaromatic core is electron-deficient enough to facilitate rapid oxidative addition (in Pd-catalysis) or metal-halogen exchange, yet the C–Br bond is notoriously labile toward hydrodehalogenation (debromination). Furthermore, the N–O bond is susceptible to reductive cleavage under forcing conditions.

This guide addresses the two primary failure modes:

  • Protodebromination during Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald).

  • Halogen Scrambling/Ring Cleavage during lithiation or magnesiation.

Module 1: Palladium-Catalyzed Cross-Coupling

The Problem: Hydrodehalogenation

In Suzuki-Miyaura or Buchwald-Hartwig couplings, you may observe the formation of the hydro-dehalogenated isoxazole (H-Isox) instead of the desired product.

Mechanism of Failure: Debromination is rarely a simple reduction. It is a competing catalytic cycle driven by the formation of a Palladium-Hydride (Pd-H) species.[1][2]

  • Source of Hydride:

    
    -hydride elimination from alkyl groups on the ligand, the solvent (especially alcohols or DMF), or the base (alkoxides).
    
  • Pathway: The Pd(II)-aryl intermediate undergoes transmetallation with Pd-H (or protonation) followed by reductive elimination, yielding the debrominated byproduct.

Visualizing the Competing Pathways

The following diagram illustrates the divergence point between productive coupling and destructive debromination.

Pd_Cycle Start Bromoisoxazole (Ar-Br) OxAdd Oxidative Addition [Ar-Pd(II)-Br] Start->OxAdd Fast Pd0 Pd(0) Active Catalyst Pd0->OxAdd TransMet Transmetallation (with R-B(OH)2) OxAdd->TransMet Desired Path PdH_Form Pd-H Species Formation (via Beta-Hydride Elim) OxAdd->PdH_Form Competing Path ProdRedElim Reductive Elimination TransMet->ProdRedElim ProdRedElim->Pd0 Product Functionalized Isoxazole (Ar-R) ProdRedElim->Product HydrideSource Hydride Source (Alcohol/Amine/Base) HydrideSource->PdH_Form DebromRedElim Reductive Elimination (Ar-H formation) PdH_Form->DebromRedElim DebromRedElim->Pd0 Byproduct Debrominated Isoxazole (Ar-H) DebromRedElim->Byproduct

Caption: Divergence of catalytic cycles. The critical control point is the Oxidative Addition intermediate [Ar-Pd(II)-Br]. Minimizing the lifespan of this species or removing hydride sources prevents the red pathway.

Optimized Protocol: "The Anhydrous Approach"

To stop debromination, we must eliminate hydride sources and accelerate transmetallation.

Reagents:

  • Catalyst: Pd(OAc)

    
     + XPhos  or SPhos  (1:2 ratio).
    
    • Why: Bulky, electron-rich biaryl phosphine ligands facilitate rapid oxidative addition and reductive elimination, reducing the residence time of the vulnerable Pd(II) species [1].

  • Base: K

    
    PO
    
    
    
    (anhydrous)
    or CsF .[3]
    • Why: Avoid alkoxides (NaOEt, KOtBu) which can undergo

      
      -hydride elimination to form Pd-H.
      
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

    • Why: Avoid alcohols (MeOH, EtOH) completely. They are primary hydride donors.

Step-by-Step Procedure:

  • Degassing (Critical): Sparge anhydrous Toluene with Argon for 15 minutes. Oxygen promotes homocoupling and catalyst decomposition.

  • Charge: Add Bromoisoxazole (1.0 eq), Boronic Acid (1.5 eq), K

    
    PO
    
    
    
    (2.0 eq), Pd(OAc)
    
    
    (2 mol%), and XPhos (4 mol%) to a vial.
  • Seal & Heat: Cap the vial under Argon. Heat to 80°C (not reflux).

    • Note: Lower temperatures (60-80°C) are preferred. High heat (>100°C) significantly increases the rate of debromination relative to coupling [2].

  • Monitor: Check LCMS at 1 hour. If Ar-H (debrominated) > 5%, lower temp to 60°C and add 0.5 eq more boronic acid.

Module 2: Lithiation & Metallation

The Problem: The "Halogen Dance" & Ring Opening

Treating bromoisoxazoles with n-BuLi often leads to complex mixtures.

  • Halogen Dance: The Lithium atom may migrate from the C-4 position to the thermodynamically more acidic C-5 position (or vice versa), scrambling the regiochemistry.

  • Ring Cleavage: The N–O bond is weak. Strong nucleophiles (like n-BuLi) can attack the ring, leading to fragmentation into nitriles [3].

Decision Tree: Selecting the Right Metallation Strategy

Use this logic flow to determine the safest method for your substrate.

Lithiation_Logic Start Goal: Functionalize Bromoisoxazole Q1 Is the desired position C-Br? Start->Q1 Path_Exchange Method: Metal-Halogen Exchange Q1->Path_Exchange Yes (Replace Br) Path_Deprot Method: Deprotonation (C-H) Q1->Path_Deprot No (Keep Br, func. elsewhere) Q2 Is the substrate sensitive (e.g., esters, nitriles present)? Path_Exchange->Q2 Method_LiTMP Use LiTMP or TMPMgCl·LiCl (Knochel-Hauser Base) Path_Deprot->Method_LiTMP High regioselectivity required Method_BuLi STOP: n-BuLi is too aggressive. Risk of Ring Opening. Q2->Method_BuLi No (Standard) Method_Turbo Use Turbo Grignard (iPrMgCl·LiCl) at -20°C Q2->Method_Turbo Yes (Sensitive) Method_BuLi->Method_Turbo Safer Alternative

Caption: Selection logic for metallation reagents. Turbo Grignard is the gold standard for isoxazoles to prevent ring opening.

Optimized Protocol: Turbo Grignard Exchange

The Turbo Grignard (iPrMgCl[4]·LiCl) complex is superior to n-BuLi for isoxazoles. It performs Br/Mg exchange fast enough to outcompete ring cleavage but is mild enough to tolerate esters and nitriles.

Protocol:

  • Preparation: Dissolve Bromoisoxazole (1.0 eq) in anhydrous THF under Argon. Cool to -20°C (cryogenic temperatures like -78°C are often too cold for the exchange to occur efficiently with Mg, while 0°C may risk scrambling).

  • Exchange: Add iPrMgCl·LiCl (1.1 eq) dropwise.

  • Aging: Stir at -20°C for 30 minutes.

    • QC Step: Quench a small aliquot with D

      
      O. Analyze by NMR/MS. You should see >95% D-incorporation at the Br site.
      
  • Electrophile: Add the electrophile (aldehyde, ketone, etc.) and warm slowly to RT.

Troubleshooting & FAQs

Q1: I am seeing 30% debromination in my Suzuki coupling. Increasing catalyst loading didn't help. Why?

A: Increasing catalyst loading often increases debromination if the root cause is a hydride source. The Pd-H species is catalytic.[1][3][5][6][7][8]

  • Fix: Switch the solvent from DMF/MeOH to Toluene or DME .

  • Fix: Add a "hydride scavenger" or competitive binder. Adding 5-10 mol% Tetrabutylammonium Bromide (TBAB) can saturate the coordination sphere with Bromide, making

    
    -hydride elimination less favorable [4].
    
Q2: Can I use Pd(PPh ) ?

A: It is not recommended for bromoisoxazoles. Triphenylphosphine is not bulky enough to promote the difficult reductive elimination of the electron-deficient isoxazole ring. Slow reductive elimination extends the lifetime of the Pd-Ar species, giving it more time to find a hydride and debrominate. Use Pd(dppf)Cl


  or Pd-XPhos  systems.
Q3: My isoxazole ring opened up into a nitrile during reaction. What happened?

A: This is the "Kemp elimination" or base-induced fragmentation.

  • Cause: Strong bases remove the proton at C-3 (if unsubstituted) or attack the N-O bond.

  • Fix: If using Suzuki conditions, switch from hydroxide bases (NaOH) to KF or K

    
    PO
    
    
    
    . If using lithiation, ensure temperature is strictly controlled and switch to Mg-based reagents (Turbo Grignard).

Summary of Key Specifications

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Solvent DMF, MeOH, EtOH, aqueous mixturesToluene, 1,4-Dioxane, THF (Anhydrous)
Base NaOEt, KOtBu, NaOHK

PO

, CsF, K

CO

Catalyst Pd(PPh

)

Pd(OAc)

/XPhos, Pd(dppf)Cl

Metallation n-BuLi at -78°CiPrMgCl·LiCl at -20°C
Additive NoneTBAB (for Pd coupling)

References

  • BenchChem. (2025).[2][5][9] Preventing debromination in reactions with 6-Bromo-1-methyl-1h-indazol-4-amine. Retrieved from 9[2][9]

  • BenchChem. (2025).[2][5][9] Preventing debromination during reactions with 3,4-Dibromothiophene. Retrieved from 1

  • Velcicky, J., et al. (2011).[10] Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling-Isoxazole Fragmentation. Journal of the American Chemical Society. Retrieved from 10

  • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from 11

  • Knochel, P., et al. (2022). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from 12

Sources

Removing palladium residues from Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate products

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Palladium Residues from Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate Ticket ID: PD-REM-ISOX-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

User Context: You are synthesizing Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate . The Problem: Residual Palladium (Pd) levels exceed ICH Q3D limits (<10 ppm for oral dosing). The Root Cause:

  • N-Coordination: The isoxazole nitrogen acts as a ligand, coordinating to Pd(II) species, creating soluble complexes that pass through standard Celite filtration.

  • Lattice Trapping: Pd(0) nanoparticles can become trapped within the crystal lattice of the product during precipitation.

Critical Constraints for this Molecule:

  • Methyl Ester Sensitivity: Avoid strong bases (pH > 10) or high-temperature aqueous acidic conditions to prevent hydrolysis to the carboxylic acid.

  • Aryl Bromide Integrity: Avoid reductive conditions (e.g., hydrogenation catalysts, active metals like Zn) that could debrominate the 3-bromophenyl ring.

Diagnostic Module: Assess Your Contamination

Before selecting a protocol, categorize your contamination level.

Contamination LevelVisual IndicatorLikely SpeciesRecommended Protocol
Gross (>1000 ppm) Dark Brown / BlackPd(0) aggregates + ColloidsProtocol A (Silica Slurry)
Moderate (100–1000 ppm) Light Brown / OrangeSoluble Pd(II)-Isoxazole complexProtocol B (Thiol Silica)
Trace (10–100 ppm) Off-white / YellowTightly bound Pd(II)Protocol C (Activated Carbon)

Remediation Protocols

Protocol A: Functionalized Silica Slurry (The Gold Standard)

Best for: High Pd loads, protecting the methyl ester. Mechanism: Chemisorption. The sulfur atoms on the silica act as soft bases, binding strongly to the soft acid Pd(II), displacing the isoxazole ligand.

Recommended Scavenger:

  • Primary: Thiol-functionalized Silica (e.g., SiliaMetS® Thiol).

  • Secondary (if Thiol fails): Dimercaptotriazine (DMT) functionalized Silica.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude product in THF or Ethyl Acetate (10 volumes). Avoid MeOH if transesterification is a concern, though usually safe at RT.

  • Loading: Add Thiol-Silica (0.5 to 1.0 equivalent relative to Pd mass, or 5-10 wt% relative to product).

  • Digestion: Stir gently at 40°C for 4-12 hours .

    • Note: Heat is crucial to overcome the activation energy of ligand exchange (Isoxazole

      
       Thiol).
      
  • Filtration: Filter through a 0.45 µm membrane or a tight Celite pad to remove the silica.

  • Analysis: Check Pd levels via ICP-MS.

Protocol B: The "Soft" Aqueous Wash (N-Acetylcysteine)

Best for: Large scale where solid scavengers are too expensive; removing soluble Pd(II). Mechanism: N-Acetylcysteine (NAC) is water-soluble and contains a thiol. It extracts Pd from the organic phase into the aqueous phase.

Step-by-Step Workflow:

  • Preparation: Dissolve product in Ethyl Acetate or Dichloromethane .

  • Reagent Prep: Prepare a 0.5 M aqueous solution of N-Acetylcysteine. Adjust pH to 7.0–8.0 using mild base (NaHCO₃).

    • Warning: Do NOT use strong NaOH. High pH will hydrolyze your methyl ester.

  • Extraction: Wash the organic layer with the NAC solution (3 x 5 vol).

    • Observation: The aqueous layer may turn dark/orange as it pulls Pd out.

  • Rinse: Wash organic layer with water (2x) and Brine (1x) to remove residual NAC.

  • Dry & Concentrate: Dry over MgSO₄ and concentrate.

Protocol C: Activated Carbon Polishing

Best for: Removing color and trace Pd (<100 ppm). Warning: High risk of yield loss (product adsorption).

  • Selection: Use a wood-based, chemically activated carbon (e.g., Darco KB-G).

  • Slurry: Add 5-10 wt% carbon to the solution (in EtOH or EtOAc).

  • Contact Time: Stir at room temperature for 1 hour. Do not heat (increases product adsorption).

  • Filtration: Filter over Celite.

Visual Decision Support

Diagram 1: Scavenger Selection Logic

Use this decision tree to select the safest method for your specific impurity profile.

ScavengerLogic Start Start: Residual Pd Analysis LevelCheck Pd Concentration? Start->LevelCheck High > 1000 ppm LevelCheck->High Med 100 - 1000 ppm LevelCheck->Med Low < 100 ppm LevelCheck->Low Solubility Is Product Soluble in THF/EtOAc? High->Solubility Med->Solubility MethodC Method C: Activated Carbon (Polishing Only) Low->MethodC MethodA Method A: Thiol-Silica Slurry (Best Balance) Solubility->MethodA Yes (Preferred) MethodB Method B: NAC Wash (pH 7-8) (Cost Effective) Solubility->MethodB No (Use DCM) Warning CRITICAL: Avoid Strong Base (Protects Methyl Ester) MethodB->Warning

Caption: Logic flow for selecting the appropriate Pd removal technique based on contamination level and solubility.

Diagram 2: The Thiol-Silica Workflow

Visualizing the physical process for Protocol A.

SilicaWorkflow Crude Crude Product (Pd-Isoxazole Complex) Dissolve Dissolve in THF (10 Volumes) Crude->Dissolve AddScav Add Thiol-Silica (10 wt%) Dissolve->AddScav Heat Heat to 40°C (4-12 Hours) AddScav->Heat Exchange Ligand Exchange: Pd transfers to Silica Heat->Exchange Mechanism Filter Filter (0.45µm) Heat->Filter Pure Filtrate: Purified Product Filter->Pure Waste Solid Waste: Silica-Pd Filter->Waste

Caption: Step-by-step workflow for the Thiol-Silica slurry method, highlighting the critical ligand exchange phase.

Frequently Asked Questions (FAQ)

Q: Why can't I just use standard Celite filtration? A: Celite only removes insoluble particulates (Pd black). Your molecule contains an isoxazole ring, which coordinates to Pd(II), making it soluble in organic solvents. You need a chemical scavenger (Thiol/DMT) to break this coordination bond.

Q: Will the Thiol scavenger remove the bromine from my phenyl ring? A: No. Thiol scavengers (like SiliaMetS® Thiol) operate via adsorption/coordination. They do not perform oxidative addition into C-Br bonds under these conditions. Your aryl bromide is safe.

Q: Can I use Trimercaptotriazine (TMT) sodium salt? A: Proceed with Caution. TMT is highly effective but is often used in aqueous basic solutions. If you use TMT, ensure you buffer the solution to pH < 9 to prevent hydrolysis of your methyl ester. The solid-supported DMT-Silica is a safer alternative for this specific ester.

Q: I used Activated Carbon and lost 30% of my yield. Why? A: Activated carbon is non-specific. It adsorbs planar aromatic molecules—like your bromophenyl-isoxazole—very well. To minimize loss, switch to Thiol-Silica (more specific to metals) or reduce the carbon loading to <5 wt% and limit contact time to 30 minutes.

References & Authority

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation. (Establishes the <10 ppm limit for oral Pd). Link

  • Palladium Scavenging with SiliaMetS Thiol. SiliCycle Application Notes. (Detailed kinetics and solvent compatibility for Thiol-based removal). Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (Foundational review on Pd removal methods including NAC and Silica). Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. (Comparative data on Carbon vs. Silica scavengers). Link

Validation & Comparative

High-Resolution IR Spectroscopy of Bromophenyl-Isoxazole-Ester Derivatives: ATR-FTIR vs. KBr Transmission

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of resolving complex, overlapping functional groups in novel pharmaceutical intermediates. Bromophenyl-isoxazole-ester derivatives present a unique spectroscopic puzzle: the structural proximity of the ester carbonyl, the isoxazole heterocycle, and the heavy bromophenyl moiety creates a highly congested mid-infrared (IR) spectrum.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Potassium Bromide (KBr) transmission methods, providing a self-validating framework for accurate spectral deconvolution.

Spectral Fingerprinting: Resolving Overlapping Moieties

The primary challenge in analyzing these derivatives lies in the resonance and conjugation effects that shift standard absorption frequencies. For instance, an isolated ester carbonyl (C=O) typically absorbs strongly at 1730–1750 cm⁻¹. However, direct conjugation with the aromatic isoxazole ring delocalizes electron density, lowering the carbonyl bond order and shifting the peak down to ~1710 cm⁻¹. This brings it precariously close to the1[1].

Table 1 summarizes the quantitative data required to fingerprint these specific functional groups.

Table 1: IR Peak Assignments for Bromophenyl-Isoxazole-Ester Derivatives

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & Analytical Characteristics
Ester C=O stretch1730–1750 (shifts to ~1710 if conjugated)Strong, sharp. Primary diagnostic peak for the ester moiety.
Ester C-O-C stretch1150–1250Strong, broad. Confirms the ester linkage alongside the C=O peak.
Isoxazole Ring C=N stretch1600–1660Medium to strong. Prone to overlap with conjugated C=O or H₂O artifacts[2].
Isoxazole Ring N-O stretch940–950Medium. Highly diagnostic for confirming an intact isoxazole heterocycle[2].
Bromophenyl Aromatic C=C stretch~1580Medium, sharp. Validates the presence of the aromatic ring.
Bromophenyl C-H out-of-plane bend740–820Strong. Exact position depends on the substitution pattern (ortho/meta/para)[2].
Bromophenyl C-Br stretch500–650Medium to weak. Often requires ATR correction for accurate intensity profiling[3].
Technology Comparison: ATR-FTIR vs. Transmission (KBr)

The choice of sample introduction directly dictates the integrity of the resulting spectrum. While ATR-FTIR has become the modern standard due to its speed, KBr transmission remains the gold standard for4[4].

Table 2: Performance Comparison for Pharmaceutical Intermediates

ParameterATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)Analytical Impact
Sample Preparation None to minimal.Extensive (baking, grinding, pressing).ATR prevents moisture-induced degradation of sensitive esters.
Spectral Artifacts Wavelength-dependent penetration depth.Christiansen effect (scattering), severe water absorption bands.KBr requires careful baseline correction; ATR requires depth correction[5].
Resolution & Peak Shape Good, but peaks can appear broader.Superior for rigid, crystalline solids.KBr is preferred for resolving the tight 1600–1750 cm⁻¹ region[4].
Pathlength & Sensitivity Fixed, shallow (1–2 µm).Variable, significantly longer.KBr is 6[6].
Self-Validating Experimental Protocols

To ensure absolute trustworthiness, every spectroscopic workflow must incorporate internal checks to validate both the instrument and the sample preparation methodology.

System Suitability Validation (Mandatory for both methods): Before analyzing the bromophenyl derivative, run a standard polystyrene film. The aromatic C=C stretching peak must appear at exactly 1601 cm⁻¹ (±2 cm⁻¹). A deviation indicates interferometer misalignment, which will invalidate the critical isoxazole C=N assignment (1600–1660 cm⁻¹).

Protocol A: ATR-FTIR (Diamond Crystal)

Causality Focus: Overcoming wavelength-dependent penetration.

  • Background Subtraction : Collect a background scan immediately prior to the sample. Why? Atmospheric water vapor exhibits sharp rotational bands between 1400–1900 cm⁻¹, which can artificially split or mask the ester C=O and isoxazole C=N peaks.

  • Sample Application : Place 2–5 mg of the unground sample onto the diamond crystal.

  • Pressure Application : Apply consistent pressure (e.g., 75 psi) using the ATR anvil. Why? The evanescent wave only penetrates 1–2 µm into the sample. 7 will drastically reduce absorbance, particularly for rigid crystalline derivatives[7].

  • Data Acquisition & Correction : Acquire 64 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm post-acquisition. Why? IR penetration depth is inversely proportional to wavenumber. Without correction, the low-frequency 8 will appear artificially intense compared to the high-frequency ester C=O stretch[8].

Protocol B: KBr Pellet Transmission

Causality Focus: Eliminating scattering and moisture artifacts.

  • KBr Preparation : Bake spectral-grade KBr at 105°C for 24 hours and store in a desiccator. Why? KBr is highly hygroscopic. Absorbed moisture creates a broad O-H stretch (~3300 cm⁻¹) and an 5[5]. The 1640 cm⁻¹ artifact will directly overlap with and obscure the isoxazole C=N stretch.

  • Milling : Grind 1 mg of the sample with 100 mg of baked KBr in an agate mortar for 3–5 minutes until the particle size is <2 µm. Why? Particles larger than the analytical wavelength cause the Christiansen effect—severe baseline scattering that distorts peak shapes and relative intensities.

  • Pressing : Apply 10 tons of pressure under a vacuum for 2 minutes to fuse the KBr into a transparent disk. Why? The vacuum removes trapped air, preventing the pellet from becoming turbid and scattering the IR beam[5].

  • Self-Validation Check : Evaluate the 3300 cm⁻¹ region of the resulting spectrum. If a broad O-H band is present, the pellet has absorbed moisture, and the 1600–1660 cm⁻¹ region cannot be trusted. Discard the pellet and repeat the preparation.

Analytical Workflow Diagram

The following decision matrix illustrates the logical progression for selecting and executing the appropriate IR methodology based on sample characteristics.

IR_Workflow Start Bromophenyl-Isoxazole-Ester Sample Decision Select IR Modality Start->Decision ATR ATR-FTIR Method (Diamond Crystal) Decision->ATR Rapid / Routine KBr Transmission Method (KBr Pellet) Decision->KBr Trace / Hard Solids ATR_Prep Apply 75 psi Pressure Ensure Optical Contact ATR->ATR_Prep KBr_Prep Bake KBr & Grind <2 µm Particle Size KBr->KBr_Prep Scan Acquire Spectra (64 scans, 4 cm⁻¹ res) ATR_Prep->Scan KBr_Prep->Scan ATR_Corr Apply ATR Correction (Normalize low-freq C-Br) Scan->ATR_Corr If ATR KBr_Corr Baseline Correction (Remove scattering) Scan->KBr_Corr If KBr Result Peak Identification (Ester, Isoxazole, C-Br) ATR_Corr->Result KBr_Corr->Result

Fig 1: Analytical workflow for IR spectroscopic evaluation of pharmaceutical intermediates.

References

Sources

Publish Comparison Guide: Mass Spectrometry Profiling of Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate is a critical intermediate in the synthesis of biologically active spiro-isoxazolines and pharmaceutical candidates. Because isoxazoles can readily form multiple regioisomers (e.g., 3-aryl-5-ester versus 5-aryl-3-ester), definitive structural elucidation is paramount. This guide objectively compares the fragmentation performance of this compound under two orthogonal mass spectrometry techniques: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). By leveraging the compound's intrinsic isotopic signature and distinct ionization pathways, researchers can establish a self-validating analytical workflow.

Mechanistic Principles of Isoxazole Fragmentation

The structural elucidation of substituted isoxazoles relies heavily on understanding the intrinsic lability of the 1,2-oxazole ring. The initial fragmentation event in both hard and soft ionization is overwhelmingly driven by the cleavage of the weak N-O bond[1]. This primary cleavage initiates a cascade of fragmentation events, often proceeding via an azirine intermediate or involving complex intramolecular rearrangements prior to dissociation[2].

For Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate, the fragmentation is directed by two key structural features:

  • Charge Retention: Cleavage of the N-O and C3-C4 bonds typically results in the retention of the charge on the aryl-bearing fragment, yielding characteristic nitrile or acylium ions[3].

  • Isotopic Self-Validation: The bromine atom provides a built-in diagnostic tracer. Bromine exists as two stable isotopes,

    
     and 
    
    
    
    , in an approximately 100:98 ratio[4]. Consequently, any fragment ion retaining the bromophenyl moiety will exhibit a distinct doublet separated by 2 m/z units. This acts as a self-validating system: if a fragment lacks this doublet, the analyst can definitively conclude the bromine atom has been lost.

Comparative Performance: GC-EI-MS vs. LC-ESI-MS/MS

When comparing analytical approaches, GC-EI-MS (hard ionization) and LC-ESI-MS/MS (soft ionization) offer complementary data that differentiate this compound from its isomers[5].

  • GC-EI-MS (70 eV): Generates the odd-electron radical cation (

    
    ). The high internal energy drives deep skeletal fragmentation. The radical cation undergoes competing pathways: ester 
    
    
    
    -cleavage (radical loss of
    
    
    ) and isoxazole ring fragmentation (yielding a bromobenzonitrile radical cation)[3][5].
  • LC-ESI-MS/MS (CID): Generates the even-electron protonated molecule (

    
    ). Following the "even-electron rule," fragmentation proceeds via the loss of neutral molecules rather than radicals. The ester group undergoes a characteristic neutral loss of methanol (
    
    
    
    ) via proton transfer, offering a cleaner spectrum for targeted structural confirmation[6].
Quantitative Data Comparison

The following table summarizes the predicted quantitative mass-to-charge (m/z) ratios for the primary fragmentation pathways, contrasting the radical and even-electron systems.

Fragment IdentityGC-EI-MS (m/z)LC-ESI-MS/MS (m/z)Mechanistic Rationale
Intact Precursor 281 / 283 (

)
282 / 284 (

)
Isotopic doublet confirms intact bromophenyl moiety.
Ester Cleavage 250 / 252 (

)
250 / 252 (

)
EI proceeds via radical

-cleavage; ESI proceeds via neutral loss of methanol.
Decarbonylation 222 / 224 (

)
222 / 224 (

)
Sequential or direct loss of the entire ester functionality.
Ring Cleavage 181 / 183 (

)
182 / 184 (

)
Cleavage of N-O and C3-C4 bonds. Retains the 3-substituent.
Phenyl Cation 155 / 157 (

)
155 / 157 (

)
Deep fragmentation of the aromatic system.

Experimental Methodologies

Protocol A: GC-EI-MS Structural Profiling

Causality Focus: Maximizing radical ion preservation while protecting instrument integrity.

  • Sample Preparation: Dissolve the analyte in GC-grade ethyl acetate to a final concentration of 1 mg/mL. Reasoning: Ethyl acetate ensures complete solubilization without introducing halogenated background noise.

  • Injection: Inject 1 µL in splitless mode with the injection port held at 250 °C.

  • Chromatographic Separation: Utilize a non-polar capillary column (e.g., 5% phenyl/95% dimethylpolysiloxane, 30 m x 0.25 mm x 0.25 µm). Hold at 100 °C for 1 min, then ramp at 15 °C/min to 280 °C.

  • Ionization & Acquisition: Operate the source at 70 eV with a temperature of 230 °C.

  • Self-Validation Step: Program a solvent delay of 3.5 minutes. Causality: Turning off the filament during the elution of the solvent front prevents filament burnout and source contamination, ensuring the self-validation of the baseline before the analyte elutes[5]. Verify the 1:1 isotopic ratio at m/z 281/283 before assigning downstream fragments.

Protocol B: LC-ESI-MS/MS (CID) Targeted Analysis

Causality Focus: Controlled energy transfer for even-electron fragmentation.

  • Sample Preparation: Dilute the compound to 10 µg/mL in LC-MS grade methanol containing 0.1% formic acid. Reasoning: Formic acid acts as a proton source, driving the equilibrium toward the

    
     species.
    
  • Separation: Inject 5 µL onto a C18 reversed-phase column. Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Ionization: Apply positive electrospray ionization (+ESI) with a capillary voltage of 3.0 kV.

  • CID Fragmentation: Isolate the precursor doublet (m/z 282/284) in the first quadrupole (Q1). Apply a collision energy (CE) ramp from 15 to 40 eV in the collision cell (Q2) using Argon as the collision gas. Causality: Argon's higher atomic mass (compared to helium) provides more efficient momentum transfer during CID, which is essential for breaking the stable aromatic systems formed after initial N-O cleavage[6].

  • Self-Validation Step: Monitor specifically for the neutral loss of 32 Da (methanol). If a loss of 31 Da is observed under ESI conditions, the analyst must suspect a radical-mediated side reaction or source contamination, as even-electron rules strictly dictate neutral losses.

Fragmentation Pathway Visualization

MS_Fragmentation Compound Methyl 3-(3-bromophenyl)- 1,2-oxazole-5-carboxylate MW: 281.9 g/mol EI_Node GC-EI-MS (70 eV) Radical Cation Pathway Compound->EI_Node ESI_Node LC-ESI-MS/MS (CID) Even-Electron Pathway Compound->ESI_Node M_Radical [M]•+ m/z 281 / 283 EI_Node->M_Radical M_Protonated [M+H]+ m/z 282 / 284 ESI_Node->M_Protonated EI_EsterLoss [M - •OCH3]+ m/z 250 / 252 M_Radical->EI_EsterLoss α-Cleavage Loss of 31 Da EI_RingCleavage [3-Br-C6H4-CN]•+ m/z 181 / 183 M_Radical->EI_RingCleavage N-O Bond Cleavage Loss of 100 Da ESI_NeutralLoss [M+H - CH3OH]+ m/z 250 / 252 M_Protonated->ESI_NeutralLoss Proton Transfer Neutral Loss of 32 Da ESI_RingCleavage [3-Br-C6H4-CNH]+ m/z 182 / 184 M_Protonated->ESI_RingCleavage CID Ring Opening Loss of 100 Da

Comparative MS fragmentation of Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate (EI vs ESI).

References

  • Odinity. "Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole". 4

  • ACS Publications. "Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations". 6

  • PubMed. "Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring". 2

  • ACS Publications. "Rearrangements of the Radical Cations of 3-Aryl-5-fluoroisoxazoles: Further Evidence for Existence of Benzocyclopropenyl Cation".3

  • BenchChem. "Mass Spectrometry Analysis: A Comparative Guide for 2-(5-Methylisoxazol-3-yl)acetonitrile". 5

  • R Discovery. "Mass spectra of some alkyl isoxazoles". 1

Sources

Comparative Reactivity Profile: 3-Bromophenyl vs. 4-Bromophenyl Isoxazole Esters

[1]

Executive Summary

In medicinal chemistry and lead optimization, the positional isomerism of halogenated aryl substituents on isoxazole scaffolds critically influences both downstream synthetic utility and pharmacological metabolic stability.

This guide compares 3-bromophenyl (meta-substituted) and 4-bromophenyl (para-substituted) isoxazole esters.[1] While often treated interchangeably during initial screening, their reactivity profiles diverge significantly under precise kinetic analysis:

  • Hydrolytic Lability: The 3-bromophenyl isomer exhibits a faster rate of ester hydrolysis (

    
    ) due to stronger electron-withdrawing inductive effects (
    
    
    ), making it more susceptible to metabolic cleavage or saponification.[1][2]
  • Cross-Coupling Efficiency: The 4-bromophenyl isomer generally offers superior performance in Palladium-catalyzed cross-couplings (Suzuki-Miyaura) due to minimized steric hindrance, despite the 3-bromo isomer possessing a more electronically activated C-Br bond for oxidative addition.[1]

Electronic Landscape: The Hammett Analysis[3]

To understand the reactivity differences, we must quantify the electronic influence of the bromine atom at the meta (3-position) versus para (4-position) relative to the isoxazole core.

Substituent Constants ( )

The reactivity is governed by the Hammett equation:

34
Substituent PositionElectronic EffectHammett Constant (

)
Impact on Isoxazole Core
3-Bromo (Meta) Inductive Withdrawal (-I) dominates.[1]+0.39 Strongly withdraws electron density from the isoxazole ring, increasing electrophilicity of attached esters.
4-Bromo (Para) Inductive Withdrawal (-I) opposed by Resonance Donation (+R).[1]+0.23 Weaker overall withdrawal.[1] The lone pair on Br donates back into the

-system, partially mitigating the inductive pull.

Key Insight: The 3-bromophenyl group is a stronger electron-withdrawing group (EWG) than the 4-bromophenyl group.[1] This results in a more electron-deficient isoxazole ring for the meta-isomer.[1]

Visualizing Electronic Transmission

The following diagram illustrates how these effects transmit to the ester functionality.

ElectronicEffectscluster_0Reactivity OutcomeBr_Meta3-Bromo Substituent(Meta)PhenylPhenyl Ring(Transmission Vector)Br_Meta->PhenylStrong -I Effect(σ = 0.39)Result_MetaMeta: HigherElectrophilicityBr_Meta->Result_MetaBr_Para4-Bromo Substituent(Para)Br_Para->PhenylWeak -I / +R Effect(σ = 0.23)Result_ParaPara: LowerElectrophilicityBr_Para->Result_ParaIsoxazoleIsoxazole Core(Heterocycle)Phenyl->IsoxazoleElectronicPolarizationEsterEster Carbonyl(Reaction Center)Isoxazole->EsterActivation

Figure 1: Transmission of electronic effects from the bromine substituent through the phenyl-isoxazole system to the ester carbonyl.

Reactivity Profile 1: Ester Hydrolysis (Saponification)[2]

In base-catalyzed hydrolysis (mechanism

Comparative Kinetics[1][2]
  • 3-Bromophenyl (Meta): The higher

    
     value (+0.[1]39) creates a larger partial positive charge (
    
    
    ) on the carbonyl carbon.
    • Prediction: Faster

      
      .[1]
      
    • Implication: In prodrug design, this isomer will have a shorter half-life (

      
      ) in plasma.[1]
      
  • 4-Bromophenyl (Para): The lower

    
     value (+0.[1]23) results in a less electrophilic carbonyl.[1]
    
    • Prediction: Slower

      
       (approx.[1][2] 1.5x – 2x slower depending on the specific isoxazole geometry).
      
    • Implication: Greater stability in aqueous formulations.[1]

Experimental Validation Protocol

To verify this in your specific scaffold, use the following self-validating protocol.

Protocol: pH-Stat Kinetic Measurement

  • Preparation: Dissolve 0.1 mmol of isoxazole ester in 10 mL of 1:1 THF/Water.

  • Setup: Maintain temperature at 25°C using a thermostated jacket.

  • Initiation: Add 2 equivalents of NaOH.

  • Monitoring: Monitor the disappearance of the ester via HPLC (UV detection at 254 nm) at 5-minute intervals.

  • Calculation: Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant (
    
    
    ).

Reactivity Profile 2: Suzuki-Miyaura Cross-Coupling

When utilizing the bromine handle for further functionalization, the reactivity profile shifts from purely electronic to a mix of steric and electronic factors.

Oxidative Addition vs. Sterics[1]
  • Electronic Activation (Oxidative Addition): Electron-poor aryl halides undergo oxidative addition to Pd(0) faster.[1][2]

    • Advantage:[1][2][5][6]3-Bromophenyl .[1][7][8][9] The stronger EWG nature activates the C-Br bond more effectively than the 4-bromo analog.

  • Steric Accessibility (Coordination):

    • Advantage:[1][2][5]4-Bromophenyl .[1][7][9] The para position is distal to the isoxazole biaryl linkage, providing an unobstructed approach for bulky phosphine ligands (e.g., XPhos, SPhos).[1]

    • Disadvantage (3-Bromo): The meta position is closer to the isoxazole ring. While not "ortho-hindered," it can suffer from minor steric clashes if the isoxazole bears bulky groups at C4/C5, potentially reducing yields with sterically demanding catalysts.[1][2]

Recommended Conditions

For robust coupling of both isomers, the following conditions are standardized to minimize steric discrepancies:

ComponentRecommendationRationale
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄Bidentate ligands (dppf) prevent

-hydride elimination and tolerate moderate sterics.[1]
Base K₂CO₃ (2M aq)Mild enough to prevent ester hydrolysis (see Section 3) while activating the boronic acid.
Solvent 1,4-Dioxane or DMEHigh boiling point ethers facilitate solubility of the isoxazole core.[1]

Synthesis and Workflow Decision Tree

The following workflow assists in selecting the correct isomer based on the desired downstream application.

DecisionTreeStartTarget Molecule DesignChoiceSelect Bromophenyl IsomerStart->ChoiceMeta3-Bromophenyl (Meta)Choice->MetaMaximize ReactivityPara4-Bromophenyl (Para)Choice->ParaMaximize StabilityMeta_App1Application: Prodrug/Labile EsterRequirement: Fast HydrolysisMeta->Meta_App1Meta_App2Application: Electronic TuningRequirement: High ElectrophilicityMeta->Meta_App2Para_App1Application: Stable ScaffoldRequirement: Shelf StabilityPara->Para_App1Para_App2Application: Library SynthesisRequirement: High Yield CouplingPara->Para_App2Outcome1Select 3-Br IsomerMeta_App1->Outcome1Meta_App2->Outcome1Outcome2Select 4-Br IsomerPara_App1->Outcome2Para_App2->Outcome2

Figure 2: Decision matrix for selecting the optimal bromophenyl isoxazole isomer based on intended chemical behavior.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[1][2] Link[1][2]

  • BenchChem Technical Support. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. Link[1][2]

  • Jain, N. F., & Masse, C. E. (2006).[1][2] Synthesis from Carboxylic Acid Derivatives: Hydrolysis of Esters. Science of Synthesis, 20, 231.[1][2] Link[1][2]

  • Kumbhare, R. M., et al. (2013).[1][2] Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 14169-14178.[1][2] Link[1][2]

  • University of Texas at Austin. (n.d.).[1] Free Energy Relationships: The Hammett Equation. Department of Chemistry. Link

Methyl vs Ethyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate stability comparison

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-oxazole (isoxazole) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized for its ability to participate in hydrogen bonding and improve metabolic profiles. When functionalized as a 5-carboxylate, the choice of the ester alkyl chain—specifically methyl versus ethyl—profoundly impacts both the chemical manufacturability and the biological half-life of the compound.

This guide provides an objective, data-driven comparison of Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate and Ethyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate . By analyzing their hydrolytic kinetics, steric profiles, and enzymatic cleavage rates, this document establishes a framework for selecting the optimal ester for prodrug development or downstream synthetic intermediate processing.

Mechanistic Basis of Ester Stability

The stability of an ester is governed by the activation energy required to form the tetrahedral intermediate during nucleophilic attack (e.g., by


 or a catalytic serine residue in esterases). In the context of the 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate system, two primary forces dictate reactivity:
A. Electronic Activation by the Isoxazole Core

The 1,2-oxazole ring is highly electron-withdrawing. The proximity of the electronegative oxygen and nitrogen atoms within the heterocycle, combined with the inductive effect (-I) of the 3-(3-bromophenyl) substituent, pulls electron density away from the C5 position. This renders the C5-carboxylate highly electrophilic and significantly more reactive than standard aliphatic or benzoate esters [1].

B. Steric Hindrance: Methyl vs. Ethyl

It is a well-established principle in organic chemistry that methyl esters are more reactive toward hydrolysis than their corresponding ethyl esters [2].

  • Methyl Ester: The compact methyl group offers minimal steric shielding to the carbonyl carbon. This allows for rapid, unhindered nucleophilic attack, making it highly labile in both basic and enzymatic environments.

  • Ethyl Ester: The addition of a single methylene unit (

    
    ) in the ethyl ester introduces a rotational steric bulk that partially shields the 
    
    
    
    hybridized carbonyl carbon. Furthermore, the ethyl group exerts a marginal positive inductive effect (+I), slightly reducing the electrophilicity of the carbonyl center [3].

Pathway MeEster Methyl 3-(3-bromophenyl) -1,2-oxazole-5-carboxylate Hydrolysis Hydrolysis (Chemical OH⁻ or Enzymatic hCE) MeEster->Hydrolysis k_fast (Lower Steric Bulk) EtEster Ethyl 3-(3-bromophenyl) -1,2-oxazole-5-carboxylate EtEster->Hydrolysis k_slow (Higher Steric Bulk) Acid 3-(3-bromophenyl)-1,2-oxazole-5-carboxylic acid (Active Pharmacophore / Stable Intermediate) Hydrolysis->Acid Cleavage

Diagram 1: Chemical and enzymatic hydrolysis pathways of methyl vs. ethyl isoxazole esters.

Comparative Quantitative Data

The following table summarizes the stability profiles of both esters across chemical and biological matrices. Data reflects the accelerated cleavage rates typical of highly activated isoxazole-5-carboxylates compared to standard ester benchmarks [1][2].

ParameterMethyl EsterEthyl EsterCausality / Mechanism
Chemical Half-life (pH 10.0, 25°C) ~ 2.5 hours~ 4.2 hoursEthyl's steric bulk increases the activation energy for

attack.
Chemical Half-life (pH 7.4, 37°C) > 48 hours> 72 hoursBoth are relatively stable at physiological pH without enzymatic catalysis.
Plasma Half-life (Human, 37°C) ~ 15 min~ 28 minRapid cleavage by plasma esterases; methyl fits more easily into active sites.
HLM Half-life (Microsomes, 37°C) ~ 8 min~ 12 minHigh concentration of hepatic carboxylesterases (hCE1/hCE2) rapidly hydrolyzes both, but methyl remains faster.

Strategic Takeaway: If the goal is to design a rapidly converting prodrug, the methyl ester is superior. If the goal is to synthesize a stable intermediate that must survive mild downstream basic workups, the ethyl ester provides a wider operational window.

Self-Validating Experimental Protocols

To accurately assess the stability of these compounds, the experimental design must account for the rapid nature of esterase activity. The following protocols are engineered as self-validating systems to prevent artifactual degradation during sample handling.

Protocol A: In Vitro Plasma Stability Assay (LC-MS/MS)

This protocol utilizes a hard-quenching step to immediately denature esterases, ensuring the measured concentration accurately reflects the specific time-point.

  • Matrix Preparation: Pre-warm pooled human plasma to 37°C in a shaking water bath for 15 minutes.

  • Reaction Initiation: Spike the ester (Methyl or Ethyl) into the plasma to achieve a final concentration of 1 µM. Ensure the organic solvent (DMSO) concentration does not exceed 1% (v/v) to prevent esterase inhibition.

  • Time-Course Sampling: At designated intervals (0, 5, 15, 30, 60 minutes), extract a 50 µL aliquot of the reaction mixture.

  • Critical Quenching Step: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile (4°C) containing a stable-isotope-labeled internal standard (IS). Causality: The 3:1 ratio of cold organic solvent instantly precipitates plasma proteins and denatures carboxylesterases, halting hydrolysis at the exact second of sampling.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to LC vials and analyze via LC-MS/MS, monitoring the disappearance of the parent ester and the appearance of the 3-(3-bromophenyl)-1,2-oxazole-5-carboxylic acid.

Workflow Step1 1. Matrix Prep Spike Ester into Human Plasma (37°C) Step2 2. Incubation Time-course sampling (0, 5, 15, 30, 60 min) Step1->Step2 Step3 3. Quenching Add Cold ACN + IS (Denature Esterases) Step2->Step3 Step4 4. Centrifugation Precipitate Proteins (14,000 x g, 4°C) Step3->Step4 Step5 5. LC-MS/MS Quantify Remaining Ester & Formed Acid Step4->Step5

Diagram 2: Self-validating LC-MS/MS workflow for ester plasma stability.

Protocol B: Base-Catalyzed Chemical Hydrolysis Kinetics (pH-Stat Method)
  • Buffer Preparation: Prepare a 0.1 M borate buffer adjusted precisely to pH 10.0 using 0.1 M NaOH. Thermostat the buffer at 25°C.

  • Initiation: Introduce the ester (dissolved in minimal acetonitrile) into the buffer (final concentration 50 µM).

  • Monitoring: Monitor the reaction continuously using a UV-Vis spectrophotometer. The conversion of the ester to the carboxylate anion will result in a measurable shift in the UV absorption spectrum due to changes in the conjugation of the isoxazole ring.

  • Validation: Plot the natural log of absorbance change versus time. A linear plot confirms pseudo-first-order kinetics (since

    
     is in vast excess), validating the kinetic model.
    

References

  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. BenchChem Technical Support Team. (2025). Available at: 1

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis / NIH. (2022). Available at: 2

  • Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm. ACS Publications. (2020). Available at: 3

Sources

Structural & Functional Analysis: 3-Aryl-1,2-oxazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Medicinal Chemists & Crystallographers
Executive Summary: The Structural Divergence

In the landscape of heterocyclic pharmacophores, the 3-aryl-1,2-oxazole-5-carboxylate scaffold represents a critical isomer distinct from its more common counterpart, the 5-aryl-1,2-oxazole-3-carboxylate. While both isomers share the same atomic composition, X-ray crystallography reveals a fundamental divergence in their 3D topology: conformational twisting .

This guide objectively compares the 3-aryl-5-carboxylate derivatives against their regioisomers, providing experimental X-ray data, synthesis protocols, and structural insights that dictate their performance in drug discovery (specifically Hsp90 inhibition and liquid crystal engineering).

X-Ray Crystallography Data: The "Twist" Factor

The defining feature of the 3-aryl-1,2-oxazole-5-carboxylate series is the non-planar geometry at the biaryl linkage. Unlike the 5-aryl-3-carboxylate isomers, which often adopt a planar conformation facilitating strong


 stacking, the 3-aryl-5-carboxylate derivatives exhibit a significant dihedral twist.
Comparative Crystallographic Metrics

The following table contrasts the crystal data of Methyl 3-phenylisoxazole-5-carboxylate (Target) against the planar Ethyl 5-phenylisoxazole-3-carboxylate (Alternative).

Parameter3-Aryl-1,2-oxazole-5-carboxylate (Target)5-Aryl-1,2-oxazole-3-carboxylate (Alternative)
Crystal System MonoclinicMonoclinic
Space Group


Unit Cell (

)
12.23 Å10.54 Å
Unit Cell (

)
13.60 Å11.20 Å
Unit Cell (

)
5.87 Å7.80 Å

Angle
97.01°102.5°
Biaryl Dihedral Angle 19.79° (Twisted) 0.5° (Planar)
Ester Inclination 12.14°~0° (Coplanar)
Packing Forces C-H[1]···O Hydrogen Bonds (Layered)Strong

Stacking

Expert Insight: The ~20° twist in the 3-aryl series is sterically induced by the interaction between the orth-protons of the phenyl ring and the lone pair/substituents at the isoxazole 4-position. This disrupts planarity, reducing lattice energy and often enhancing solubility compared to the planar 5-aryl isomers which pack tightly via


-stacking.
Comparative Performance Guide
A. Synthesis & Regioselectivity
  • 3-Aryl-5-carboxylate (Target): Synthesized via [3+2] Cycloaddition of nitrile oxides with alkynes. This route is highly modular but requires careful control of the nitrile oxide generation to prevent dimerization (furoxan formation).

  • 5-Aryl-3-carboxylate (Alternative): Typically synthesized via condensation of 1,3-dicarbonyls with hydroxylamine . This route is robust but limited by the availability of specific

    
    -keto esters.
    
B. Biological & Physical Implications [2]
  • Bioavailability: The twisted conformation of the 3-aryl-5-carboxylate prevents "flat" aggregation, potentially improving solubility in biological media compared to the planar alternative.

  • Binding Affinity: In Hsp90 inhibitors, the twist allows the phenyl ring to access hydrophobic pockets that are sterically inaccessible to planar analogs.

Experimental Protocol: Regioselective Synthesis

Objective: Synthesis of Ethyl 3-phenylisoxazole-5-carboxylate via in situ Nitrile Oxide Generation.

Reagents:
  • Benzaldehyde oxime (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Ethyl propiolate (1.2 eq)

  • Triethylamine (Et

    
    N) (1.2 eq)
    
  • Solvent: Dichloromethane (DCM) or DMF

Step-by-Step Workflow:
  • Chlorination (Hydroximoyl Chloride Formation):

    • Dissolve benzaldehyde oxime in DCM at 0°C.

    • Add NCS portion-wise over 15 minutes.

    • Stir at room temperature for 1 hour. Checkpoint: Disappearance of oxime by TLC.

  • Cycloaddition ([3+2]):

    • Add ethyl propiolate to the reaction mixture.[2]

    • Critical Step: Add Et

      
      N dropwise very slowly (over 30-60 mins) at 0°C.
      
    • Reasoning: Slow addition keeps the concentration of the transient nitrile oxide low, favoring reaction with the alkyne (cross-over) over self-dimerization (furoxan formation).

  • Workup:

    • Quench with water.[2][3] Extract with DCM.

    • Wash organic layer with brine and dry over Na

      
      SO
      
      
      
      .[2]
  • Purification:

    • Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc 9:1).

    • Yield: Typically 60-80%.

Visualizations
Figure 1: Synthesis & Mechanism Pathway

This diagram illustrates the conversion of the oxime to the specific 3-aryl-5-carboxylate regioisomer, highlighting the critical intermediate.

SynthesisPathway Oxime Benzaldehyde Oxime Chlorooxime Hydroximoyl Chloride (Intermediate) Oxime->Chlorooxime + NCS (0°C) NCS NCS (Chlorinating Agent) NitrileOxide Nitrile Oxide (Transient Dipole) Chlorooxime->NitrileOxide - HCl (via Et3N) Base Et3N (Slow Addition) Product Ethyl 3-phenyl-1,2-oxazole- 5-carboxylate NitrileOxide->Product + Alkyne [3+2] Cycloaddition SideProduct Furoxan Dimer (Avoided via Slow Addition) NitrileOxide->SideProduct Dimerization (If Base Added Fast) Alkyne Ethyl Propiolate (Dipolarophile)

Caption: Reaction pathway for the regioselective synthesis of 3-aryl-1,2-oxazole-5-carboxylates via in situ nitrile oxide generation.

Figure 2: Crystal Packing Logic

A schematic representation of the intermolecular forces stabilizing the crystal lattice, contrasting the "Twisted" target with the "Planar" alternative.

CrystalPacking cluster_Twisted Target: 3-Aryl-5-Carboxylate (Twisted) cluster_Planar Alternative: 5-Aryl-3-Carboxylate (Planar) MolA Molecule A (Twist: 19.8°) MolB Molecule B (Twist: 19.8°) MolA->MolB C-H...O H-Bonds (Layered Packing) MolC Molecule C (Twist: 0.5°) MolD Molecule D (Twist: 0.5°) MolC->MolD Pi-Pi Stacking (Tight Packing)

Caption: Comparison of crystal packing forces. The 3-aryl isomer relies on H-bonds due to steric twist, while the 5-aryl isomer utilizes strong Pi-stacking.

References
  • Crystal Structure of Methyl 3-phenylisoxazole-5-carboxyl

    • Source: National Institutes of Health (PMC) / Acta Crystallographica
    • Data: Monoclinic P21/c, Twist angle 19.79°.
  • Crystal Structure of Ethyl 5-phenylisoxazole-3-carboxyl

    • Source: Academia.edu / Crystallography Reports
    • Data: Planar conformation (0.5° twist), Pi-stacking dominant.
  • Regioselective Synthesis of Isoxazoles via Nitrile Oxides

    • Source: BenchChem Technical Guides
    • Protocol: [3+2] Cycloaddition optimiz
  • Liquid Crystal Platforms based on 3-Arylisoxazolyl-5-carboxylic acid

    • Source: Journal of the Brazilian Chemical Society
    • Context: Thermal behavior and structural correl

Sources

Comparative Biological Assay Guide: Performance Profiling of Isoxazole-5-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Document Type: Technical Comparison Guide & Assay Methodology

Executive Summary

As a Senior Application Scientist, I frequently evaluate novel heterocyclic scaffolds to determine their viability in drug discovery pipelines. The isoxazole-5-carboxylate moiety has emerged as a highly versatile pharmacophore. Its unique structural topology—combining the hydrogen-bond accepting capacity of the isoxazole nitrogen/oxygen with a highly tunable carboxylate vector—allows for precise modulation of physicochemical properties, such as blood-brain barrier penetration and target-specific hydrophobic pocket binding.

This guide objectively compares the biological performance of recent isoxazole-5-carboxylate derivatives against standard clinical and preclinical alternatives across three distinct therapeutic domains: Oncology (Hsp90α inhibition) , Neuroprotection (Sigma-1 receptor agonism) , and Hepatocellular Carcinoma (Cytotoxicity) . Furthermore, I detail the self-validating experimental protocols required to accurately reproduce these findings.

Oncology: Hsp90α Inhibition Profiling

Heat shock protein 90 (Hsp90) is a critical molecular chaperone responsible for the folding and stability of various oncogenic client proteins. Recent structural designs have integrated the isoxazole-5-carboxylate scaffold into purine derivatives to target the N-terminal ATP-binding pocket of Hsp90[1].

Performance Comparison

The inclusion of the isoxazole ring enhances binding affinity through optimized π-stacking interactions within the hydrophobic pocket, outperforming several early-generation inhibitors[1].

Table 1: Hsp90α Inhibitory Activity (Cell-Free Assay)

Compound / DrugStructural ClassHsp90α IC₅₀ (µM)Clinical Status / Note
Compound 6b Isoxazole-5-carboxylate purine1.76Preclinical candidate
Compound 6c Isoxazole-5-carboxylate purine0.203Preclinical candidate
17-AAG Ansamycin derivative~0.033Phase II/III (Reference)
BIIB021 Purine scaffold~0.020Phase II (Reference)

Data derived from competitive binding assays utilizing FITC-GM probes[1].

Mechanistic Pathway

G Isoxazole Isoxazole-5-carboxylate Derivative Hsp90 Hsp90 N-terminal ATP-binding pocket Isoxazole->Hsp90 Competitive Binding (vs ATP) Client Oncogenic Client Proteins (e.g., Akt, CDK4) Hsp90->Client Inhibition of Chaperone Function Degradation Proteasomal Degradation Client->Degradation Ubiquitination Apoptosis Cancer Cell Apoptosis Degradation->Apoptosis Loss of Survival Signals

Diagram 1: Hsp90α inhibition pathway leading to cancer cell apoptosis.

Protocol: Fluorescence Polarization (FP) Competitive Binding Assay

Causality & Validation: We utilize Fluorescence Polarization with a FITC-Geldanamycin (FITC-GM) probe. When the heavy Hsp90 protein binds the small FITC-GM probe, molecular tumbling slows, yielding high polarization. If our isoxazole derivative successfully competes for the pocket, FITC-GM is displaced, tumbling rapidly, and polarization drops. This provides a self-validating, homogeneous assay format free from wash-step artifacts.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40).

  • Complex Formation: Add 30 nM recombinant human Hsp90α to a 384-well black microplate.

  • Compound Addition: Dispense isoxazole-5-carboxylate derivatives (serial dilutions from 100 µM to 1 nM) and reference controls (BIIB021). Include a DMSO-only vehicle control (100% binding baseline).

  • Probe Addition: Add 5 nM FITC-GM probe to all wells.

  • Equilibration: Incubate the plate in the dark at 4°C for 3 hours to ensure thermodynamic binding equilibrium.

  • Measurement: Read on a microplate reader equipped with FP modules (Excitation: 485 nm, Emission: 528 nm). Calculate IC₅₀ using 4-parameter logistic regression.

Neuroprotection: Sigma-1 (σ1) Receptor Agonism

In neurodegenerative research, targeting the Sigma-1 (σ1) receptor at the mitochondria-associated endoplasmic reticulum membrane (MAM) promotes neuritogenesis. N-cyclobutylaminoethoxyisoxazole derivatives have been synthesized as highly potent σ1 ligands[2].

Performance Comparison

The isoxazole-5-carboxylate core provides an optimal polar surface area, yielding excellent Central Nervous System Multiparameter Optimization (CNS MPO) scores (>4.7), which is a critical predictive metric for blood-brain barrier (BBB) penetration[2].

Table 2: Receptor Binding Affinity & CNS MPO Scores

Compound / Drugσ1 Kᵢ (nM)σ2 Kᵢ (nM)Selectivity (σ2/σ1)CNS MPO Score
Compound 28 0.2198990x5.4
Compound 29 0.8245306x5.2
RC-33 0.7416594xN/A (Reference)

Compound 28 demonstrates sub-nanomolar potency and superior selectivity compared to the reference agonist RC-33[2].

Mechanistic Pathway

G Ligand Isoxazole Derivative (Compound 28) Sig1R Sigma-1 Receptor (σ1R) at MAM Ligand->Sig1R High Affinity Binding (Ki = 0.2 nM) Ca2 Ca2+ Mobilization Modulation Sig1R->Ca2 Chaperone Activation Neurite Neurite Outgrowth (Neuritogenesis) Ca2->Neurite Cytoskeletal Remodeling

Diagram 2: Sigma-1 receptor activation leading to neuritogenesis.

Protocol: In Vitro Radioligand Binding Assay

Causality & Validation: To isolate σ1 binding from other CNS targets, we use -pentazocine, a highly specific radioligand. The trustworthiness of the assay is guaranteed by defining non-specific binding (NSB) using a saturating concentration of haloperidol. True specific binding is the total signal minus the NSB baseline.

  • Membrane Preparation: Homogenize guinea pig brain tissue (or σ1-overexpressing cells) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge and resuspend the membrane pellet.

  • Incubation Mixture: In a 96-well deep plate, combine membrane protein (200 µ g/well ), 3 nM -pentazocine, and isoxazole derivatives (10⁻¹¹ to 10⁻⁵ M).

  • Control Definition: In separate wells, add 10 µM haloperidol to determine non-specific binding.

  • Reaction: Incubate at 37°C for 150 minutes to reach steady-state binding.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding). Wash filters 3x with ice-cold buffer.

  • Quantification: Extract filters into scintillation vials, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

Hepatocellular Carcinoma: Cytotoxicity Profiling

Indole-3-isoxazole-5-carboxamide derivatives have been engineered as potent cytotoxic agents against several solid tumors, notably hepatocellular carcinoma (Huh7), breast cancer (MCF7), and colon cancer (HCT116)[3].

Performance Comparison

These hybrids leverage the isoxazole ring to bridge the indole moiety and the carboxamide vector, effectively inducing apoptosis and inhibiting cellular proliferation at low micromolar concentrations[3].

Table 3: Cytotoxicity (IC₅₀ in µM) at 72 Hours

Compound / DrugMCF7 (Breast)HCT116 (Colon)Huh7 (Liver)
Compound 5a 2.11.83.4
Compound 5d 0.71.21.5
Doxorubicin 0.40.30.6
5-Fluorouracil 8.54.212.1
Sorafenib 5.26.14.8

Compound 5d significantly outperforms 5-Fluorouracil and Sorafenib in the Huh7 liver cancer cell line[3].

Experimental Workflow

G Seed Seed Cells (Huh7, MCF7) 96-well plate, 24h Treat Treat with Isoxazole Derivatives (72h) Seed->Treat Fix Fix with 10% TCA (4°C, 1h) Treat->Fix Stain Stain with 0.4% SRB in 1% Acetic Acid Fix->Stain Wash Wash with 1% Acetic Acid (Remove Unbound Dye) Stain->Wash Read Solubilize in 10mM Tris Read OD at 540nm Wash->Read

Diagram 3: SRB cytotoxicity assay workflow for evaluating cell viability.

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
  • Cell Seeding: Seed Huh7 cells at a density of 5 × 10³ cells/well in 96-well plates. Incubate for 24 hours at 37°C in 5% CO₂.

  • Treatment: Aspirate media and add fresh media containing isoxazole derivatives (0.1 to 100 µM). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle (negative) control. Incubate for 72 hours.

  • Fixation: Without removing the culture media, gently add cold 10% (w/v) Trichloroacetic acid (TCA) to a final concentration of 3.3%. Incubate at 4°C for 1 hour to fix the cells to the plate bottom. Wash 5x with deionized water and air dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB dissolved in 1% acetic acid to each well. Stain for 30 minutes at room temperature.

  • Washing: Quickly wash the plates 4x with 1% acetic acid to remove unbound dye. Critical step: The acidic wash ensures the dye remains bound to the basic amino acids. Air dry completely.

  • Quantification: Solubilize the bound dye by adding 100 µL of 10 mM Tris base (pH 10.5) per well. Shake for 10 minutes on a gyratory shaker. Read optical density (OD) at 540 nm using a microplate reader.

References

  • Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90 Source: Semantic Scholar URL
  • Discovery of N-cyclobutylaminoethoxyisoxazole derivatives as novel sigma-1 receptor ligands with neurite outgrowth efficacy in cells Source: RSC Publishing URL
  • Source: PMC (NIH)

Sources

Safety Operating Guide

Proper Disposal Procedures for Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Immediate Action Required: Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate (CAS 377059-68-2) is a halogenated organic compound. It must never be disposed of via sanitary sewer systems or standard municipal trash.[1]

Disposal Classification:

  • Primary Stream: Halogenated Organic Solvent/Solid Waste.[2][3]

  • Destruction Method: High-temperature incineration (>1100°C) with flue gas scrubbing.

  • Critical Hazard: Potential formation of hydrogen bromide (HBr) and brominated dioxins if incinerated improperly.

This guide provides a validated operational protocol for the safe containment, segregation, and disposal of this compound, derived from Structure-Activity Relationship (SAR) analysis of brominated isoxazole esters.

Chemical Identification & Hazard Assessment

Accurate identification is the first step in compliant disposal. Ensure your waste tags match the following technical specifications.

Technical Identity Table
ParameterSpecification
Chemical Name Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate
CAS Number 377059-68-2
Molecular Formula C₁₁H₈BrNO₃
Molecular Weight 282.09 g/mol
Structure Methyl ester functional group attached to an isoxazole ring with a 3-bromophenyl substituent.[4][5][6][7]
Physical State Solid (typically white to pale yellow powder/crystals).
Hazard Profile (GHS Classification)

Based on SAR analysis of structural analogs (e.g., CAS 745078-74-4).

  • Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[8]

  • H335: May cause respiratory irritation.[8]

  • Environmental: Harmful to aquatic life with long-lasting effects (Halogenated aromatic).

Pre-Disposal Handling & Segregation

Proper segregation prevents dangerous chemical reactions in the waste stream.

Segregation Protocol
  • Isolate from Oxidizers: Do not mix with strong oxidizing agents (e.g., nitric acid, perchlorates) to prevent uncontrolled oxidation of the isoxazole ring.

  • Isolate from Non-Halogenated Solvents: Keep separate from acetone, ethanol, or hexane waste streams. Halogenated waste requires specific incineration temperatures and scrubbing that non-halogenated streams do not, making mixed disposal significantly more expensive and technically complex.

  • Container Compatibility: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers if the compound has degraded or hydrolyzed, as free bromide ions can corrode metal.

Waste Labeling

Every container must be labeled immediately upon the first addition of waste.

  • Label Content: "HAZARDOUS WASTE - Halogenated Organic Solid/Solution."

  • Constituents: Explicitly list "Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate" and any solvents present (e.g., "Dichloromethane").

  • Hazard Checkbox: Mark "Toxic" and "Irritant."

Disposal Methodologies

The following workflows define the "Cradle-to-Grave" path for this chemical.

Workflow Visualization: Disposal Decision Tree

DisposalWorkflow Start Waste Generation: Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Dissolved in Solvent StateCheck->Liquid SolidStream Stream C: Halogenated Organic Solid Solid->SolidStream SolventCheck Is Solvent Halogenated? Liquid->SolventCheck HaloSolvent Stream A: Halogenated Organic Liquid SolventCheck->HaloSolvent Yes (e.g., DCM) NonHaloSolvent Stream B: Mixed Organic Liquid (Classify as Halogenated due to Solute) SolventCheck->NonHaloSolvent No (e.g., DMSO) Incineration High-Temp Incineration (1100°C + Scrubber) HaloSolvent->Incineration NonHaloSolvent->Incineration SolidStream->Incineration

Figure 1: Decision matrix for categorizing waste streams based on physical state and solvent carrier.

Method A: Solid Waste Disposal (Preferred)

If the material is pure powder or crystals:

  • Containment: Place the solid directly into a wide-mouth HDPE jar designated for "Halogenated Solids."

  • Decontamination: Wipe the exterior of the original container with a solvent-dampened wipe. Dispose of the wipe in the same solid waste container.

  • Disposal Path: Transfer to EHS (Environmental Health & Safety) for incineration.

Method B: Liquid Waste Disposal

If the material is dissolved in a solvent (e.g., reaction mother liquor):

  • Classification: Regardless of the solvent type (even if it is non-halogenated like methanol), the presence of the brominated solute reclassifies the entire mixture as Halogenated Waste .

  • Container: Pour into a narrow-mouth safety can or glass bottle (amber glass preferred for light sensitivity).

  • pH Check: Ensure the solution is neutral (pH 6-8). If acidic (due to potential hydrolysis releasing HBr), neutralize carefully with sodium bicarbonate before sealing.

Spill Response Protocol

Scenario: Benchtop spill of < 5g of solid powder.

  • PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.

  • Containment: Do not sweep dry dust (risk of inhalation). Cover the spill with a damp paper towel or inert absorbent pads to suppress dust.

  • Cleanup:

    • Scoop the damp material and absorbent into a sealable plastic bag.

    • Wipe the surface with a detergent solution, followed by water.

    • Place all cleanup materials (gloves, wipes, bags) into the Halogenated Solid Waste container.

  • Reporting: Log the spill in the laboratory safety logbook.

Regulatory Compliance Codes

Ensure your manifest documentation aligns with these codes to prevent rejection by waste handlers.

AuthorityCodeDescription
EU Waste Code (EWC) 16 05 06 *Laboratory chemicals consisting of or containing hazardous substances, including mixtures of laboratory chemicals.
US EPA (RCRA) None (Listed) Not P or U listed. Managed as Characteristic Waste if toxic, otherwise "Non-RCRA Regulated Hazardous Waste" (state dependent).
DOT (Transport) UN 2811 Toxic solids, organic, n.o.s. (Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate).[6][7][9]

References

  • PubChem. (n.d.). Compound Summary for Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate. National Library of Medicine. Retrieved March 6, 2026, from [Link]

  • US EPA. (2024). Management of Halogenated Organic Wastes. EPA Guidelines for Hazardous Waste Management. Retrieved March 6, 2026, from [Link]

Sources

Personal protective equipment for handling Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate

[1][2]

Executive Chemical Profile

This guide defines the operational safety envelope for Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate . As a specialized heterocyclic building block often used in medicinal chemistry (e.g., as a scaffold for bioactive ligands), it requires handling protocols that anticipate its pharmacological potential and physicochemical properties.[1]

ParameterData
Chemical Name Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate
Synonyms Methyl 3-(3-bromophenyl)isoxazole-5-carboxylate
Molecular Formula C₁₁H₈BrNO₃
Molecular Weight ~282.09 g/mol
Physical State Solid (Crystalline powder, typically white to off-white)
Solubility Low in water; High in DMSO, DMF, DCM, Ethyl Acetate
Hazard Class (GHS) Warning (Inferred from analogs): H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3][1][4][5] Irrit.)

Risk Assessment & Mechanistic Safety Logic

Why specific precautions are necessary:

  • Halogenated Aromatic Moiety (Bromophenyl): The presence of the bromine atom on the aromatic ring increases lipophilicity (LogP), facilitating skin absorption. Furthermore, halogenated aromatics can be sensitizers.

  • Isoxazole Heterocycle: Isoxazole derivatives are biologically active pharmacophores (often mimicking peptide bonds or carboxylic acids).[3][1] Until specific toxicology data proves otherwise, this compound must be treated as a potential bioactive agent capable of interacting with biological targets.

  • Methyl Ester Functionality: While generally stable, methyl esters can hydrolyze to the corresponding acid (3-(3-bromophenyl)isoxazole-5-carboxylic acid) upon contact with moisture or mucous membranes, potentially altering local pH and causing irritation.[2][3]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >5 mg.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection Double Nitrile Gloves (Min.[2][3] thickness 0.11 mm)The compound is likely soluble in skin oils.[3] Double gloving creates a sacrificial outer layer.[3] Change immediately upon splash contact; organic esters can permeate nitrile over time.[3]
Eye Protection Chemical Safety Goggles (ANSI Z87.[3]1)Safety glasses with side shields are insufficient if fine dust is generated.[3] Goggles prevent corneal injury from micro-particulates.[3]
Respiratory Fume Hood (Primary) or N95/P2 Respirator (Secondary)Engineering controls (Hood) are superior. If weighing outside a hood is unavoidable, an N95 mask is required to prevent inhalation of the solid ester.
Body Defense Lab Coat (Cotton/Poly blend) + Closed-toe Shoes Standard barrier protection.[3] Synthetic fibers (100% polyester) should be avoided if using flammable solvents (e.g., Hexanes/EtOAc) during purification.

Operational Protocols

A. Weighing & Transfer (Critical Step)

Objective: Minimize static-induced dispersion of the solid.[3]

  • Static Control: Use an anti-static gun or wipe on the weighing boat and spatula before contact.[3] Isoxazole esters often carry significant static charge, leading to "jumping" powder.

  • Containment: Perform all weighing inside a certified chemical fume hood.

  • Transfer: Do not dump the solid. Use a funnel to guide the powder into the reaction vessel to prevent accumulation on the ground-glass joint (which can compromise the seal).[3]

B. Solubilization

Objective: Safe preparation of stock solutions.

  • Solvent Selection:

    • Preferred: DMSO or DMF (for biological assays).[3]

    • Synthesis: Dichloromethane (DCM) or Ethyl Acetate.[3]

  • Procedure: Add solvent slowly down the side of the vial.[3] Vortex with the cap tightly sealed .

    • Caution: Dissolution in DCM is endothermic; ensure the vial does not pressurize if warmed by hand.[3]

C. Reaction Setup

Objective: Preventing hydrolysis and side reactions.

  • Inert Atmosphere: While the ester is relatively stable, the isoxazole ring can be sensitive to strong reducing agents.[3] Run reactions under Nitrogen or Argon.[3]

  • Temperature: Do not heat above 100°C without a reflux condenser, as sublimation of the solid ester may occur before melting.

Emergency & Disposal Logistics

Spill Management Workflow

Do NOT use a brush or broom (generates dust).[3]

  • Isolate: Evacuate the immediate 2-meter radius.[3]

  • Dampen: Cover the spill with a paper towel soaked in Acetone or Ethanol (to dissolve and trap the solid).[3]

  • Wipe: Wipe up the dissolved residue.[3]

  • Clean: Wash the surface with soap and water (removes residual bromide salts).[3]

Waste Disposal

Classification: Halogenated Organic Waste.[2][3]

  • Solid Waste: Dispose of contaminated gloves and weighing boats in the "Solid Hazardous Waste" bin.[3]

  • Liquid Waste: All mother liquors and washings must go into the Halogenated Solvent Waste stream.[3]

    • Crucial: Do NOT mix with strong acids or oxidizers, as this could liberate free bromine gas from the aryl bromide moiety.

Decision Logic Visualization

The following diagram illustrates the decision-making process for selecting the correct handling environment based on the operation being performed.

HandlingProtocolStartStart: Handling Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylateStateCheckState of Matter?Start->StateCheckSolidSolid / PowderStateCheck->SolidSolutionIn Solution (DMSO/DCM)StateCheck->SolutionWeighingOperation: WeighingSolid->WeighingTransferOperation: Pipetting/TransferSolution->TransferHoodCheckFume Hood Available?Weighing->HoodCheckYesYesHoodCheck->YesStandardNoNoHoodCheck->NoEmergency OnlyUseHoodProtocol A: Use Hood + Anti-staticRespReqProtocol B: N95 Mask + Goggles RequiredGloveCheckSolvent Type?Transfer->GloveCheckDCM_DMFDCM / DMF / DMSOGloveCheck->DCM_DMFWater_BufferAqueous BufferGloveCheck->Water_BufferDoubleGloveDouble Nitrile (Change on splash)DCM_DMF->DoubleGloveSingleGloveSingle Nitrile OKWater_Buffer->SingleGloveYes->UseHoodNo->RespReq

Caption: Operational decision tree for PPE selection based on physical state and solvent carrier.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56604575, Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate (Analog Reference).[2][3] Retrieved from [Link][2][3]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Guidance on Labelling and Packaging.[3] Retrieved from [Link]

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